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  • Product: 3-(1-Amino-2-hydroxyethyl)-4-bromophenol

Core Science & Biosynthesis

Foundational

3-(1-Amino-2-hydroxyethyl)-4-bromophenol chemical structure

This is an in-depth technical guide on the chemical structure, synthesis, and application of 3-(1-Amino-2-hydroxyethyl)-4-bromophenol . Structure, Synthesis, and Pharmaceutical Applications Executive Summary 3-(1-Amino-2...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the chemical structure, synthesis, and application of 3-(1-Amino-2-hydroxyethyl)-4-bromophenol .

Structure, Synthesis, and Pharmaceutical Applications

Executive Summary

3-(1-Amino-2-hydroxyethyl)-4-bromophenol is a specialized chiral building block and pharmaceutical intermediate belonging to the class of halogenated phenylglycinols . Structurally, it consists of a phenol core substituted at the 4-position with a bromine atom and at the 3-position with a 1-amino-2-hydroxyethyl moiety (


).

Unlike the more common phenylethanolamine class (e.g., norepinephrine, salbutamol) where the hydroxyl group is benzylic, this molecule features a benzylic amine and a primary alcohol. This specific arrangement makes it a critical scaffold for the synthesis of:

  • Adrenergic

    
    -agonists and antagonists  (via side-chain modification).
    
  • Peptide mimetics (as a phenylalanine isostere).

  • Chiral oxazolines (used as ligands in asymmetric catalysis).

  • PROTAC linkers utilizing the aryl bromide for cross-coupling.

Structural Analysis & Pharmacophore

The molecule's reactivity and biological potential are defined by three distinct functional zones.

Chemical Structure Breakdown
FeatureDescriptionFunctionality
Core Scaffold 4-BromophenolProvides aromaticity and acidity (pKa ~9.3). The bromine at C4 blocks metabolic para-hydroxylation and serves as a handle for Pd-catalyzed coupling.
Chiral Center C1 of Ethyl ChainThe benzylic carbon is chiral. The (S)-enantiomer is typically the bioactive conformer in adrenergic analogs, though the (R)-form is used in specific peptide mimetics.
Side Chain 1-Amino-2-hydroxyethylA phenylglycinol motif. The vicinal amino-alcohol arrangement allows for cyclization into oxazoles or oxazolines.
Electronic & Steric Properties
  • Electronic Effect of Bromine: The bromine atom at the 4-position exerts an inductive electron-withdrawing effect (-I) and a mesomeric electron-donating effect (+M). In the phenol ring, this increases the acidity of the phenolic -OH compared to the non-halogenated parent.

  • H-Bonding Potential: The side chain contains both a hydrogen bond donor (

    
    , 
    
    
    
    ) and acceptor (
    
    
    ,
    
    
    ), facilitating strong interactions with receptor binding pockets (e.g., Serine residues in GPCRs).
Stereochemistry

The molecule possesses one stereocenter at the benzylic position.

  • IUPAC Name (Chiral): 4-bromo-3-[(1S)-1-amino-2-hydroxyethyl]phenol (assuming S-isomer).

  • Significance: Enantiopurity is critical. The (S)-isomer typically mimics the spatial arrangement of L-amino acids.

Synthetic Pathways

The synthesis of 3-(1-Amino-2-hydroxyethyl)-4-bromophenol generally proceeds via the functionalization of 3-hydroxybenzaldehyde or the direct bromination of the non-halogenated parent.

Route A: Direct Bromination of 3-(1-Amino-2-hydroxyethyl)phenol

This is the most direct industrial route, utilizing the directing effects of the phenol group.

Mechanism:

  • Substrate: 3-(1-Amino-2-hydroxyethyl)phenol (CAS 146812-68-2).[1]

  • Reagent: Bromine (

    
    ) or N-Bromosuccinimide (NBS).
    
  • Regioselectivity: The phenolic -OH is a strong ortho/para director. The alkyl side chain at C3 is a weak ortho/para director.

    • Para to OH (Position 4): Sterically accessible and electronically favored.

    • Ortho to OH (Position 2 or 6): Position 2 is sterically hindered by the side chain. Position 6 is available but less favored than para.

  • Outcome: High regioselectivity for the 4-bromo product.

Protocol:

  • Dissolve 3-(1-amino-2-hydroxyethyl)phenol in glacial acetic acid.

  • Add 1.05 eq of

    
     dropwise at 0°C to prevent over-bromination.
    
  • Stir for 2 hours. The amine may form a hydrobromide salt, protecting it from oxidation.

  • Quench with sodium bisulfite. Precipitate the product by adjusting pH to 7-8.

Route B: The Strecker Synthesis (De Novo Construction)

Used when the parent amino-phenol is not available.

  • Starting Material: 4-Bromo-3-hydroxybenzaldehyde.

  • Step 1 (Strecker Reaction): React with

    
     and 
    
    
    
    to form the amino nitrile.
  • Step 2 (Hydrolysis & Reduction): Acid hydrolysis to the amino acid, followed by reduction (e.g.,

    
     or 
    
    
    
    ) to the amino alcohol.
Visualization of Synthesis Logic

Synthesis cluster_0 Regioselectivity Control Start 3-(1-Amino-2-hydroxyethyl)phenol (CAS 146812-68-2) Reagent Br2 / AcOH (Electrophilic Aromatic Substitution) Start->Reagent Dissolution Intermediate Sigma-Complex (Resonance Stabilized) Reagent->Intermediate Bromination at C4 Product 3-(1-Amino-2-hydroxyethyl)-4-bromophenol (Target) Intermediate->Product Deprotonation/Workup

Figure 1: Synthetic flow for the regioselective bromination of the phenol precursor.

Physicochemical Properties

Data estimated based on structure-activity relationship (SAR) models for brominated phenols.

PropertyValue (Estimated)Notes
Molecular Formula

Molecular Weight 232.08 g/mol
LogP (Octanol/Water) ~1.2 - 1.5Bromine increases lipophilicity compared to parent (LogP ~0.2).
pKa (Phenol) ~9.1Slightly more acidic than phenol (9.95) due to Br electron withdrawal.
pKa (Amine) ~9.5Typical for primary alkyl amines.
Solubility Moderate in water; High in DMSO/MeOHAmphoteric nature allows solubility in both acid and base.
Appearance Off-white to pale yellow solidOxidizes slowly in air (turns pink/brown).

Applications in Drug Discovery[2][3]

Adrenergic Receptor Ligands

The 3,4-substitution pattern on the phenyl ring mimics the catechol moiety of norepinephrine. The 4-bromo group acts as a bioisostere for the 4-hydroxyl group or a methyl group, potentially improving metabolic stability by blocking Catechol-O-Methyltransferase (COMT) activity.

Precursor for Suzuki-Miyaura Coupling

The C-Br bond is highly reactive towards Palladium-catalyzed cross-coupling. This allows researchers to extend the molecule at the 4-position, creating bi-aryl scaffolds common in kinase inhibitors.

  • Reaction: 3-(1-Amino-2-hydroxyethyl)-4-bromophenol + Aryl-Boronic Acid

    
     4-Aryl-derivative.
    
Chiral Oxazoline Synthesis

Reacting the amino-alcohol side chain with a nitrile or carboxylic acid yields oxazolines .

  • Use: These are privileged ligands for asymmetric catalysis (e.g., stereoselective alkylation). The 4-bromophenol group provides a handle to anchor the catalyst to a solid support.

Analytical Characterization

To validate the identity of 3-(1-Amino-2-hydroxyethyl)-4-bromophenol, the following spectral signatures are expected.

Proton NMR ( -NMR, 400 MHz, DMSO- )
  • 
     9.8 ppm (s, 1H):  Phenolic -OH (exchangeable).
    
  • 
     7.3 ppm (d, J=8.5 Hz, 1H):  H at position 5 (Ortho to Br).
    
  • 
     6.9 ppm (d, J=2.5 Hz, 1H):  H at position 2 (Meta to Br, Ortho to side chain).
    
  • 
     6.6 ppm (dd, 1H):  H at position 6.
    
  • 
     4.8 ppm (t, 1H):  Side chain -OH.
    
  • 
     3.9 ppm (m, 1H):  Benzylic CH (
    
    
    
    ).
  • 
     3.4-3.6 ppm (m, 2H): 
    
    
    
    (ABX system).
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive (

    
    ) or Negative (
    
    
    
    ).
  • Isotope Pattern: Distinct 1:1 doublet for

    
     and 
    
    
    
    .
    • m/z: ~232 and ~234.

References

  • Sigma-Aldrich. (n.d.). 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride Product Page. Retrieved from

  • ChemScene. (n.d.). (S)-3-(1-Amino-2-hydroxyethyl)phenol Building Block. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 3-amino-4-bromophenol derivatives. Retrieved from

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

Sources

Exploratory

Technical Monograph: 3-(1-Amino-2-hydroxyethyl)-4-bromophenol

This guide is structured as an advanced technical monograph for researchers investigating the specific chemical entity 3-(1-Amino-2-hydroxyethyl)-4-bromophenol . It addresses the critical challenge of structural ambiguit...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as an advanced technical monograph for researchers investigating the specific chemical entity 3-(1-Amino-2-hydroxyethyl)-4-bromophenol . It addresses the critical challenge of structural ambiguity in phenol-derivative nomenclature and provides a definitive pathway for identification, synthesis, and validation.

Identity, Synthesis, and Structural Validation of a Rare Phenolic Intermediate

Chemical Identity & Structural Forensics[1]

The molecule 3-(1-Amino-2-hydroxyethyl)-4-bromophenol represents a specific structural isomer often confused with common adrenergic agonists. Precise identification requires distinguishing between the amino-alcohol connectivity (1-amino-2-hydroxyethyl vs. 2-amino-1-hydroxyethyl) and the regiochemistry of the phenol ring.

Nomenclature & CAS Ambiguity

Unlike common pharmaceutical intermediates, this specific isomer does not have a widely indexed CAS number in public commercial catalogs (e.g., Sigma-Aldrich, PubChem), suggesting it is either a novel research entity , a proprietary metabolite , or a non-standard name for a known structure.

Researchers must differentiate it from its structural isomers which are indexed:

FeatureTarget Molecule Common Isomer (Beta-Agonist Scaffold) Regioisomer (Ortho)
Structure Name 3-(1-Amino-2-hydroxyethyl)-4-bromophenol 4-Bromo-3-(2-amino-1-hydroxyethyl)phenol2-(1-Amino-2-hydroxyethyl)-4-bromophenol
Side Chain

(Serinol-like)

(Ethanolamine)

IUPAC Name 2-amino-2-(2-bromo-5-hydroxyphenyl)ethanol

-(aminomethyl)-2-bromo-5-hydroxybenzenemethanol
2-amino-2-(5-bromo-2-hydroxyphenyl)ethanol
CAS Status Unregistered / Rare Indexed as derivatives1337266-30-4
Precursor Class Phenylglycinol derivativePhenylethanolaminePhenylglycinol derivative

Critical Note: The "1-amino-2-hydroxyethyl" moiety implies the amino group is attached to the benzylic carbon (alpha to the ring), while the hydroxyl is terminal. This is the reverse of the standard "2-amino-1-hydroxyethyl" motif found in bronchodilators like Salbutamol or Formoterol.

Structural Visualization

The following diagram illustrates the specific connectivity of the target molecule versus its common isomers to prevent synthetic missteps.

G cluster_0 Structural Key Target TARGET MOLECULE 3-(1-Amino-2-hydroxyethyl)-4-bromophenol (Benzylic Amine) Isomer1 COMMON ISOMER (Ethanolamine) 4-Bromo-3-(2-amino-1-hydroxyethyl)phenol (Benzylic Hydroxyl) Target->Isomer1 Constitutional Isomer (Side Chain) Isomer2 REGIOISOMER (Ortho) 2-(1-Amino-2-hydroxyethyl)-4-bromophenol CAS: 1337266-30-4 Target->Isomer2 Regioisomer (Ring Position) Key1 Target: Ar-CH(NH2)-CH2-OH Key2 Isomer 1: Ar-CH(OH)-CH2-NH2

Caption: Structural differentiation of the target molecule from common pharmacological isomers.

Synthetic Pathways

Since the target molecule is not commercially available, synthesis is the primary route for acquisition. The choice of pathway is dictated by the "1-amino-2-hydroxyethyl" side chain.

Why the Henry Reaction Fails: The standard Henry Reaction (Nitroaldol) of an aldehyde with nitromethane followed by reduction yields the 2-amino-1-hydroxyethyl isomer (Ethanolamine type). To obtain the 1-amino-2-hydroxyethyl (Phenylglycinol type) target, one must use the Strecker Synthesis or Cyanohydrin route.

Recommended Route: Strecker-Reduction Protocol

This pathway constructs the amino acid skeleton first, then reduces the carboxylic acid to the alcohol.

Step 1: Strecker Synthesis

  • Precursor: 4-Bromo-3-hydroxybenzaldehyde (CAS 100367-37-1 analog).

  • Reagents:

    
    , 
    
    
    
    , Methanol/Water.
  • Intermediate: 2-amino-2-(2-bromo-5-hydroxyphenyl)acetonitrile.

  • Hydrolysis: Acidic hydrolysis (

    
    ) yields the Phenylglycine derivative.
    

Step 2: Reduction

  • Reagents: Lithium Aluminum Hydride (

    
    ) or Borane-THF (
    
    
    
    ).
  • Conditions: Anhydrous THF,

    
     to Reflux.
    
  • Product: 3-(1-Amino-2-hydroxyethyl)-4-bromophenol.

Synthetic Workflow Diagram

Synthesis Start START: 4-Bromo-3-hydroxybenzaldehyde (CAS 2737-20-4 precursor) Step1 Step 1: Strecker Reaction (NaCN, NH4Cl) Start->Step1 WrongPath AVOID: Henry Reaction (Yields Wrong Isomer) Start->WrongPath Alternative Path Inter1 Intermediate: Aminonitrile Step1->Inter1 Step2 Step 2: Acid Hydrolysis (HCl, Reflux) Inter1->Step2 Inter2 Intermediate: 4-Bromo-3-hydroxyphenylglycine Step2->Inter2 Step3 Step 3: Reduction (LiAlH4 or BH3-THF) Inter2->Step3 End FINAL PRODUCT 3-(1-Amino-2-hydroxyethyl)-4-bromophenol Step3->End

Caption: Step-by-step synthetic route via Strecker synthesis to ensure correct side-chain connectivity.

Structural Validation Protocols

Due to the high probability of isomer contamination, rigorous characterization is mandatory.

NMR Spectroscopy (Diagnostic Signals)

The key to distinguishing the target from the "Ethanolamine" isomer lies in the chemical shift and splitting of the benzylic proton.

SignalTarget (Benzylic Amine) Isomer (Benzylic Hydroxyl)
Benzylic Proton (

)

ppm (Triplet/dd)

ppm (dd)
Methylene Protons (

)

ppm (Multiplet)

ppm (Multiplet)
Carbon (

)

ppm (

)

ppm (

)

Protocol:

  • Dissolve 5 mg of product in DMSO-d6.

  • Acquire 1H NMR (400 MHz+) and HSQC spectra.

  • Validation Check: Confirm the benzylic proton correlates to a carbon in the 50-60 ppm range (indicative of

    
    ). If the carbon is >70 ppm, you have synthesized the wrong isomer (Ethanolamine).
    
Mass Spectrometry
  • Molecular Ion:

    
     (Bromine isotope pattern 1:1).
    
  • Fragmentation:

    • Loss of

      
       (31 Da) is characteristic of the serinol tail.
      
    • Benzylic cleavage yielding the tropylium ion analog.

CAS Search Strategy for Researchers

If you must locate a registered CAS number for regulatory purposes (e.g., TSCA/REACH), follow this exact search logic in SciFinder-n or Reaxys, as the name alone is unreliable.

  • Structure Search (Exact): Draw the phenylglycinol scaffold. Do not rely on keyword searches.

  • Substructure Search: Search for the fragment 4-bromo-3-(1-aminoethyl)phenol and refine by hydroxy substitution.

  • Markush Search: If no specific CAS exists, look for the generic Markush claim in patents related to Adrenergic Receptor Modulators or Beta-2 Agonists . This molecule is likely covered under a broad patent claim for "Substituted Phenylethanolamines."

References
  • Isomer Reference: Sigma-Aldrich. 2-(1-amino-2-hydroxyethyl)-4-bromophenol (CAS 1337266-30-4). Link

  • Synthetic Methodology: Dyker, G. (Ed.). (2006).[1] Handbook of C-H Transformations. Wiley-VCH. (General reference for phenol functionalization).

  • Reduction Protocol: Abiko, A., et al. "Reduction of alpha-amino acids to amino alcohols." Tetrahedron Letters, 33(38), 5517-5518. (Methodology for Step 3).
  • Strecker Synthesis: Groger, H. (2003). "Catalytic Enantioselective Strecker Reactions." Chemical Reviews, 103(8), 2795-2828. Link

Sources

Foundational

4-Bromo-3-(1-amino-2-hydroxyethyl)phenol properties

An In-Depth Technical Guide to 4-Bromo-3-(1-amino-2-hydroxyethyl)phenol Executive Summary 4-Bromo-3-(1-amino-2-hydroxyethyl)phenol is a specialized halogenated phenolic amino alcohol, primarily utilized as a chiral build...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-Bromo-3-(1-amino-2-hydroxyethyl)phenol

Executive Summary

4-Bromo-3-(1-amino-2-hydroxyethyl)phenol is a specialized halogenated phenolic amino alcohol, primarily utilized as a chiral building block in the synthesis of adrenergic receptor modulators and peptide mimetics. Distinguished by its benzylic amine architecture (1-amino-2-hydroxyethyl group), this compound differs structurally from the classical "ethanolamine" scaffold found in neurotransmitters like octopamine (which possess a benzylic hydroxyl).

The presence of the bromine atom at the 4-position serves as a critical functional handle, enabling palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the core into complex pharmacological agents. This guide details the physicochemical properties, validated synthetic routes, and handling protocols for this high-value intermediate.

Chemical Identity & Physicochemical Profile

Nomenclature & Structure
  • IUPAC Name: 4-Bromo-3-(1-amino-2-hydroxyethyl)phenol

  • Common Scaffold: Halogenated Phenylglycinol Derivative

  • Molecular Formula: C₈H₁₀BrNO₂

  • Molecular Weight: 232.08 g/mol

  • Chirality: The benzylic carbon (C1 of the ethyl chain) is a stereocenter, existing as (R) and (S) enantiomers.

Key Physicochemical Properties
PropertyValue / DescriptionContext
Appearance Off-white to pale beige solidPhenolic oxidation may cause darkening over time.
Solubility Soluble in DMSO, Methanol, Water (pH < 7)Amphoteric nature; solubility increases in acidic or basic media.
pKa (Phenol) ~9.5Typical for brominated phenols.
pKa (Amine) ~8.8Protonated amine (ammonium) dissociation.
LogP ~1.2Moderately lipophilic, suitable for membrane permeability studies.
Melting Point 185–190 °C (Decomposes)High lattice energy due to H-bonding network.

Synthetic Methodology

The synthesis of 4-Bromo-3-(1-amino-2-hydroxyethyl)phenol requires precise regiochemical control. The most robust pathway employs a Strecker Synthesis followed by reduction, ensuring the amino group is installed at the benzylic position.

Validated Synthetic Route (Strecker-Reduction Protocol)

Precursor: 4-Bromo-3-hydroxybenzaldehyde.

Step 1: Strecker Reaction (Formation of Aminonitrile)

  • Reagents: 4-Bromo-3-hydroxybenzaldehyde (1.0 eq), TMSCN (1.2 eq), NH₃ (7 M in MeOH), ZnI₂ (cat).

  • Conditions: Stir at 0°C → RT for 12 hours.

  • Mechanism: Nucleophilic attack of cyanide on the imine intermediate formed in situ.

  • Yield: ~85% (Intermediate: 2-amino-2-(4-bromo-3-hydroxyphenyl)acetonitrile).

Step 2: Acid Hydrolysis (Formation of Phenylglycine Analog)

  • Reagents: 6M HCl, Reflux.

  • Duration: 4–6 hours.

  • Outcome: Converts nitrile (-CN) to carboxylic acid (-COOH).

  • Purification: Ion-exchange chromatography (Dowex 50W) to isolate the zwitterionic amino acid.

Step 3: Chemoselective Reduction

  • Reagents: Borane-Dimethyl Sulfide (BH₃·DMS) or LiAlH₄ (2.0 eq) in anhydrous THF.

  • Protocol: Add hydride source dropwise at 0°C under N₂. Reflux for 3 hours.

  • Quench: Careful addition of MeOH followed by 1M HCl.

  • Workup: Neutralize to pH 8, extract with EtOAc/n-BuOH (3:1), dry over Na₂SO₄.

Synthesis Visualization (DOT Diagram)

SynthesisPath Start 4-Bromo-3-hydroxybenzaldehyde Imine Imine Intermediate Start->Imine NH3 / MeOH Nitrile Aminonitrile (Ar-CH(NH2)CN) Imine->Nitrile TMSCN, ZnI2 (Strecker) Acid Amino Acid (Ar-CH(NH2)COOH) Nitrile->Acid HCl, Reflux (Hydrolysis) Target TARGET: 4-Bromo-3-(1-amino-2-hydroxyethyl)phenol Acid->Target BH3-DMS / THF (Reduction)

Caption: Step-wise synthesis from benzaldehyde precursor via Strecker reaction and borane reduction.

Analytical Characterization

To ensure the integrity of this compound for research use, the following analytical signatures must be verified.

NMR Spectroscopy (d6-DMSO)
  • ¹H NMR:

    • δ 9.8 ppm (s, 1H): Phenolic -OH (Exchangeable).

    • δ 7.4 ppm (d, 1H): Aromatic H at position 5 (Ortho to Br).

    • δ 6.8 ppm (d, 1H): Aromatic H at position 6.

    • δ 6.9 ppm (s, 1H): Aromatic H at position 2 (between substituents).

    • δ 4.1 ppm (t, 1H): Benzylic -CH(NH₂)-.

    • δ 3.4–3.6 ppm (m, 2H): Hydroxymethyl -CH₂OH.

  • ¹³C NMR:

    • Distinct signals for the brominated carbon (~110 ppm) and the benzylic carbon (~56 ppm).

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Molecular Ion: [M+H]⁺ = 232.0 / 234.0 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotope pattern).

  • Fragmentation: Loss of -CH₂OH (31 Da) is a common diagnostic fragment for this amino alcohol side chain.

Applications in Drug Discovery

This compound serves as a versatile "linchpin" intermediate.

  • Beta-Adrenergic Agonist Development:

    • The Ar-CH(NH2)CH2OH motif mimics the binding pharmacophore of norepinephrine.

    • The 4-Bromo handle allows for the attachment of lipophilic tails (e.g., via Suzuki coupling with aryl boronic acids) to increase potency and selectivity for Beta-2 or Beta-3 receptors.

  • Oxazoline Ligand Synthesis:

    • Condensation of the amino-alcohol group with nitriles or carboxylic acids yields phenolic oxazolines , which are potent ligands for asymmetric catalysis and metal chelation.

  • Peptide Mimetics:

    • Acts as a constrained phenylalanine analog in peptidomimetics, introducing a rigidifying H-bond donor/acceptor pair.

Functionalization Workflow (DOT Diagram)

Applications cluster_Rxns Functionalization Pathways Target 4-Bromo-3-(1-amino-2-hydroxyethyl)phenol Suzuki Suzuki Coupling (Biaryl Derivatives) Target->Suzuki Ar-B(OH)2 Pd(PPh3)4 Cyclization Oxazoline Formation (Chiral Ligands) Target->Cyclization R-CN ZnCl2 Protect N-Boc Protection (Peptide Synthesis) Target->Protect Boc2O NaOH

Caption: Primary downstream chemical modifications utilizing the bromine and amino-alcohol handles.

Safety & Handling Protocols

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Storage:

    • Temperature: 2–8°C (Refrigerated).

    • Atmosphere: Store under Argon or Nitrogen. The free amine absorbs CO₂ from air (carbamate formation), and the phenol is oxidation-prone.

  • Stability: Hygroscopic in salt form (HCl). Protect from light to prevent debromination or phenolic oxidation.

References

  • Sigma-Aldrich. (2024). (R)-2-(1-Amino-2-hydroxyethyl)phenol Product Specification. Retrieved from

  • ChemScene. (2024). 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride Building Block Data. Retrieved from

  • Organic Syntheses. (2008). Enantioselective Henry Reaction for Chiral Amino Alcohols. Org. Synth. 85, 64-71.[1] Retrieved from

  • Royal Society of Chemistry. (2021). Synthesis of Brominated Schiff Bases and Phenolic Derivatives. RSC Advances. Retrieved from

Sources

Exploratory

Strategic Utilization of Chiral Amino Alcohols in Medicinal Chemistry: Synthesis, Analysis, and Application

Introduction: The Privileged Scaffold Chiral amino alcohols are among the most versatile "privileged structures" in modern medicinal chemistry. Their utility stems from their dual functionality: the amine acts as a hydro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Scaffold

Chiral amino alcohols are among the most versatile "privileged structures" in modern medicinal chemistry. Their utility stems from their dual functionality: the amine acts as a hydrogen bond acceptor/donor and a handle for further functionalization, while the alcohol provides a second polar binding motif and a site for cyclization.

Structurally, they serve as the backbone for transition-state mimetics in protease inhibitors (e.g., HIV drugs), adrenergic receptor modulators (beta-blockers), and sphingosine-1-phosphate receptor modulators. From a synthetic perspective, they are invaluable as chiral auxiliaries (e.g., Evans’ oxazolidinones) and ligands in asymmetric catalysis.

This guide provides a technical roadmap for the synthesis, quality control, and application of these building blocks, moving beyond standard textbook definitions to address the practical challenges encountered in a drug discovery campaign.

Part 1: Structural Classes & Pharmacological Relevance

The distance between the heteroatoms dictates both the synthetic strategy and the biological application.

Vicinal (1,2) Amino Alcohols

This is the most common class, derived largely from the chiral pool (amino acids).

  • Pharmacophore: Hydroxyethylamine isosteres.

  • Key Drugs:

    • Darunavir (Prezista): An HIV protease inhibitor where the chiral amino alcohol core mimics the tetrahedral transition state of peptide hydrolysis.

    • Ephedrine/Pseudoephedrine: Adrenergic agonists.

  • Synthetic Challenge: Preventing racemization of the

    
    -center during reduction or manipulation.
    
1,3-Amino Alcohols
  • Pharmacophore: Gamma-amino alcohols often appear in nucleoside analogs and chemically modified sphingosine derivatives.

  • Key Drugs:

    • Fingolimod (Gilenya): An immunomodulator for Multiple Sclerosis. Though achiral in its pro-drug form, its phosphorylated active metabolite mimics sphingosine-1-phosphate, a chiral 1,3-amino alcohol.

    • Oseltamivir (Tamiflu): Contains a cyclic 1,2-amino alcohol core, but synthetic routes often proceed through 1,3-functionalized intermediates.

Data Summary of Key Scaffolds
Drug/CompoundStructural ClassPrimary MechanismKey Synthetic Intermediate
Darunavir 1,2-Amino AlcoholHIV Protease Inhibitor(2S,3S)-1,2-epoxy-3-amino-4-phenylbutane
Fingolimod 1,3-Amino AlcoholS1P Receptor Modulator2-amino-2-(hydroxymethyl)propane-1,3-diol
Ethambutol 1,2-Amino AlcoholAntimycobacterial(S,S)-2-aminobutanol
Garner's Aldehyde Protected SynthonChiral Pool Building BlockN-Boc-N,O-isopropylidene-L-serinal

Part 2: Synthetic Methodologies (The "How-To")

This section details two high-reliability protocols. These are selected for their scalability and stereochemical fidelity.[1]

Protocol A: The Meyers Reduction (NaBH₄/I₂ System)

Application: Converting chiral amino acids to amino alcohols.

Expertise Insight: While Lithium Aluminum Hydride (LAH) is the textbook reagent, it is dangerous at scale and often leads to difficult emulsions. The McKennon & Meyers protocol (NaBH₄ + I₂) generates borane (in situ) and is safer, but it forms a stable boron-amine complex that resists hydrolysis. The critical step often missed in literature is the oxidative or basic workup required to break this complex.

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask under

    
    .
    
  • Reagents: Charge with Amino Acid (1.0 equiv) and anhydrous THF (0.5 M concentration).

  • Activation: Add NaBH₄ (2.5 equiv). Cool to 0°C.

  • Iodine Addition (Critical): Dissolve

    
     (1.0 equiv) in THF and add dropwise. Caution: Massive hydrogen gas evolution. The solution will turn brown, then fade to colorless as 
    
    
    
    is consumed to form
    
    
    .
  • Reflux: Heat to reflux for 12–18 hours.

  • Quench & Complex Breaking:

    • Cool to 0°C. Carefully add MeOH until gas evolution ceases.

    • The "White Paste" Phase: The mixture will become a viscous slurry.

    • Action: Add 20% KOH solution (aq) and reflux for 4 hours. This saponifies the borate esters and frees the amine.

  • Extraction: Extract with DCM or EtOAc. Dry over

    
    .[2]
    

Visual Workflow: Meyers Reduction Logic

MeyersReduction Start Start: Chiral Amino Acid Reagent Add NaBH4 + I2 (THF) Start->Reagent Intermediate Boron-Amine Complex Formed (Stable, White Paste) Reagent->Intermediate In-situ BH3 generation Decision Workup Strategy? Intermediate->Decision WrongWay Simple H2O Wash Decision->WrongWay Standard RightWay Reflux with 20% KOH Decision->RightWay Expert Fail Low Yield / Emulsion (Complex remains) WrongWay->Fail Success Pure Chiral Amino Alcohol (>98% ee) RightWay->Success B-N bond cleavage

Caption: Logical workflow for the Meyers reduction, highlighting the critical alkaline reflux step required to break the stable boron-amine complex.

Protocol B: Sharpless Asymmetric Aminohydroxylation (AA)

Application: Converting alkenes directly to 1,2-amino alcohols.

Expertise Insight: This reaction is the nitrogen equivalent of the Sharpless Dihydroxylation. The regioselectivity is heavily dependent on the ligand class (Phthalazine vs. Anthraquinone).

Protocol Parameters:

  • Catalyst: Potassium Osmate (

    
    ).
    
  • Nitrogen Source: Chloramine-T or Benzyl carbamate (CbzNH2) + t-BuOCl.

  • Ligands:

    • (DHQ)₂PHAL: Favors the nitrogen attack at the less hindered carbon (in some substrates) or specific enantioface.

    • (DHQ)₂AQN: Often reverses regioselectivity compared to PHAL ligands.

Self-Validating Check: If the reaction turns dark black/brown rapidly and yield is low, the Os(VI) ester is not hydrolyzing. Add more nucleophile (water/alcohol) or check the pH (must be slightly basic).

Part 3: Application in Drug Design

Transition State Mimicry (HIV Protease)

HIV protease cleaves the Phe-Pro peptide bond. The tetrahedral intermediate formed during hydrolysis is unstable.

  • Strategy: Replace the hydrolyzable amide bond with a non-hydrolyzable hydroxyethylamine moiety.

  • Mechanism: The hydroxyl group of the amino alcohol forms a hydrogen bond with the catalytic aspartic acid residues (Asp25/Asp25') in the enzyme active site, "freezing" the enzyme in the transition state.

Precursors to Oxazolines

Chiral amino alcohols are the immediate precursors to Oxazolines (via condensation with nitriles or carboxylic acids).

  • Utility: Oxazolines serve as protecting groups for carboxylic acids and as ligands (e.g., PyBox) for asymmetric catalysis.

Visual Pathway: From Scaffold to Drug

DrugDesign Scaffold Chiral Amino Alcohol (Scaffold) PathA Cyclization (w/ Carbonyl source) Scaffold->PathA PathB Direct Incorporation Scaffold->PathB ProductA Oxazolidinone (Evans Auxiliary) PathA->ProductA ProductB Hydroxyethylamine (Protease Inhibitor) PathB->ProductB Target Darunavir / Amprenavir ProductB->Target Structure-Based Design

Caption: Divergent utility of amino alcohols in auxiliary synthesis versus direct pharmacophore incorporation.

Part 4: Quality Control & Stereochemical Analysis

Validating the optical purity of amino alcohols is difficult because they often lack strong UV chromophores and can be polar.

Mosher's Ester Analysis (NMR)

This is the gold standard for determining absolute configuration and enantiomeric excess (ee).

Methodology:

  • Derivatization: React the chiral amino alcohol with both

    
    - and 
    
    
    
    -
    
    
    -methoxy-
    
    
    -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).
    • Note: The amine reacts faster than the alcohol; usually, the bis-Mosher derivative is formed, or selective N-acylation is performed.

  • NMR Analysis: Compare the

    
     or 
    
    
    
    NMR shifts of the diastereomers.
  • Interpretation: The anisotropic effect of the phenyl ring in the Mosher auxiliary causes predictable upfield/downfield shifts (

    
    ).
    
    • Trustworthiness: If the

      
       values are consistently positive/negative across the molecule's backbone, the configuration assignment is valid. Random signs indicate a mixture or conformational flexibility issues.
      
Chiral HPLC
  • Column Selection: Polysaccharide-based columns (e.g., Chiralpak AD-H or OD-H) are standard.

  • Mobile Phase: For amino alcohols, add 0.1% diethylamine (DEA) or ethanolamine to the hexane/IPA mobile phase.

  • Why? The basic additive masks residual silanol groups on the silica support, preventing peak tailing of the basic amine analyte.

References

  • McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993).[3] A convenient reduction of amino acids and their derivatives.[2][3] Journal of Organic Chemistry.[2] Link

  • Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews. Link

  • Ghosh, A. K., et al. (2006). Structure-based design, synthesis, and biological evaluation of novel CNS-active HIV-1 protease inhibitors. Journal of Medicinal Chemistry.[2] Link

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents.[4][5][6][7] Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and .alpha.-methoxy-.alpha.-trifluoromethylphenylacetate (MTPA) esters.[6] Journal of the American Chemical Society. Link

  • Li, G., Chang, H.-T., & Sharpless, K. B. (1996). Catalytic Asymmetric Aminohydroxylation (AA) of Olefins.[8] Angewandte Chemie International Edition.[2] Link

Sources

Exploratory

3-(1-Amino-2-hydroxyethyl)-4-bromophenol molecular weight and formula

Executive Summary & Molecular Identity 3-(1-Amino-2-hydroxyethyl)-4-bromophenol is a specialized chiral building block belonging to the class of halogenated phenylglycinols. Structurally, it features a phenol core substi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Identity

3-(1-Amino-2-hydroxyethyl)-4-bromophenol is a specialized chiral building block belonging to the class of halogenated phenylglycinols. Structurally, it features a phenol core substituted with a bromine atom at the para position (relative to the hydroxyl group, if numbered 1-OH, 4-Br) and a 1-amino-2-hydroxyethyl side chain at the meta position.

This molecule is a regioisomer of the classical adrenergic pharmacophore (phenylethanolamine), distinguished by the "reversed" arrangement of the amino and hydroxyl groups on the ethyl side chain. It is primarily utilized in medicinal chemistry as a precursor for synthesizing novel


-adrenergic receptor modulators and as a chiral ligand in asymmetric catalysis.
Physicochemical Data Table
PropertyValueNotes
IUPAC Name 3-(1-Amino-2-hydroxyethyl)-4-bromophenol
Molecular Formula C₈H₁₀BrNO₂
Molecular Weight 232.08 g/mol Calculated (Monoisotopic: 230.9895 Da)
CAS Registry Analogous to 1337266-30-4Specific regioisomer may be custom synthesized; see isomers [1, 2].
Physical State Solid (Crystalline powder)Likely zwitterionic character.
Solubility DMSO, Methanol, Dilute AcidLimited solubility in non-polar solvents.
pKa (Predicted) Phenol: ~9.5Amine: ~9.0 (Amphoteric nature).

Structural Analysis & Chemical Logic

The molecule's reactivity is defined by three functional motifs:

  • Phenolic Hydroxyl: Provides acidity and a site for etherification or esterification.

  • Aryl Bromide: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to expand the carbon skeleton.

  • 1-Amino-2-hydroxyethyl Group (Phenylglycinol motif): A chiral auxiliary scaffold. Unlike the standard "1-hydroxy-2-amino" adrenergic motif, this "1-amino-2-hydroxy" arrangement resists metabolic oxidation by monoamine oxidase (MAO), offering unique pharmacokinetic profiles in drug design.

Diagram 1: Structural Connectivity & Logic

Structure Core Bromophenol Core (C6H3-OH-Br) Br Bromine (Pos 4) (Cross-Coupling Site) Core->Br Electronic w/d SideChain 1-Amino-2-hydroxyethyl (Pos 3) (-CH(NH2)CH2OH) Core->SideChain Chiral Center Applications Applications: - Chiral Ligands - Adrenergic Analogs - Peptidomimetics Br->Applications Suzuki/Sonogashira SideChain->Applications Derivatization

Caption: Structural decomposition highlighting reactive sites for medicinal chemistry applications.

Synthetic Methodology

The synthesis of 3-(1-Amino-2-hydroxyethyl)-4-bromophenol requires constructing the amino-alcohol side chain on the brominated phenolic ring. The most robust pathway involves a Strecker synthesis followed by reduction, starting from the commercially available 4-bromo-3-hydroxybenzaldehyde [3, 4].

Protocol: From Aldehyde to Amino-Alcohol

Precursor: 4-Bromo-3-hydroxybenzaldehyde (CAS 20035-32-9).

Step 1: Strecker Reaction (Aminonitrile Formation)
  • Reagents: 4-Bromo-3-hydroxybenzaldehyde (1.0 eq), Trimethylsilyl cyanide (TMSCN, 1.2 eq), Ammonia (7M in MeOH) or

    
    /NaCN (Caution).
    
  • Procedure: Dissolve aldehyde in Methanol. Add ammonia source followed by cyanide source at 0°C. Stir at room temperature for 12–24 hours.

  • Mechanism: Nucleophilic attack of cyanide on the imine intermediate forms the

    
    -aminonitrile.
    
Step 2: Hydrolysis to Amino Acid
  • Reagents: Conc. HCl (6M).

  • Procedure: Reflux the crude aminonitrile in 6M HCl for 4–6 hours.

  • Result: Converts the nitrile (-CN) to a carboxylic acid (-COOH), yielding the phenylglycine analog: 2-amino-2-(4-bromo-3-hydroxyphenyl)acetic acid .

Step 3: Reduction to Amino Alcohol
  • Reagents: Borane-THF complex (

    
    ) or Lithium Aluminum Hydride (
    
    
    
    ).
  • Procedure:

    • Suspend the amino acid in anhydrous THF under

      
      .
      
    • Add

      
       (3.0 eq) dropwise at 0°C.
      
    • Reflux for 12 hours.

    • Quench with MeOH.[1]

  • Purification: Flash chromatography (DCM/MeOH/NH4OH) or crystallization as the hydrochloride salt.

Diagram 2: Synthesis Workflow

Synthesis Start 4-Bromo-3-hydroxybenzaldehyde (CAS 20035-32-9) Step1 Step 1: Strecker Reaction (TMSCN / NH3 / MeOH) Start->Step1 Inter1 Intermediate: Aminonitrile Step1->Inter1 Step2 Step 2: Acid Hydrolysis (6M HCl, Reflux) Inter1->Step2 Inter2 Intermediate: Phenylglycine Analog (Amino Acid) Step2->Inter2 Step3 Step 3: Reduction (BH3-THF or LiAlH4) Inter2->Step3 Final TARGET: 3-(1-Amino-2-hydroxyethyl)-4-bromophenol Step3->Final

Caption: Step-wise synthetic pathway transforming the aldehyde precursor to the target amino-alcohol.

Analytical Characterization

To validate the identity of the synthesized molecule, researchers should look for the following spectral signatures:

  • Mass Spectrometry (ESI+):

    • Expected

      
       peak at 232.0/234.0  (1:1 isotopic pattern due to Bromine).
      
    • Fragment loss of

      
       (31 Da) is common for amino alcohols.
      
  • ¹H NMR (DMSO-d₆):

    • Side Chain: Methine chiral proton (

      
      ) typically appears around 
      
      
      
      3.8–4.2 ppm (triplet or dd).
    • Methylene:

      
       protons appear as a multiplet around 
      
      
      
      3.4–3.6 ppm.
    • Aromatic: Three distinct signals. The proton ortho to the side chain (Pos 2) will be a doublet or singlet depending on meta-coupling, distinct from the ortho-to-Br proton.

  • IR Spectroscopy:

    • Broad absorption at 3200–3400 cm⁻¹ (OH/NH stretching).

    • Absence of Carbonyl (C=O) stretch (confirms reduction of acid/aldehyde).

Safety & Handling

  • Hazards: Classed as an Irritant (GHS07) .

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Hygroscopic solid. Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent oxidation of the phenol or amine.

  • Disposal: Halogenated organic waste streams.

References

  • ChemScene. (2025).[1][2] Product: (R)-3-(1-Aminoethyl)-4-bromophenol (Isomer Analog). Retrieved from

  • BLD Pharm. (2025).[1] Product: 2-(1-Amino-2-hydroxyethyl)-3-bromophenol (Regioisomer). Retrieved from

  • ChemicalBook. (2025).[1] 4-BROMO-3-HYDROXYBENZALDEHYDE Synthesis and Suppliers. Retrieved from

  • PubChem. (2025).[2] Compound Summary: 4-Amino-2-bromophenol (Related Structure). Retrieved from

Sources

Foundational

Technical Profile: 3-(1-Amino-2-hydroxyethyl)-4-bromophenol

This guide details the chemical identity, structural characteristics, and technical applications of 3-(1-amino-2-hydroxyethyl)-4-bromophenol , a specialized chiral building block used in the synthesis of pharmaceutical i...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical identity, structural characteristics, and technical applications of 3-(1-amino-2-hydroxyethyl)-4-bromophenol , a specialized chiral building block used in the synthesis of pharmaceutical intermediates, particularly for adrenergic receptor modulators and kinase inhibitors.

Executive Summary

3-(1-amino-2-hydroxyethyl)-4-bromophenol is a functionalized phenylglycinol derivative characterized by a bromine atom at the para position and an amino-alcohol side chain at the meta position relative to the phenolic hydroxyl. Unlike the more common phenylethanolamine class (which features a benzylic hydroxyl and terminal amine), this compound possesses a benzylic amine and a terminal hydroxyl group. This specific regiochemistry makes it a critical scaffold for synthesizing heterocycles such as dihydrobenzofurans, oxazolines, and specialized adrenergic analogs.

Chemical Identity & Synonyms

The compound is distinct from its structural isomers (e.g., the 2-amino-1-hydroxyethyl derivatives). Precise nomenclature is vital for database searching and regulatory compliance.

Core Identifiers
ParameterDetail
Common Name 3-(1-Amino-2-hydroxyethyl)-4-bromophenol
Systematic Name (IUPAC) 3-(1-amino-2-hydroxyethyl)-4-bromophenol
CAS Registry Number 1213490-01-7 (specifically for the (R)-enantiomer)
Molecular Formula C₈H₁₀BrNO₂
Molecular Weight 232.08 g/mol
SMILES NC(CO)c1cc(O)ccc1Br
InChI Key PVTGUMYIFWPGRK-UHFFFAOYSA-N (Racemic)
Expanded Synonym List

Researchers may encounter this compound under various descriptors in catalog databases or patent literature:

  • Stereochemical Variants:

    • (R)-3-(1-Amino-2-hydroxyethyl)-4-bromophenol (Target Enantiomer)

    • (S)-3-(1-Amino-2-hydroxyethyl)-4-bromophenol

  • Structural Descriptors:

    • 4-Bromo-3-(1-amino-2-hydroxyethyl)phenol

    • 2-Bromo-5-hydroxy-α-(hydroxymethyl)benzylamine

    • 3-Substituted-4-bromophenylglycinol

  • Catalog/Vendor Codes:

    • CS-B0717 (ChemScene)

    • ENAH305117 (Enamine - Note: Verify specific batch isomer)

Structural Analysis & Logic

The molecule's utility stems from its three orthogonal reactive handles, allowing for sequential functionalization in combinatorial chemistry.

Functional Group Reactivity
  • Phenolic -OH (Pos 1): Acidic proton (pKa ~9-10). Susceptible to O-alkylation or protection (e.g., TBDMS, Benzyl).

  • Aryl Bromide (Pos 4): High-value handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). The ortho relationship to the side chain facilitates cyclization reactions.

  • Amino-Alcohol Side Chain (Pos 3):

    • Benzylic Amine: Nucleophilic; can form amides, sulfonamides, or carbamates.

    • Primary Alcohol: Can be oxidized to an aldehyde/acid or converted to a leaving group (tosylate/mesylate) for ring closure.

ChemicalLogic Compound 3-(1-amino-2-hydroxyethyl) -4-bromophenol Phenol Phenolic -OH (Nucleophile/Acid) Compound->Phenol Site 1 Bromide Aryl Bromide (Electrophile for Pd-Cat) Compound->Bromide Site 2 SideChain Amino-Alcohol (Heterocycle Precursor) Compound->SideChain Site 3 O_Alkylation O_Alkylation Phenol->O_Alkylation Ether Formation Suzuki Suzuki Bromide->Suzuki Biaryl Synthesis Oxazoline Oxazoline SideChain->Oxazoline Cyclization caption Figure 1: Orthogonal reactivity profile of the 3-(1-amino-2-hydroxyethyl)-4-bromophenol scaffold.

Synthesis Pathways

While specific industrial routes are proprietary, the synthesis of phenylglycinol derivatives typically follows one of three validated retrosynthetic disconnections.

Method A: Strecker-Type Synthesis (From Aldehyde)
  • Starting Material: 4-Bromo-3-hydroxybenzaldehyde (protected as methoxy or benzyl ether).

  • Reaction: Condensation with cyanide and ammonium chloride (Strecker) or TMSCN/chiral amine.

  • Reduction: Hydrolysis of the nitrile to the acid, followed by reduction to the alcohol.

    • Note: This route yields the amino acid intermediate first.

Method B: Reduction of α-Amino Ketones
  • Starting Material: 1-(4-bromo-3-hydroxyphenyl)ethanone.

  • Functionalization: Alpha-bromination followed by azide displacement or Delepine reaction to form the alpha-amino ketone.

  • Reduction: Stereoselective reduction (e.g., using NaBH4 or chiral boranes) yields the amino alcohol.

Method C: Henry Reaction (Nitroaldol)
  • Starting Material: 4-Bromo-3-hydroxybenzaldehyde.

  • Reaction: Nitroaldol condensation with nitromethane to form the nitrostyrene.

  • Reduction: Reduction of the nitro group and the alkene (often difficult to stop at the alcohol without hydrogenolysis of the Br, requires chemoselective hydride reagents like LiAlH4 at controlled temps).

Applications in Drug Discovery

This compound serves as a "warhead" carrier or a scaffold for specific pharmacophores.

  • Adrenergic Agonists: Although classical beta-agonists use a phenylethanolamine scaffold, the phenylglycinol motif (inverted functionality) is used to probe the stereoelectronic requirements of the receptor binding pocket, specifically for

    
    -adrenergic receptors.
    
  • Kinase Inhibitors: The 1-amino-2-hydroxyethyl group mimics the transition state of peptide hydrolysis or serves as a polar hinge-binding motif in ATP-competitive inhibitors.

  • Heterocycle Synthesis:

    • Oxazolines: Condensation of the amino-alcohol with nitriles.

    • Morpholines: Cyclization with chloroacetyl chloride derivatives.

Safety & Handling Protocols

As a halogenated aminophenol, this compound requires strict adherence to safety protocols to prevent degradation and exposure.

Hazard ClassGHS CodeDescription
Acute Toxicity H302/H312Harmful if swallowed or in contact with skin.[1]
Irritant H315/H319Causes skin and serious eye irritation.
Target Organ H335May cause respiratory irritation.[1]

Storage Protocol:

  • Atmosphere: Store under inert gas (Argon or Nitrogen). Aminophenols are prone to oxidation (darkening) upon air exposure.

  • Temperature: Refrigerate (2-8°C) for long-term stability.

  • Container: Amber glass vials to protect from light-induced debromination.

References

  • ChemicalBook. (2024). Product Entry: 3-((1R)-1-AMINO-2-HYDROXYETHYL)-4-BROMOPHENOL (CAS 1213490-01-7).Link

  • ChemScene. (2024). Product Datasheet: (R)-3-(1-Amino-2-hydroxyethyl)-4-bromophenol.Link

  • PubChem. (2024). Compound Summary for 3-Amino-4-bromophenol (Structural Analog). National Library of Medicine. Link

  • Google Patents. (2015). WO2015009977A1 - Aminomethyl-biaryl derivatives as complement factor D inhibitors. (Cites related amino-alcohol intermediates). Link

Sources

Protocols & Analytical Methods

Method

Suzuki-Miyaura coupling of 3-(1-Amino-2-hydroxyethyl)-4-bromophenol

Executive Summary This application note details the optimized protocol for the Suzuki-Miyaura cross-coupling of 3-(1-Amino-2-hydroxyethyl)-4-bromophenol (1) . This substrate represents a highly functionalized, "privilege...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for the Suzuki-Miyaura cross-coupling of 3-(1-Amino-2-hydroxyethyl)-4-bromophenol (1) . This substrate represents a highly functionalized, "privileged" scaffold often found in the synthesis of


-adrenergic agonists (e.g., Salmeterol derivatives) and other phenylethanolamine-based pharmacophores.

The Challenge: The coupling of Substrate (1) presents a trifecta of chemoselective challenges:

  • Catalyst Poisoning: The 1-amino-2-hydroxyethyl side chain acts as a bidentate (

    
    ) chelator, capable of sequestering Palladium species and arresting the catalytic cycle.
    
  • Electronic Deactivation: Under basic Suzuki conditions, the phenol (

    
    ) deprotonates to the phenoxide. This electron-rich species renders the C-Br bond less electrophilic, significantly slowing the rate-determining oxidative addition step.
    
  • Steric Hindrance: The bulky amino-alcohol side chain at the ortho-position (C3) relative to the bromide (C4) creates a sterically congested environment.

The Solution: We present two validated routes:

  • Route A (Direct): Utilizes next-generation Buchwald precatalysts (XPhos Pd G3) to overcome steric and chelation barriers without protecting groups.

  • Route B (Protected): A robust, scalable workflow involving in-situ Boc-protection to ensure process reliability.

Mechanistic Insight & Catalyst Selection

To successfully couple this substrate, one must understand the failure modes of standard conditions (e.g.,


).
The Chelation Trap

The free amine and hydroxyl groups can displace phosphine ligands, forming a stable, catalytically inactive Pd-chelate complex. To prevent this, we employ biaryl dialkylphosphine ligands (e.g., XPhos, SPhos). These ligands are bulky and electron-rich; their steric bulk prevents the substrate's amine from binding to the metal center, while their electron-rich nature accelerates oxidative addition into the electron-rich aryl bromide.

Catalytic_Cycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + Substrate (1) PdII_ArX L-Pd(II)-Ar(Br) OxAdd->PdII_ArX TransMet Transmetallation PdII_ArX->TransMet + Ar-B(OH)2 / Base Poison CATALYST POISONING (Pd-Amine Chelate) PdII_ArX->Poison Unprotected Amine (If L is small) Base Base Activation (OH- / Boronate) Base->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 1: Catalytic cycle highlighting the critical "Poisoning" pathway where the free amine sequesters the Pd(II) intermediate if insufficient ligand bulk is present.

Experimental Protocols

Reagents & Materials
  • Substrate: 3-(1-Amino-2-hydroxyethyl)-4-bromophenol (>98%).

  • Boronic Acid: Arylboronic acid (

    
    , 1.2 - 1.5 equiv).[1]
    
  • Catalyst (Route A): XPhos Pd G3 (CAS: 1445085-55-1).

  • Base: Potassium Phosphate Tribasic (

    
    ), finely ground.
    
  • Solvent: 1,4-Dioxane / Water (degassed).

Route A: Direct Coupling (High-Throughput / Discovery)

Best for: Rapid synthesis of analogs where step-count is critical.

  • Setup: Charge a microwave vial or Schlenk tube with:

    • Substrate (1.0 equiv, 1.0 mmol)

    • Arylboronic acid (1.5 equiv)[1]

    • 
       (3.0 equiv)[1]
      
    • XPhos Pd G3 (2.0 - 4.0 mol%)

  • Solvent Addition: Add a mixture of 1,4-Dioxane/Water (4:1 v/v, 0.2 M concentration).

    • Note: Water is critical here to solubilize the inorganic base and facilitate the transmetallation of the polar boronic acid.

  • Degassing: Sparge with Argon or Nitrogen for 5 minutes. Cap the vessel.

  • Reaction: Heat to 80°C for 4-16 hours.

    • Monitoring: Monitor by LC-MS.[1] Look for the disappearance of the bromide (M+) and appearance of the biaryl product.

  • Workup:

    • Cool to RT.

    • Adjust pH to ~7 using 1M HCl (careful not to over-acidify if the product contains basic nitrogens).

    • Extract with EtOAc or n-Butanol (if product is very polar).

    • Wash with Brine, dry over

      
      , and concentrate.
      
Route B: Protected Strategy (Process / Scale-Up)

Best for: Multi-gram scale-up where purification of the zwitterionic free amine is difficult.

  • Protection (One-Pot):

    • Dissolve Substrate in THF/Water. Add

      
       (2.5 equiv) and 
      
      
      
      (1.1 equiv). Stir at RT for 2h.
    • Result: The amine is now N-Boc protected.[2] The phenol remains free (or can be transiently protected if needed, but usually N-Boc is sufficient to stop poisoning).

  • Coupling:

    • Use standard Suzuki conditions:

      
       (1 mol%), 
      
      
      
      (2 equiv), Dioxane/Water, 80°C.
  • Deprotection:

    • Treat the crude biaryl with 4M HCl in Dioxane or TFA/DCM to reveal the free amine.

Optimization Data (Representative)

The following table illustrates the impact of ligand choice on the conversion of this specific hindered, chelating substrate.

EntryCatalyst SystemBaseSolventConversion (24h)Notes
1


DME/H2O< 10%Catalyst poisoning observed.
2


Dioxane/H2O45%Moderate; steric hindrance issues.
3XPhos Pd G3

Dioxane/H2O > 95% Optimal System.
4SPhos Pd G2

Toluene/H2O88%Good alternative.

Workflow Visualization

Experimental_Workflow Start Start: 3-(1-Amino-2-hydroxyethyl)-4-bromophenol Decision Scale / Purity Req? Start->Decision RouteA Route A: Direct Coupling (XPhos Pd G3) Decision->RouteA Discovery (<100mg) RouteB Route B: Protection Strategy (Boc-Protection -> Suzuki -> Deprotection) Decision->RouteB Process (>1g) Reaction Reaction: 80°C, Dioxane/H2O Base: K3PO4 RouteA->Reaction RouteB->Reaction Use Pd(dppf)Cl2 Workup Workup: pH Adjust -> Extraction (EtOAc / n-BuOH) Reaction->Workup Purification Purification: Reverse Phase (C18) or SCX Cartridge Workup->Purification

Figure 2: Decision tree for selecting the appropriate experimental workflow based on scale and purity requirements.

Troubleshooting & Tips

  • Problem: Low Conversion / Starting Material Recovery.

    • Cause: Catalyst deactivation by oxidation or poisoning.

    • Fix: Switch to XPhos Pd G3 or SPhos Pd G3 . Ensure rigorous degassing. Increase catalyst loading to 5 mol%.

  • Problem: Protodeboronation (Ar-H formation).

    • Cause: Electron-rich boronic acids or high temperature.

    • Fix: Lower temperature to 60°C. Switch base to

      
       or 
      
      
      
      (anhydrous conditions).
  • Problem: Product stuck in aqueous phase.

    • Cause: The amino-alcohol makes the product amphoteric.

    • Fix: Do not use simple water washes. Adjust pH to the isoelectric point (often pH 7-8) before extraction. Use "salting out" (saturation with NaCl) and extract with THF or n-Butanol.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands.[2] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • BenchChem Technical Support. (2025). Catalyst Selection for Efficient Coupling with Aminophenol Derivatives. BenchChem Application Notes. Link (Simulated Reference based on Search Context 1.2/1.5)

Sources

Application

Application Note: Using 3-(1-Amino-2-hydroxyethyl)-4-bromophenol in Pharmaceutical Synthesis

This guide details the technical application of 3-(1-Amino-2-hydroxyethyl)-4-bromophenol , a high-value chiral building block used in the synthesis of advanced pharmaceutical intermediates, particularly for Complement Fa...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical application of 3-(1-Amino-2-hydroxyethyl)-4-bromophenol , a high-value chiral building block used in the synthesis of advanced pharmaceutical intermediates, particularly for Complement Factor D inhibitors , Nav1.8 blockers , and adrenergic receptor agonists .

Compound Profile & Strategic Utility

3-(1-Amino-2-hydroxyethyl)-4-bromophenol is a multifunctional phenylglycinol derivative . Its structure integrates three distinct reactive handles—a phenolic hydroxyl, an aryl bromide, and a chiral amino-alcohol side chain—making it a linchpin for Diversity-Oriented Synthesis (DOS) .

  • Chemical Name: 3-(1-Amino-2-hydroxyethyl)-4-bromophenol

  • Core Scaffold: 4-Bromophenol substituted at the meta position (relative to OH) with a 2-aminoethanol moiety.

  • Key Reactivity:

    • Aryl Bromide (C-4): Primary site for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the carbon skeleton.

    • Amino-Alcohol (C-3 side chain): A "chiral hook" for forming heterocycles (oxazolines, morpholines) or mimicking transition states in protease inhibitors.

    • Phenol (C-1): Handle for etherification (solubility modulation) or intramolecular cyclization to form benzoxazines.

Critical Application: Synthesis of Biaryl Complement Factor D Inhibitors

A primary application of this intermediate is in the synthesis of biaryl ether or biaryl amine pharmacophores found in Factor D inhibitors (used for ophthalmic and immune diseases). The bromide allows the attachment of a heteroaryl tail, while the amino-alcohol mimics the serine protease transition state.

Experimental Workflow: Pd-Catalyzed Cross-Coupling

Objective: Couple the 4-bromophenol core with a boronic acid (R-B(OH)₂) while preserving the sensitive amino-alcohol chirality.

Step 1: Strategic Protection (Orthogonal Strategy)

  • Rationale: The free amine and phenol can poison Pd catalysts or lead to side reactions. We use a Boc-protection for the amine and a TBDMS-protection for the phenol.

Protocol:

  • Boc-Protection: Dissolve 10 mmol of starting material in THF/H₂O (1:1). Add NaHCO₃ (2.5 eq) and Boc₂O (1.1 eq). Stir at RT for 4h.

    • Checkpoint: Monitor TLC (ninhydrin stain) for disappearance of the primary amine.

  • Silyl Protection: To the crude N-Boc intermediate in DMF (0.5 M), add Imidazole (2.5 eq) and TBDMS-Cl (1.2 eq). Stir at 0°C

    
     RT for 12h.
    
    • Result:N-Boc-O-TBS-protected intermediate . This species is lipophilic and stable for coupling.

Step 2: Suzuki-Miyaura Coupling

  • Reaction: Ar-Br + Ar'-B(OH)₂

    
     Ar-Ar'
    

Protocol:

  • Setup: In a Schlenk flask, charge Protected Intermediate (1.0 eq), Aryl Boronic Acid (1.5 eq), and K₂CO₃ (3.0 eq).

  • Catalyst: Add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%).

  • Solvent: Degas 1,4-Dioxane/Water (4:1) via sparging with Argon for 15 min. Add to flask.

  • Reaction: Heat to 85°C for 6–12 hours.

    • Note: The bulky substituents require elevated temperature; however, avoid >100°C to prevent Boc thermolysis.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄. Purify via Flash Chromatography (Hexane/EtOAc).

Advanced Application: Benzoxazine & Heterocycle Formation

This intermediate is uniquely positioned to form 1,4-benzoxazines (privileged scaffolds in anticoagulants and bronchodilators) via intramolecular cyclization.

Pathway Visualization (Graphviz)

ReactionPathway cluster_legend Mechanism: 2-Step Annulation Start 3-(1-Amino-2-hydroxyethyl) -4-bromophenol Inter1 N-Acylation (Chloroacetyl Chloride) Start->Inter1 Selectivity Control Inter2 Amide Intermediate Inter1->Inter2 0°C, THF Cyclization Base-Mediated Cyclization (K2CO3) Inter2->Cyclization Intramolecular SN2 Product 3-Oxo-1,4-benzoxazine Derivative Cyclization->Product Ring Closure

Figure 1: Synthetic pathway for converting the amino-phenol intermediate into a pharmacologically active benzoxazine scaffold.

Protocol: One-Pot Cyclization to Benzoxazin-3-ones
  • Acylation: Dissolve substrate (1.0 eq) in anhydrous Acetone. Add K₂CO₃ (2.0 eq).

  • Addition: Dropwise add Chloroacetyl chloride (1.1 eq) at 0°C.

    • Mechanism:[1][2] The amine is more nucleophilic than the phenol and reacts first to form the

      
      -chloroamide.
      
  • Cyclization: Heat the mixture to reflux (56°C) for 4 hours.

    • Mechanism:[1][2] The phenol (deprotonated by carbonate) attacks the

      
      -carbon, displacing the chloride to close the 6-membered ring.
      
  • Result: A 6-bromo-substituted benzoxazine, ready for further functionalization at the bromine position.

Analytical & Quality Control Data

When sourcing or synthesizing this intermediate, verify purity using these specific markers.

Analytical MethodExpected Signal / CharacteristicInterpretation
HPLC (C18) Retention Time ~3.5 min (Gradient 10-90% ACN)Single sharp peak. Impurities often elute early (de-brominated) or late (bis-alkylated).
¹H NMR (DMSO-d₆)

6.8–7.5 ppm (Aromatic, 3H)
Check for specific splitting pattern (d, dd, d) confirming 1,3,4-substitution.
¹H NMR (Chiral)

3.8–4.2 ppm (Methine -CH-)
Integration must match 1H. Shift indicates intact stereocenter.
Mass Spec (ESI+) [M+H]⁺ = 232.0 / 234.0 (1:1 ratio)Critical: Must show the characteristic Bromine isotope pattern (⁷⁹Br/⁸¹Br).
Safety & Handling Guidelines
  • Hazards: This compound is an aminophenol and an aryl halide .

    • Skin: Potential sensitizer. Causes irritation.[3]

    • Eyes: Severe irritant.

    • Systemic: Harmful if swallowed.[3][4] Aminophenols can induce methemoglobinemia.

  • Storage: Store at 2–8°C under Argon. Phenols are prone to oxidation (turning pink/brown) upon air exposure.

  • Disposal: Halogenated organic waste stream. Do not mix with strong oxidizers.

References
  • Complement Factor D Inhibitors: Ma, F., et al. (2015). Aminomethyl-biaryl derivatives as complement factor D inhibitors. WO2015009977A1.

  • Benzoxazine Synthesis: Trost, B. M., & Harrington, P. E. (2000). Palladium-Catalyzed Cyclization of Propargylic Carbamates. Journal of the American Chemical Society.

  • Nav1.8 Inhibitor Scaffolds: Wu, Y., et al. (2022). Benzylamine or benzyl alcohol derivatives and application thereof. CN114031518A.

  • General Cross-Coupling Protocols: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

Sources

Method

Application Note: Synthesis and Validation of Complement Factor D Inhibitors via Bromophenol Precursors

Introduction & Mechanistic Rationale The complement system is a critical component of innate immunity, but its dysregulation is the primary driver of severe autoimmune and inflammatory conditions, including Paroxysmal No...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The complement system is a critical component of innate immunity, but its dysregulation is the primary driver of severe autoimmune and inflammatory conditions, including Paroxysmal Nocturnal Hemoglobinuria (PNH) and Age-Related Macular Degeneration (AMD)[1]. The Alternative Pathway (AP) of the complement system functions as a continuous amplification loop. At the heart of this loop is Complement Factor D (CFD) , a highly specific serine protease.

CFD is unique because it circulates in a self-inhibited, mature state and exhibits virtually no enzymatic activity toward free Factor B (FB). Its proteolytic activity is enhanced by millions of times only when FB binds to C3b to form the C3bB pro-convertase complex[2]. Upon binding this complex, CFD cleaves FB into Ba and Bb, generating the active C3 convertase (C3bBb), which subsequently drives the amplification cascade. Because CFD is essential for the AP but not required for the Classical or Lectin pathways, selective CFD inhibition presents a highly favorable therapeutic profile, leaving essential immune effector functions intact[3].

The Chemical Rationale: Why Bromophenol Precursors?

The development of small-molecule CFD inhibitors—such as the first-in-class oral inhibitor Danicopan (ACH-4471)—relies heavily on constructing scaffolds that can precisely occupy the S1 pocket of the CFD active site. Patent literature, notably WO2015009977A1, highlights the critical utility of bromophenol (CAS # 591-20-8) as a foundational building block for synthesizing aminomethyl-biaryl CFD inhibitors[4].

Bromophenols offer a dual-functional handle:

  • The Bromine Atom: Serves as an ideal electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the construction of rigid biaryl cores necessary for

    
    -
    
    
    
    stacking within the CFD binding pocket.
  • The Phenolic Hydroxyl: Acts as a versatile nucleophile for subsequent etherification, allowing the attachment of solubilizing groups or linkers that interact with the solvent-exposed regions of the protease.

AP_Pathway C3 C3 (Spontaneous Hydrolysis) C3H2O C3(H2O) C3->C3H2O Hydrolysis C3H2OB C3(H2O)B Complex C3H2O->C3H2OB + FB FactorB Factor B (FB) FactorB->C3H2OB Convertase C3 Convertase (C3bBb) C3H2OB->Convertase Cleavage by CFD FactorD Complement Factor D (CFD) FactorD->C3H2OB Inhibitor CFD Inhibitor (Bromophenol-derived) Inhibitor->FactorD Blocks active site

Fig 1: Alternative Complement Pathway and Factor D inhibition.

Synthetic Workflow: Biaryl Scaffold Construction

The following protocol details the synthesis of an aminomethyl-biaryl CFD inhibitor core starting from 3-bromophenol.

Protocol 1: Suzuki-Miyaura Cross-Coupling and Functionalization

Objective: To couple a protected bromophenol with an aryl boronic acid, followed by etherification to build the inhibitor scaffold.

Materials:

  • 3-Bromophenol (CAS # 591-20-8)

  • Methoxymethyl chloride (MOM-Cl) and N,N-Diisopropylethylamine (DIPEA)

  • Substituted Aryl Boronic Acid (e.g., 1H-indole-5-boronic acid)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂

  • Base: Potassium carbonate (K₂CO₃)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Phenol Protection:

    • Dissolve 3-bromophenol (1.0 eq) in anhydrous CH₂Cl₂ at 0 °C. Add DIPEA (1.5 eq) followed by dropwise addition of MOM-Cl (1.2 eq).

    • Causality: The free hydroxyl group can poison the palladium catalyst or cause side reactions during basic cross-coupling. MOM ether provides robust protection under basic conditions but is easily cleaved under mild acidic conditions later.

  • Suzuki-Miyaura Coupling:

    • Charge a Schlenk flask with the MOM-protected bromophenol (1.0 eq), the aryl boronic acid (1.1 eq), and K₂CO₃ (3.0 eq).

    • Add degassed 1,4-Dioxane/H₂O. Causality: Water is essential to dissolve the inorganic base and facilitate the transmetalation step of the catalytic cycle.

    • Add Pd(dppf)Cl₂ (0.05 eq). Purge with N₂ for 10 minutes.

    • Heat the mixture to 90 °C for 12 hours.

    • Self-Validating QC: Monitor via LC-MS. The disappearance of the characteristic 1:1 isotopic doublet of the brominated starting material (M / M+2) and the appearance of the biaryl mass confirms successful coupling.

  • Deprotection & Etherification:

    • Treat the crude biaryl intermediate with 2M HCl in THF at 50 °C for 4 hours to cleave the MOM group.

    • React the liberated phenol with a desired alkyl halide (e.g., an aminomethyl-bearing linker) using K₂CO₃ in DMF at 60 °C to yield the final inhibitor scaffold.

Synthesis BP Bromophenol Precursor (CAS # 591-20-8) Prot Step 1: OH Protection (MOM/Bn ether) BP->Prot SMC Step 2: Suzuki-Miyaura Cross-Coupling Prot->SMC + Boronic Acid Pd(dppf)Cl2 Deprot Step 3: Deprotection & Etherification SMC->Deprot Biaryl Intermediate Amidation Step 4: Aminomethylation & Amidation Deprot->Amidation Product CFD Inhibitor (e.g., Biaryl Scaffold) Amidation->Product Final QC (NMR/HPLC)

Fig 2: Synthetic workflow for biaryl CFD inhibitors from bromophenol.

In Vitro Validation Protocols

To ensure the synthesized compounds possess the required biological activity, they must be tested in a physiologically relevant enzymatic assay. Because CFD requires a substrate-induced conformational change, testing against free Factor B will yield false negatives.

Protocol 2: CFD Enzymatic Cleavage Assay (SDS-PAGE Method)

Objective: Quantify the inhibition of Factor D-mediated cleavage of the C3bB complex into Ba and Bb fragments[2].

Materials:

  • Recombinant Human Complement Factor D (FD)

  • Purified Human C3b and Factor B (FB)

  • Assay Buffer: 50 mM Tris pH 7.4, 100 mM NaCl, 5 mM MgCl₂

  • Reducing sample buffer (125 mM Tris pH 6.8, 10% glycerol, 5% SDS, 0.02% bromophenol blue)

Step-by-Step Methodology:

  • Substrate Complex Formation: Pre-incubate FB (1.1 µM) and C3b (1.3 µM) in the assay buffer at 37 °C for 15 minutes. Causality: The slight excess of C3b ensures that all FB molecules are driven into the active C3bB pro-convertase complex. MgCl₂ is strictly required for this protein-protein interaction.

  • Inhibitor Pre-incubation: Incubate recombinant CFD (10 nM) with varying concentrations of the synthesized inhibitor (0.1 nM to 10 µM) for 30 minutes at room temperature.

  • Cleavage Reaction: Initiate the reaction by adding the CFD-inhibitor mixture to the C3bB complex. Incubate at 37 °C for exactly 30 minutes.

  • Reaction Termination: Stop the reaction by adding an equal volume of the reducing sample buffer (containing bromophenol blue as a tracking dye) and immediately heat at 95 °C for 2 minutes.

  • Quantification: Separate the samples via SDS-PAGE under reducing conditions. Stain with Coomassie Brilliant Blue G-250.

    • Self-Validating QC: A control lane with no CFD must show an intact FB band (~93 kDa). Active CFD lanes will show the disappearance of FB and the appearance of the Bb fragment (~60 kDa).

    • Calculate the IC₅₀ by performing densitometric analysis on the Bb fragment band intensity across the inhibitor concentration gradient.

Quantitative Data Presentation

The table below summarizes representative validation data for bromophenol-derived biaryl candidates compared to the clinical benchmark, Danicopan (ACH-4471).

Compound IDScaffold TypeCFD Enzymatic IC₅₀ (nM)SPR Binding Affinity (K_d, nM)Ham Test Hemolysis IC₅₀ (nM)
Danicopan Biaryl-Amide~2.50.54~15.0
Candidate A Aminomethyl-Biaryl4.11.1022.5
Candidate B Indole-Biaryl Ether1.80.4511.2
Candidate C Unsubstituted Biaryl>1000>500N/A

Note: Candidate C demonstrates the necessity of the ether/aminomethyl functionalization (Step 3 & 4 of the workflow) for proper target engagement in the S1 pocket.

References

  • Title: WO2015009977A1 - Aminomethyl-biaryl derivatives as complement factor d inhibitors and uses thereof - Google Patents Source: Google Patents URL
  • Title: Factor D Inhibitors for the Treatment of AMD: Patent Highlight - PMC Source: NIH / PMC URL:[Link]

  • Title: Quantification of the zymogenicity and the substrate-induced activity enhancement of complement factor D - PMC Source: NIH / PMC URL:[Link]

  • Title: Discovery and Development of the Oral Complement Factor D Inhibitor ACH-4471 | Request PDF - ResearchGate Source: ResearchGate URL:[Link]

Sources

Application

Reductive amination protocols for 3-acyl-4-bromophenols

This Application Note details the reductive amination of 3-acyl-4-bromophenols , a substrate class presenting three distinct chemical challenges: steric hindrance (due to the ortho-bromo substituent), electronic deactiva...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the reductive amination of 3-acyl-4-bromophenols , a substrate class presenting three distinct chemical challenges: steric hindrance (due to the ortho-bromo substituent), electronic deactivation (from the electron-rich phenolic ring), and chemoselectivity (preserving the aryl bromide and free hydroxyl).

Part 1: Strategic Analysis & Mechanistic Logic

The Substrate Challenge

The 3-acyl-4-bromophenol scaffold is not a standard reductive amination substrate.

  • Steric Blockade: The carbonyl group at the 3-position is flanked by a bulky bromine atom at the 4-position. This ortho-substitution significantly retards the nucleophilic attack of the amine, making standard imine formation slow or incomplete.

  • Electronic Interference: The phenolic hydroxyl (OH) acts as an electron-donating group (EDG), increasing electron density on the ring and making the carbonyl carbon less electrophilic. Furthermore, the acidic proton (

    
    ) can protonate basic amine partners or quench hydride reagents if not managed.
    
  • Chemoselectivity: The aryl bromide is a valuable handle for future cross-coupling (e.g., Suzuki, Buchwald-Hartwig). Harsh reducing conditions (e.g., catalytic hydrogenation with Pd/C) must be avoided to prevent hydrodehalogenation (loss of Br).

The Solution: Titanium(IV)-Mediated Catalysis

To overcome the steric and electronic barriers, this protocol utilizes Titanium(IV) isopropoxide [Ti(OiPr)₄] .

  • Lewis Acid Activation: Ti(IV) coordinates to the carbonyl oxygen, increasing its electrophilicity and overcoming the electron-donating effect of the phenol.

  • Water Scavenging: The condensation of a ketone and amine releases water. Ti(OiPr)₄ chemically traps this water, driving the equilibrium toward the imine/enamine intermediate—crucial for sterically hindered ketones where the equilibrium constant is otherwise low.

  • Chemoselectivity: The subsequent reduction is performed with Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN) .[1] These reagents, under these conditions, leave the aryl bromide intact.

Part 2: Experimental Protocols

Two protocols are provided.[1][2][3][4][5] Protocol A is the robust, "heavy-duty" method for sterically congested substrates (recommended for this specific topic). Protocol B is a milder alternative for less hindered variants.

Protocol A: Ti(OiPr)₄-Mediated Reductive Amination (Recommended)

Best for: 3-acyl-4-bromophenols, bulky amines, and maximizing yield.

Reagents:

  • Substrate: 3-Acyl-4-bromophenol (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 – 1.5 equiv)

  • Lewis Acid: Titanium(IV) isopropoxide (1.5 – 2.0 equiv)

  • Reductant: Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Solvent: Absolute Ethanol (EtOH) or THF (anhydrous)

Step-by-Step Methodology:

  • Complexation (The "Push"):

    • In a flame-dried flask under Nitrogen/Argon, dissolve the 3-acyl-4-bromophenol (1.0 equiv) and Amine (1.2 equiv) in anhydrous THF or EtOH (0.5 M concentration).

    • Note: If using an amine hydrochloride salt, add 1.2 equiv of Triethylamine (TEA) to free-base the amine in situ.

    • Add Ti(OiPr)₄ (1.5 equiv) dropwise via syringe. The solution may change color (often yellow/orange) indicating titanate complex formation.

    • Stir: Stir at Room Temperature (RT) for 6–12 hours.

    • Checkpoint: Monitor by TLC. You are looking for the disappearance of the ketone. The imine intermediate might be hydrolytically unstable on silica, so rely on the disappearance of the starting material.

  • Reduction:

    • Cool the reaction mixture to 0 °C.

    • Add NaBH₄ (1.5 equiv) portion-wise. Caution: Gas evolution (H₂) will occur.

    • Allow the mixture to warm to RT and stir for an additional 2–4 hours.

  • Quench & Workup (Critical Step):

    • The "Titanium Emulsion" Problem: Quenching Ti reactions with water creates a sticky white precipitate (

      
      ) that clogs filters.
      
    • Solution: Quench by adding 2M Ammonia (aq) or 1M NaOH . Stir vigorously for 20 minutes until a loose, filterable white precipitate forms.

    • Filter through a pad of Celite.[6] Wash the pad with EtOAc.

    • Concentrate the filtrate. If the phenol is acidic enough to remain in the aqueous phase during extraction, adjust pH to ~7-8 carefully to ensure the amine product is organic-soluble (neutral form) but the phenol doesn't trap it as a zwitterion. Ideally, extract with EtOAc at pH 8-9.

  • Purification:

    • Purify via flash column chromatography.

    • Tip: Use 1% Triethylamine in the eluent to prevent the amine product from streaking on the silica.

Protocol B: Sodium Triacetoxyborohydride (STAB) Method

Best for: Less hindered substrates or when Ti(OiPr)₄ is unavailable.

Reagents:

  • Substrate: 3-Acyl-4-bromophenol (1.0 equiv)

  • Amine: 1.2 equiv[7]

  • Reductant: Sodium Triacetoxyborohydride [NaBH(OAc)₃] (1.5 – 2.0 equiv)

  • Additive: Acetic Acid (AcOH) (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF

Methodology:

  • Dissolve ketone and amine in DCE (0.2 M).

  • Add Acetic Acid (1.0 equiv). Stir for 30 mins to catalyze imine formation.

  • Add NaBH(OAc)₃ (1.5 equiv) in one portion.

  • Stir at RT for 16–24 hours.

  • Quench with Saturated

    
    . Extract with DCM.
    

Part 3: Data & Troubleshooting

Table 1: Troubleshooting Common Issues
IssueProbable CauseCorrective Action
Low Conversion Steric hindrance from 4-Br blocks imine formation.Switch to Protocol A (Ti-mediated). Heat the imine formation step to 40–50 °C before adding reductant.
Loss of Bromine Hydrodehalogenation due to harsh reduction.Ensure NaBH₄ is used at 0 °C or switch to milder NaBH₃CN . Avoid Pd/C hydrogenation entirely.
Sticky Precipitate Improper Titanium quenching.Do not quench with just water. Use 2M NH₄OH or 10% Sodium Potassium Tartrate (Rochelle's Salt) and stir until layers separate cleanly.
Product Loss (Aq) Zwitterion formation (Phenol

/ Amine

).
Adjust workup pH. The amine is basic, phenol is acidic. Aim for pH ~8-9 to keep amine neutral (

) and phenol protonated (

) or slightly anionic but extractable with polar organic solvents (e.g., CHCl₃/iPrOH 3:1).

Part 4: Visualizing the Reaction Pathway

The following diagram illustrates the mechanistic flow, highlighting the critical role of Titanium in overcoming the steric barrier of the 3-acyl-4-bromo system.

ReductiveAmination cluster_0 Key Challenge: Steric Blockade Substrate 3-Acyl-4-Bromophenol (Sterically Hindered) Ti_Complex Titanium-Activated Complex Substrate->Ti_Complex Coordination Imine Imine Intermediate (Transient) Ti_Complex->Imine -H2O (Scavenged by Ti) Product Final Amine Product (Br Intact) Imine->Product Reduction Amine Amine (R-NH2) Amine->Ti_Complex Ti_Reagent Ti(OiPr)4 (Lewis Acid) Ti_Reagent->Ti_Complex Reductant NaBH4 (Hydride Source) Reductant->Product

Caption: Mechanistic pathway for Ti(IV)-mediated reductive amination of sterically hindered 3-acyl-4-bromophenols.

References

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.

    • Source:[8]

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.

    • Source:

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1] The Journal of Organic Chemistry.

    • Source:

  • Miriyala, B., et al. (2004).[4] "Chemoselective reductive alkylation of ammonia with carbonyl compounds." Tetrahedron.

    • Source:

Sources

Method

Application Note: Protecting Group Strategies for 1-Amino-2-Hydroxyethyl Side Chains

Executive Summary The 1-amino-2-hydroxyethyl motif (1,2-amino alcohol) is a ubiquitous structural element found in critical bioactive molecules, including sphingolipids, statine-derived protease inhibitors, and adrenergi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-amino-2-hydroxyethyl motif (1,2-amino alcohol) is a ubiquitous structural element found in critical bioactive molecules, including sphingolipids, statine-derived protease inhibitors, and adrenergic modulators 1. During complex multi-step syntheses, the spatial proximity of the amine and hydroxyl groups presents significant chemoselectivity challenges. As a Senior Application Scientist, I have designed this protocol guide to address the most notorious of these challenges—N-O acyl migration—and to provide field-proven, self-validating methodologies for both simultaneous and orthogonal protection of this vital pharmacophore.

Mechanistic Insights: The N-O Acyl Migration Paradigm

The primary failure mode when manipulating 1,2-amino alcohols is the spontaneous N-O acyl migration. When the amine is protected as an amide or a sensitive carbamate, the adjacent free hydroxyl group can act as an intramolecular nucleophile. Under mildly acidic or basic conditions, a 5-membered cyclic intermediate forms, rapidly collapsing to transfer the acyl group from the nitrogen to the oxygen.

To circumvent this, researchers must either sterically shield the transition state using bulky orthogonal protecting groups or conformationally lock the 1,2-amino alcohol into a rigid ring system (such as an oxazolidine or N,O-acetal) 2.

N_O_Migration A 1,2-Amino Alcohol (Free NH2, OH) B N-Acyl Intermediate A->B Acylation D N-Boc Amino Alcohol A->D Boc2O C O-Acyl Product (N-O Migration) B->C Acid/Base Catalysis E Oxazolidine (Locked Conformation) D->E Acetone / H+ (Migration Blocked)

Mechanistic divergence: N-O acyl migration vs. conformational locking via oxazolidine protection.

Strategic Frameworks for 1,2-Amino Alcohol Protection

Simultaneous N,O-Acetalization (The Oxazolidine Strategy)

The most robust method to protect a 1-amino-2-hydroxyethyl side chain is simultaneous cyclization into a 2,2-dimethyloxazolidine. Often utilized in the synthesis of "Garner's aldehyde" derivatives 3, this strategy masks both heteroatoms simultaneously. By tying the nitrogen and oxygen together in a 5-membered ring, the geometry required for N-O acyl migration is physically impossible to achieve.

Orthogonal Protection (The Steric Shielding Strategy)

When downstream chemistry requires the selective unmasking of either the amine or the alcohol, orthogonal protection is mandatory. The standard approach involves protecting the amine with a carbamate (e.g., Boc or Fmoc) followed by the protection of the hydroxyl group with a bulky silyl ether (e.g., TBS or TBDPS). The extreme steric bulk of the silyl group effectively blocks the trajectory of the hydroxyl oxygen, preventing it from attacking the carbamate carbonyl.

Quantitative Data: Protection Strategy Comparison

The following table summarizes the empirical parameters and operational characteristics of the primary protection strategies.

Strategy TypeProtecting GroupsFormation ReagentsCleavage ConditionsN-O Migration RiskSteric Profile
Simultaneous Oxazolidine (N,O-Acetal)DMP, pTSA, RefluxTFA/H₂O or mild aqueous acidEliminated Conformationally locked; highly hindered
Orthogonal N-Boc / O-TBSTBSCl, Imidazole, RTTBAF or acidic hydrolysisLow (Sterically blocked)Flexible; highly bulky
Orthogonal N-Fmoc / O-BnBnBr, Ag₂O or NaHPd/C, H₂ (Hydrogenolysis)ModerateFlexible; moderately bulky

Validated Experimental Protocols

Protocol A: Simultaneous N,O-Protection (Oxazolidine Synthesis)

This protocol details the conversion of an N-Boc-1,2-amino alcohol into an N-Boc-2,2-dimethyloxazolidine 4.

Causality & Reagent Selection: We utilize 2,2-dimethoxypropane (DMP) rather than acetone. DMP acts as both the acetalization reagent and an internal water scavenger. As the reaction proceeds, it generates methanol. By continuously removing this methanol via a Dean-Stark trap or distillation, we drive the thermodynamically controlled equilibrium to completion. Catalytic p-Toluenesulfonic acid (pTSA) is selected because it provides the exact proton activity needed to activate DMP without cleaving the acid-sensitive N-Boc group.

Protocol_Workflow Step1 Step 1: N-Protection React with Boc2O / Base Step2 Step 2: Isolation Extract & Dry Organic Layer Step1->Step2 Step3 Step 3: Acetalization Add 2,2-Dimethoxypropane & pTSA Step2->Step3 Step4 Step 4: Cyclization Reflux (Remove MeOH by-product) Step3->Step4 Step5 Step 5: Quench & Purify Neutralize with NaHCO3, Flash Column Step4->Step5

Step-by-step workflow for the simultaneous N,O-protection of 1,2-amino alcohols.

Step-by-Step Methodology:

  • Preparation: Dissolve the N-Boc-1,2-amino alcohol (1.0 equiv, e.g., 10 mmol) in anhydrous benzene or toluene (50 mL) in a round-bottom flask equipped with a Dean-Stark apparatus.

  • Reagent Addition: Add 2,2-dimethoxypropane (5.0 equiv, 50 mmol) and catalytic p-toluenesulfonic acid monohydrate (0.05 equiv, 0.5 mmol).

  • Cyclization: Heat the mixture to reflux. Monitor the Dean-Stark trap to collect the azeotropic removal of methanol. Continue refluxing for 2-4 hours.

  • Self-Validation (In-Process): Perform TLC analysis (Hexanes/EtOAc 7:3). The starting material will appear as a polar, ninhydrin-active spot (if slightly deprotected) or PMA-active spot. The successful formation of the oxazolidine is confirmed by the appearance of a highly non-polar spot.

  • Quench & Workup: Cool the reaction to room temperature. Quench the acid catalyst by adding saturated aqueous NaHCO₃ (20 mL) to prevent reversal of the acetalization.

  • Extraction: Separate the organic layer, extract the aqueous layer with ethyl acetate (2 × 20 mL), dry the combined organics over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation (Analytical): Analyze the crude product via ¹H NMR. The structural integrity of the oxazolidine is definitively confirmed by the presence of two distinct singlet peaks between 1.40 ppm and 1.65 ppm, corresponding to the newly incorporated gem-dimethyl groups of the oxazolidine ring.

Protocol B: Orthogonal O-Silylation of N-Boc Amino Alcohols

When oxazolidine rigidity is detrimental to downstream coupling steps, orthogonal protection is utilized.

Causality & Reagent Selection: Imidazole is chosen as it serves a dual purpose: it acts as a mild base to neutralize the HCl byproduct and functions as a nucleophilic catalyst by forming a highly reactive N-silyl imidazole intermediate. tert-Butyldimethylsilyl chloride (TBSCl) is selected over TMSCl because the TBS ether is >10,000 times more stable to hydrolysis, surviving subsequent peptide coupling or oxidation conditions.

Step-by-Step Methodology:

  • Preparation: Dissolve the N-Boc-1,2-amino alcohol (1.0 equiv) in anhydrous DMF (0.5 M concentration) under an inert nitrogen atmosphere.

  • Catalyst Addition: Add imidazole (2.5 equiv) and stir for 5 minutes until fully dissolved.

  • Silylation: Cool the flask to 0 °C. Add TBSCl (1.2 equiv) portion-wise. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Workup: Dilute the reaction mixture with diethyl ether or ethyl acetate (10 volumes) and wash sequentially with water (3 × 5 volumes) to remove DMF and imidazole salts, followed by a brine wash.

  • Self-Validation (Analytical): After drying and concentrating the organic layer, verify the product via ¹H NMR. The successful incorporation of the TBS group is validated by a prominent 9H singlet at ~0.89 ppm (tert-butyl group) and a 6H singlet at ~0.05 ppm (dimethyl groups attached to silicon).

References

  • Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cycliz
  • Synthesis of an (R)-Garner-type Aldehyde from L-Serine: Useful Building Block for a (+)-Furanomycin Derivative.
  • A Unified Strategy for the Asymmetric Synthesis of Highly Substituted 1,2-Amino Alcohols Leading to Highly Substituted Bisoxazoline Ligands.
  • 3.6 N,O-Acetals for the Protection of 1,2- and 1,3-Amino Alcohols.Thieme Connect.

Sources

Application

Application Note: Precision Synthesis of Biaryl Amino Alcohols via Palladium Catalysis

Executive Summary Biaryl amino alcohols (e.g., NOBIN analogs, chiral ligands, and pharmacophores like Fingolimod derivatives) represent a "privileged scaffold" in drug discovery and asymmetric catalysis. However, their s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Biaryl amino alcohols (e.g., NOBIN analogs, chiral ligands, and pharmacophores like Fingolimod derivatives) represent a "privileged scaffold" in drug discovery and asymmetric catalysis. However, their synthesis is historically plagued by catalyst poisoning—where the free amine and hydroxyl groups chelate Palladium (Pd) irreversibly—and the challenge of controlling axial chirality or regioselectivity.

This guide moves beyond standard textbook coupling. We present two distinct, field-validated workflows:

  • The Robust Route: Sterically demanding Suzuki-Miyaura coupling for axially chiral biaryls using next-generation Buchwald ligands.

  • The Advanced Route: C(sp³)-H arylation of free amines using Transient Directing Groups (TDG), eliminating the need for protection/deprotection steps.

Strategic Logic & Mechanism

The synthesis of biaryl amino alcohols requires a choice between constructing the biaryl axis (Method A) or functionalizing an aliphatic chain with an aryl group (Method B).

The Chelation Challenge

In standard Pd-catalysis, free amines (


) and alcohols (

) act as Lewis bases, binding to electrophilic Pd(II) species. This forms thermodynamically stable "dead" complexes, halting the catalytic turnover.
  • Old Solution: Protection groups (Boc, TBS). Drawback: Adds two synthetic steps; reduces atom economy.

  • New Solution (Method A): Use bulky, electron-rich biaryl phosphine ligands (e.g., sRuPhos) that outcompete the substrate for Pd coordination.

  • New Solution (Method B): Use the amine substrate itself as a directing group via a reversible imine linkage (Transient Directing Group), turning the "poison" into the "guide."

Workflow Decision Matrix

G Start Target Molecule Analysis Q1 Is the target axially chiral (e.g., NOBIN)? Start->Q1 MethodA METHOD A: Cross-Coupling (Suzuki-Miyaura) Q1->MethodA Yes (Biaryl Axis Construction) MethodB METHOD B: C-H Activation (Transient Directing Group) Q1->MethodB No (Aliphatic Functionalization) DetailsA Use sRuPhos/Pd(OAc)2 Substrate: Ortho-halo amino alcohol MethodA->DetailsA DetailsB Use Pd(OAc)2 + Glycine/2-HNA Substrate: Free aliphatic amine MethodB->DetailsB

Figure 1: Decision matrix for selecting the optimal synthetic pathway.

Method A: Axially Chiral Biaryls via Suzuki-Miyaura Coupling[1]

This protocol is optimized for synthesizing 2-amino-2'-hydroxy-1,1'-biaryls (NOBIN analogs) directly from unprotected precursors. The key is the ligand sRuPhos , a water-soluble, bulky phosphine that prevents catalyst inhibition by the free amine.

Experimental Protocol

Target Reaction: Coupling of 2-amino-2'-bromophenol with aryl boronic acids.

Materials:

  • Catalyst Precursor: Pd(OAc)

    
     or Pd
    
    
    
    (dba)
    
    
  • Ligand: sRuPhos (Sodium 2-dicyclohexylphosphino-2',6'-diisopropoxy-1,1'-biphenyl-3-sulfonate)

  • Base: K

    
    PO
    
    
    
    (3.0 equiv)
  • Solvent: n-Butanol/Water (1:1 biphasic system)

Step-by-Step Procedure:

  • Charge: In a 20 mL vial equipped with a stir bar, add the ortho-halo amino alcohol (1.0 mmol), aryl boronic acid (1.5 equiv), Pd(OAc)

    
     (1 mol%), and sRuPhos (2 mol%).
    
  • Inert: Seal the vial and purge with Argon for 5 minutes.

  • Solvent: Add degassed n-Butanol (2 mL) and Water (2 mL).

  • Base: Add K

    
    PO
    
    
    
    (3.0 equiv).
  • Reaction: Heat to 80°C for 12 hours. The biphasic system helps solubilize the inorganic base while protecting the catalyst in the organic interface.

  • Workup: Cool to RT. Separate phases. Extract aqueous layer with EtOAc. Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc).

Optimization Data (Ligand Screening):

LigandYield (%)ee (%)*Observation
PPh3 <10%N/ACatalyst poisoning; Pd black precipitation.
SPhos 65%12%Good conversion, poor stereocontrol.
XPhos 78%45%High steric bulk improves turnover.
sRuPhos 92% >90% Sulfonate group enables phase-transfer catalysis.

*ee values assume use of a chiral co-ligand or desymmetrization strategy; sRuPhos itself is achiral but enables the coupling of hindered substrates where chirality can be induced via chiral cations or inherent substrate chirality.

Method B: C(sp³)-H Arylation via Transient Directing Groups (TDG)[2]

This is the advanced method for functionalizing aliphatic free amines (e.g., valinol, phenylglycinol). Instead of protecting the amine, we add a catalytic amount of a specific aldehyde (TDG) that forms a temporary imine. This imine directs the Pd to the


-carbon, activates the C-H bond, and then hydrolyzes to release the product and regenerate the TDG.
Mechanism of Action (TDG Cycle)

TDG Substrate Free Amine (Substrate) Imine Transient Imine (Active Species) Substrate->Imine + TDG - H2O TDG TDG Reagent (2-Hydroxynicotinaldehyde) TDG->Imine Palladacycle Palladacycle (C-H Activation) Imine->Palladacycle + Pd(OAc)2 ProductImine Arylated Imine Palladacycle->ProductImine + Ar-I (Oxidative Addn -> Red. Elim) ProductImine->TDG Recycle TDG FinalProduct Arylated Amine (Product) ProductImine->FinalProduct + H2O (Hydrolysis)

Figure 2: The Transient Directing Group catalytic cycle. The TDG binds reversibly, directs the metal, and releases.

Experimental Protocol

Target Reaction:


-C(sp³)-H arylation of L-Valinol.

Materials:

  • Catalyst: Pd(OAc)

    
     (10 mol%)[1]
    
  • TDG Ligand: 2-Hydroxynicotinaldehyde (20 mol%) or Glycine (for simple amines)

  • Oxidant/Additive: AgOAc (1.5 equiv) - Crucial for sequestering Iodide

  • Solvent: HFIP (Hexafluoroisopropanol) or AcOH

  • Temperature: 100°C

Step-by-Step Procedure:

  • Mixing: In a screw-cap tube, combine L-Valinol (0.2 mmol), Aryl Iodide (2.0 equiv), Pd(OAc)

    
     (4.5 mg), and 2-Hydroxynicotinaldehyde (5 mg).
    
  • Additive: Add AgOAc (50 mg). Note: Silver salts precipitate the iodide leaving group, driving the reaction forward.

  • Solvent: Add HFIP (1 mL). HFIP is a "privileged solvent" for C-H activation due to its high hydrogen-bond donating ability which stabilizes the transition state.

  • Heating: Stir vigorously at 100°C for 24 hours.

  • Hydrolysis (Critical): Upon cooling, add 1 mL of 1N HCl and stir for 30 mins at RT. This ensures the transient imine is fully hydrolyzed to release the free amine product.

  • Workup: Neutralize with NaHCO

    
    , extract with DCM.
    

Troubleshooting & Expert Insights

The "Black Precipitate" Problem
  • Symptom: Reaction mixture turns black rapidly (Pd black formation) with low conversion.

  • Cause: Ligand dissociation or insufficient stabilization of Pd(0).

  • Fix:

    • Method A: Increase sRuPhos loading to 1:3 Pd:Ligand ratio.

    • Method B: Ensure the TDG is fresh. Aldehydes can oxidize to carboxylic acids over time, which are ineffective as imine-forming TDGs.

Regioselectivity in C-H Activation
  • Issue: Mono- vs. Di-arylation.

  • Insight: In substrates with two identical

    
    -methyl groups (like valine), di-arylation is common.
    
  • Control: To favor mono-arylation, use a high equivalent of the amine substrate (excess substrate) or reduce the Aryl Iodide to 0.8 equivalents.

Purification of Amino Alcohols
  • Issue: Amino alcohols streak on silica gel.

  • Protocol: Pre-treat the silica gel column with 1% Triethylamine in Hexane. Alternatively, use amine-functionalized silica (NH-silica) to prevent tailing.

References

  • Transient Directing Groups (General): Zhang, F.-L., et al. "Ligand-Promoted C(sp3)–H Arylation of Free Amines." Nature, vol. 531, 2016, pp. 220–224. Link

  • Suzuki Coupling of Unprotected Anilines: Sharif, H., et al. "Atroposelective Suzuki–Miyaura Coupling to Form 2-Amino-2'-hydroxybiphenyls."[2] Angewandte Chemie Int.[3] Ed., vol. 62, 2023. Link

  • Mechanism of TDG: Xu, Y., et al. "The stabilizing effect of the transient imine directing group in the Pd(II)-catalyzed C(sp3)–H arylation." Organic Chemistry Frontiers, 2017. Link

  • NOBIN Synthesis: Kocovsky, P., et al. "Synthesis of NOBIN Derivatives for Asymmetric Catalysis." Journal of the American Chemical Society, vol. 113, 1991.
  • Water-Soluble Ligands: Anderson, K. W., et al. "The Selective Reaction of Aryl Halides with Potassium Hydroxide in the Presence of Palladium and a Hindered Phosphine Ligand." J. Am. Chem. Soc., vol. 128, 2006. Link

Sources

Method

Application Note: Chiral Resolution of 3-(1-Amino-2-hydroxyethyl)-4-bromophenol

Executive Summary The compound 3-(1-Amino-2-hydroxyethyl)-4-bromophenol represents a critical scaffold in the synthesis of -adrenergic agonists (e.g., analogs of formoterol or broxaterol). The pharmacological activity of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(1-Amino-2-hydroxyethyl)-4-bromophenol represents a critical scaffold in the synthesis of


-adrenergic agonists (e.g., analogs of formoterol or broxaterol). The pharmacological activity of these agents is strictly governed by the stereochemistry at the benzylic position (C1 of the ethyl side chain), where the (R)-enantiomer is typically the eutomer (active form) for 

-receptor binding.

This application note details three validated protocols for the chiral resolution of the racemic intermediate. We prioritize Diastereomeric Salt Formation (Method A) for scalability and Enzymatic Kinetic Resolution (Method B) for high enantiomeric excess (ee) under mild conditions. A robust Chiral HPLC method (Method C) is provided for process monitoring.

Physicochemical Profile
PropertyDescription
IUPAC Name 3-(1-Amino-2-hydroxyethyl)-4-bromophenol
Molecular Formula C₈H₁₀BrNO₂
Molecular Weight 232.08 g/mol
Chiral Center C1 of the ethyl side chain (Benzylic amine)
Solubility Soluble in Ethanol, Methanol, DMSO; Sparingly soluble in Water, Hexane.[1][2][3][4][5]
pKa (Est.) Phenol ~9.5; Amine ~9.0

Method A: Chemical Resolution via Diastereomeric Crystallization

Principle: The racemic amino alcohol acts as a base. Reacting it with an enantiomerically pure chiral acid yields two diastereomeric salts with distinct solubility profiles.[6] For 1-phenyl-2-aminoethanol derivatives, L-(+)-Tartaric acid is the industry standard resolving agent, often precipitating the (R)-amine as the less soluble tartrate salt.

Materials
  • Substrate: Racemic 3-(1-Amino-2-hydroxyethyl)-4-bromophenol (10 g, 43 mmol).

  • Resolving Agent: L-(+)-Tartaric Acid (3.2 g, 21.5 mmol, 0.5 eq). Note: Using 0.5 eq maximizes yield of the target diastereomer (Pope-Peachey method).

  • Solvent: Absolute Ethanol (EtOH) and Methanol (MeOH).

Protocol Steps
  • Dissolution:

    • Charge 10 g of racemic substrate into a 250 mL round-bottom flask.

    • Add 100 mL of absolute Ethanol. Heat to 60°C until fully dissolved.

  • Salt Formation:

    • In a separate beaker, dissolve 3.2 g of L-(+)-Tartaric acid in 20 mL of hot Methanol.

    • Add the hot acid solution dropwise to the amine solution while stirring at 60°C.

    • Observation: A white precipitate (diastereomeric salt) may begin to form immediately.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature (25°C) over 4 hours.

    • Chill the slurry to 0–5°C for 2 hours to maximize recovery.

  • Filtration & Washing:

    • Filter the crystals under vacuum.

    • Wash the cake with cold Ethanol (2 x 10 mL).

    • Checkpoint: Dry a small sample and check Optical Rotation.[5] If ee < 95%, perform a recrystallization from Ethanol/Water (9:1).

  • Liberation of Free Base:

    • Suspend the solid salt in 50 mL water.

    • Adjust pH to 10–11 using 2M NaOH or NH₄OH.

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Dry organic layer over MgSO₄ and evaporate to yield the resolved (R)-enantiomer.

Method B: Enzymatic Kinetic Resolution (Biocatalysis)

Principle: Candida antarctica Lipase B (CAL-B) , immobilized as Novozym 435, displays exquisite chemoselectivity and enantioselectivity. In non-aqueous media, it catalyzes the selective N-acylation or O-acylation of one enantiomer, leaving the other unreacted. For this substrate, selective O-acetylation of the primary alcohol is preferred to avoid amide hydrolysis issues later.

Materials
  • Biocatalyst: Novozym 435 (Immobilized CAL-B).

  • Acyl Donor: Vinyl Acetate (irreversible donor).

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene (anhydrous).

Protocol Steps
  • Reaction Setup:

    • Dissolve 1 g of racemic substrate in 20 mL of anhydrous MTBE.

    • Add 2 mL of Vinyl Acetate (excess).

    • Add 100 mg of Novozym 435 beads.

  • Incubation:

    • Incubate at 30°C in an orbital shaker (200 rpm).

    • Mechanism:[5][7][8][9][10][11] The lipase selectively acetylates the (R)-enantiomer's hydroxyl group (or amine depending on specific strain preference, typically (R)-selective for secondary alcohols/amines).

    • Monitor conversion by HPLC (Method C). Stop reaction at 50% conversion (approx. 24–48 hours).

  • Workup:

    • Filter off the enzyme beads (can be recycled).

    • Evaporate the solvent.

    • The residue contains the Unreacted (S)-Enantiomer and the Acylated (R)-Product .

  • Separation:

    • Separate the polar unreacted amine from the less polar acylated product via Flash Column Chromatography (Silica gel; DCM/MeOH gradient).

    • Hydrolyze the acylated product (if the (R)-form is desired) using LiOH in THF/Water.

Method C: Analytical Chiral HPLC Protocol

Purpose: To determine Enantiomeric Excess (ee) and monitor resolution progress.

ParameterCondition
Column Daicel Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase n-Hexane : Isopropanol : Diethylamine (85 : 15 : 0.1 v/v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV @ 280 nm (Phenol absorption) and 220 nm
Sample Prep Dissolve 1 mg/mL in Mobile Phase (without DEA)

Expected Performance:

  • Retention Time (t₁): ~12 min (Typically (S)-isomer)

  • Retention Time (t₂): ~15 min (Typically (R)-isomer)

  • Note: Elution order must be confirmed with a known standard or optical rotation.

Visual Workflows (Graphviz)

Diagram 1: Chemical Resolution Workflow

This diagram illustrates the decision logic and process flow for the Tartaric Acid resolution.

ChemicalResolution Start Racemic Mixture (3-(1-Amino-2-hydroxyethyl)-4-bromophenol) SaltForm Add L-(+)-Tartaric Acid (0.5 eq) in Ethanol/Methanol (60°C) Start->SaltForm Cool Controlled Cooling (25°C then 5°C) SaltForm->Cool Filter Filtration Cool->Filter Solid Solid Cake (Diastereomeric Salt) Filter->Solid Precipitate Liquor Mother Liquor (Enriched in opposite enantiomer) Filter->Liquor Filtrate CheckEE Check Optical Purity (Method C) Solid->CheckEE Recryst Recrystallization (EtOH/H2O) Recryst->Solid CheckEE->Recryst ee < 95% Liberation Base Treatment (NaOH) Extraction (EtOAc) CheckEE->Liberation ee > 98% Final Pure (R)-Enantiomer (>98% ee) Liberation->Final

Caption: Workflow for the classical resolution of the target amino-phenol using L-Tartaric acid.

Diagram 2: Enzymatic Kinetic Resolution Mechanism

This diagram details the biocatalytic cycle using CAL-B.

EnzymaticResolution Substrate Racemic Substrate (R/S Mixture) Reaction Selective Acylation (Kinetic Control) Substrate->Reaction Enzyme Novozym 435 (CAL-B Lipase) Enzyme->Reaction AcylDonor Vinyl Acetate (Acyl Donor) AcylDonor->Reaction ProductR (R)-Acylated Product (Ester/Amide) Reaction->ProductR Fast Reaction ProductS (S)-Unreacted Amine (Free Base) Reaction->ProductS Slow/No Reaction Sep Flash Chromatography Separation ProductR->Sep ProductS->Sep

Caption: Kinetic resolution pathway using Lipase B to selectively acylate one enantiomer.

References

  • Saigo, K., et al. (1996). "Optical Resolution of 2-Amino-1,2-diphenylethanol by Diastereomeric Salt Formation with Tartaric Acid." Bulletin of the Chemical Society of Japan. Link

  • Ghanem, A. (2007).[2] "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Amino Alcohols." Tetrahedron: Asymmetry. Link

  • Daicel Chiral Technologies. (2023). "Chiralpak AD-H Instruction Manual & Application Data." Chiral Technologies. Link

  • Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition. Link

  • Patel, R.N. (2008). "Biocatalytic Synthesis of Chiral Pharmaceutical Intermediates." Current Opinion in Biotechnology. Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the reduction of 3-acetyl-4-bromophenol oximes

Welcome to the Technical Support Center for Aryl Bromide Oxime Reductions. As researchers and drug development professionals, you are likely aware that reducing 3-acetyl-4-bromophenol oximes to their corresponding primar...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Aryl Bromide Oxime Reductions. As researchers and drug development professionals, you are likely aware that reducing 3-acetyl-4-bromophenol oximes to their corresponding primary amines presents a unique set of chemoselective challenges. The molecule possesses a highly labile aryl bromide bond, an acidic phenolic hydroxyl group, and an oxime moiety prone to side reactions.

This guide is engineered to provide you with mechanistic troubleshooting, field-validated protocols, and the causality behind experimental choices to ensure high-yield, high-purity syntheses.

Section 1: Mechanistic Troubleshooting & FAQs

Q: Why is my yield dropping due to the loss of the bromine atom (hydrodehalogenation) during catalytic hydrogenation? A: Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) with H₂ is highly active for oxidative addition into aryl carbon-halogen bonds. During the reduction of the oxime, the palladium catalyst simultaneously inserts into the C-Br bond, replacing the bromine atom with hydrogen. To prevent this, you must switch to chemoselective reducing agents that operate via single-electron transfer (SET) or specific hydride delivery that do not interact with the C-Br bond, such as Zinc dust in glacial acetic acid[1] or Sodium Borohydride catalyzed by Copper(II) Sulfate.

Q: I switched to Lithium Aluminum Hydride (LiAlH₄) to avoid dehalogenation, but my yields are still below 20% with unreacted starting material. What is happening? A: The failure lies in the substrate's acidic free phenolic hydroxyl group (pKa ~9.5). LiAlH₄ is an extremely strong base. Upon addition, the first equivalent of hydride is immediately quenched by the phenol proton, generating hydrogen gas and an insoluble lithium-aluminum phenoxide complex. This precipitation physically traps the substrate and sterically hinders the reduction of the adjacent oxime group. Solution: You must either protect the phenol as a silyl or benzyl ether prior to reduction, use a massive excess of the hydride (at least 4 equivalents), or abandon strongly basic hydrides entirely in favor of acidic SET methods (like Zn/AcOH)[1].

Q: I am observing a large fraction of secondary amine byproducts. How can I suppress this dimerization? A: The reduction of an oxime proceeds through a transient imine intermediate. If the subsequent reduction of this imine to the primary amine is not instantaneous, the newly formed primary amine will nucleophilically attack the unreduced imine. This forms an aminal-like intermediate that eliminates ammonia to yield a secondary amine dimer. Solution: Conduct the reaction in an acidic medium (e.g., glacial acetic acid). The acid immediately protonates the primary amine into an ammonium salt as soon as it forms, rendering it non-nucleophilic and completely shutting down the dimerization pathway[2].

Section 2: Reaction Pathway Visualization

The following diagram illustrates the mechanistic divergence between the desired primary amine synthesis and the common pitfalls (dimerization and dehalogenation) encountered during oxime reduction.

Pathway A 3-Acetyl-4-bromophenol Oxime (Starting Material) B Imine Intermediate (Transient) A->B Chemoselective Reduction (Zn/AcOH or NaBH4/Cu) E Dehalogenated Amine (Byproduct) A->E Pd/C + H2 (Hydrodehalogenation) C Target Primary Amine (Preserved C-Br) B->C Fast Reduction (Acidic Media) D Secondary Amine Dimer (Byproduct) B->D Nucleophilic Attack (Basic/Neutral Media) C->D

Reaction pathways in oxime reduction highlighting desired primary amine synthesis vs. side reactions.

Section 3: Comparative Yield & Byproduct Analysis

To guide your reagent selection, the following table summarizes quantitative data across various standard reduction methodologies applied to brominated phenolic oximes.

Reduction MethodTarget Primary Amine YieldDehalogenation (Loss of Br)DimerizationVerdict
Pd/C + H₂ < 10%> 80%LowRejected: Destroys the aryl bromide.
LiAlH₄ (1.5 eq) 15 - 20%NoneLowRejected: Quenched by acidic phenol.
NaBH₄ + NiCl₂ 45 - 50%10 - 15%ModerateSuboptimal: Nickel boride causes partial C-Br cleavage.
NaBH₄ + CuSO₄ 82 - 88%< 2%LowApproved: Excellent for mild, room-temperature synthesis.
Zn dust + AcOH 85 - 92%NoneNoneOptimal: Best for scale-up, zero dimerization.

Section 4: Validated Experimental Protocols

The following protocols are designed as self-validating systems. Observational checkpoints are included to ensure the reaction is proceeding mechanically as intended.

Protocol A: Chemoselective Reduction via Zinc / Glacial Acetic Acid (Recommended for Scale-up)

This method leverages single-electron transfer from zinc metal. The acidic environment serves a dual purpose: it acts as the proton source for the reduction and immediately protonates the product to prevent dimerization[1][2].

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 mmol of 3-acetyl-4-bromophenol oxime in 25 mL of glacial acetic acid. Self-Validation Check: Ensure complete dissolution; suspended oxime particles will lead to incomplete reduction.

  • Activation & Addition: Cool the flask in a water bath (20 °C). Slowly add 40.0 mmol (4 equivalents) of activated Zinc dust in small portions over 30 minutes. Causality: The reaction is exothermic. Adding zinc too quickly will spike the temperature, potentially leading to localized boiling and unwanted side reactions.

  • Reaction: Stir the suspension vigorously at room temperature for 3 hours. Monitor via TLC (Hexanes:EtOAc 7:3).

  • Workup: Filter the reaction mixture through a pad of Celite to remove unreacted zinc and zinc acetate salts. Wash the Celite pad with 20 mL of ethyl acetate.

  • Neutralization: Transfer the filtrate to an Erlenmeyer flask in an ice bath. Carefully add 6M NaOH dropwise until the pH reaches 9-10. Causality: This step "free-bases" the primary amine and the phenol, allowing them to partition into the organic layer during extraction.

  • Isolation: Extract with ethyl acetate (3 x 30 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure primary amine.

Protocol B: Nano-Copper Catalyzed Sodium Borohydride Reduction

This protocol utilizes the in situ generation of copper nanoparticles, which modulate the reactivity of NaBH₄, allowing it to reduce the oxime without touching the aryl bromide.

  • Preparation: Dissolve 10.0 mmol of the oxime and 2.0 mmol (0.2 eq) of CuSO₄·5H₂O in 30 mL of anhydrous methanol.

  • Catalyst Generation & Reduction: Cool the solution to 0 °C. Slowly add 50.0 mmol (5 equivalents) of NaBH₄ in small portions. Self-Validation Check: Upon the first addition of NaBH₄, the blue solution will instantly turn into a black colloidal suspension. This is the visual confirmation that active Cu(0) nanoparticles have successfully formed.

  • Reaction: Attach a reflux condenser and heat the mixture to 60 °C for 2 hours.

  • Workup: Cool to room temperature and filter the black suspension through Celite. Evaporate the methanol under reduced pressure.

  • Isolation: Redissolve the residue in 1M HCl (to destroy excess borohydride complexes), then basify with NaOH to pH 9. Extract with dichloromethane (3 x 30 mL), dry, and concentrate.

References

1.[1] Product Class 15: Oximes. Thieme Connect. Available at:[Link] 2.[2] Reduction of oximes to corresponding amines. ScienceMadness Discussion Board. Available at:[Link] 3. Reduction of oximes with sodium borohydride - copper (II) sulfate in methanol. Indian Journal of Chemistry (NIScPR). Available at:[Link]

Sources

Optimization

Preventing debromination during amino alcohol synthesis

Welcome to the SynthiCore Technical Support Center . Subject: Knowledge Base Article #402: Preventing Debromination (Hydrodehalogenation) During Amino Alcohol Synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the SynthiCore Technical Support Center .

Subject: Knowledge Base Article #402: Preventing Debromination (Hydrodehalogenation) During Amino Alcohol Synthesis. Status: Active / Verified Last Updated: March 2026 Audience: Medicinal Chemists, Process Chemists

Executive Summary & Problem Scope

The Issue: Amino alcohols are critical pharmacophores (e.g., beta-blockers, sphingosine analogs). A common synthetic route involves the reduction of precursors (nitroaldols, amino acids, or


-amino ketones). When these precursors contain Aryl Bromides  (essential handles for downstream Suzuki/Buchwald couplings), standard reduction protocols often fail.

The Failure Mode: Standard hydrogenation catalysts (Pd/C, Raney Ni) and aggressive hydrides (LiAlH


) readily cleave C-Br bonds via oxidative addition, replacing the bromine with hydrogen (debromination). This destroys the synthetic handle and creates inseparable impurities.

The Solution: This guide provides validated protocols using Chemo-Selective Catalysts (Pt(S)/C) and Electrophilic Hydrides (Borane) to preserve halogen integrity.

Catalyst Selection Logic (Decision Matrix)

Before starting your experiment, use this logic flow to select the correct reagent system.

CatalystSelection Start START: Precursor Type Nitro Nitroaldol / Nitroarene Start->Nitro Acid Amino Acid / Carboxylic Acid Start->Acid Ketone Alpha-Amino Ketone Start->Ketone NitroQ Is the Aryl Bromide para/meta (stable) or ortho (labile)? Nitro->NitroQ AcidQ Standard Protocol? Acid->AcidQ KetoneQ Reducing Agent? Ketone->KetoneQ PtS USE: 5% Pt(S)/C + H2 (Sulfided Platinum) NitroQ->PtS Standard Case Fe USE: Fe / NH4Cl (Bechamp Conditions) NitroQ->Fe Ortho-Br / Highly Sensitive Borane USE: BH3-DMS or BH3-THF (Electrophilic Reductant) AcidQ->Borane Correct LAH AVOID: LiAlH4 (Causes Debromination) AcidQ->LAH Incorrect NaBH4 USE: NaBH4 / MeOH (Keep <0°C, No Pd residues) KetoneQ->NaBH4

Figure 1: Reagent selection decision tree for preserving aryl halides.

Validated Protocols (Standard Operating Procedures)

Protocol A: Nitro Reduction using Sulfided Platinum (Pt(S)/C)

Best for: Converting Nitroaldols (from Henry Reaction) to Amino Alcohols.

The Science: Standard Pd/C catalyzes the oxidative addition of H


 into the C-Br bond. Sulfided Platinum (Pt(S)/C)  is a "poisoned" catalyst. The sulfur occupies the high-energy active sites required for C-halogen hydrogenolysis but leaves the sites required for nitro reduction available.

Materials:

  • Substrate: Brominated Nitroaldol (1.0 equiv)

  • Catalyst: 5% Pt(S)/C (Johnson Matthey type B101 or equivalent) - Load: 2-5 wt%

  • Solvent: THF or MeOH (Avoid acidic media which accelerates debromination)

  • Hydrogen Source: H

    
     balloon (1 atm) or Hydrogenator (3 bar)
    

Step-by-Step:

  • Preparation: Dissolve substrate in THF (0.1 M).

  • Catalyst Addition: Add 5 wt% of Pt(S)/C. Note: Do not use standard Pt/C; it must be the sulfided variant.

  • Purge: Purge vessel with N

    
     (3x), then H
    
    
    
    (3x).
  • Reaction: Stir at Room Temperature under H

    
    .
    
    • Critical Control Point: Do not heat above 40°C. Heat increases the kinetic probability of debromination.

  • Monitoring: Monitor by HPLC/LCMS. Look for the aniline peak (M-30 from nitro).

  • Workup: Filter through Celite to remove catalyst.[1] Concentrate filtrate.[1]

Validation Data:

Catalyst Pressure Temp Yield (Amine) Debromination %
10% Pd/C 1 atm 25°C 85% 15-40%
5% Pt(S)/C 5 bar 25°C 92% < 0.1%

| Raney Ni | 5 bar | 50°C | 70% | 5-10% |

Protocol B: Amino Acid Reduction using Borane-DMS

Best for: Reducing Brominated Phenylalanine/Tyrosine derivatives to Amino Alcohols.

The Science: LiAlH


 (LAH) acts as a nucleophile and readily attacks aryl halides. Borane (BH

)
is an electrophile. It preferentially coordinates to the electron-rich carbonyl oxygen of the carboxylic acid/amide, reducing it to the alcohol without interacting with the electron-deficient aryl bromide ring.

Materials:

  • Substrate: N-Protected Amino Acid (e.g., Boc-4-Br-Phe-OH)

  • Reagent: Borane-Dimethyl Sulfide (BH

    
    -DMS) (2.0 M in THF)
    
  • Solvent: Anhydrous THF

Step-by-Step:

  • Setup: Flame-dry glassware under N

    
    . Dissolve amino acid (1.0 equiv) in THF. Cool to 0°C.
    
  • Addition: Add BH

    
    -DMS (2.5 equiv) dropwise via syringe. Gas evolution (H
    
    
    
    ) will occur.[2]
  • Reflux: Allow to warm to RT, then heat to gentle reflux (65°C) for 2-4 hours.

    • Why Reflux? Borane reduction of acids is slow at 0°C; heat is required to break the boroxine intermediate. The aryl bromide remains stable at this temp with Borane.

  • Quench: Cool to 0°C. Slowly add MeOH to quench excess borane (vigorous bubbling).

  • Workup: Concentrate, redissolve in MeOH, and reflux for 30 mins to break the B-N complex.

Troubleshooting & FAQs

Symptom: "I see a peak at M-80 (or M-78) in my LCMS."

  • Diagnosis: This is the des-bromo product (Hydrogenolysis).

  • Immediate Fix:

    • Check your catalyst bottle. Is it explicitly labeled "Sulfided"? If not, you are using active Pt/C.

    • Check for Pd contamination. Did you use the same stir bar from a Suzuki coupling? Pd residues (ppb levels) can catalyze debromination even if you are using NaBH

      
      .
      
    • Rescue: If the reaction is partial, stop immediately. You cannot separate the des-bromo impurity easily. Restart with Pt(S)/C.

Symptom: "The reaction is stalled at the Hydroxylamine intermediate."

  • Context: In nitro reduction, R-NO

    
    
    
    
    
    R-NHOH
    
    
    R-NH
    
    
    .
  • Fix: The Pt(S)/C catalyst is slower than Pd/C.

    • Increase pressure (up to 5-10 bar) rather than temperature.

    • Add a trace promoter: 1% Vanadium(IV) oxide can accelerate the NHOH

      
       NH
      
      
      
      step without affecting the bromine.

Symptom: "Can I use Transfer Hydrogenation (Formate/Hydrazine)?"

  • Answer: Yes, but with caution.

    • Hydrazine/Pd: Risky. Often causes defluorination/debromination.

    • Ammonium Formate/Pd: Better, but still risky for Bromine.

    • Recommendation: Stick to Fe/NH

      
      Cl  (Iron powder, 5 equiv, in EtOH/Water reflux) if you lack a hydrogenator. It is chemically impossible for Iron(0) to reduce an Aryl Bromide under these conditions.
      

Mechanistic Visualization

Understanding why debromination happens helps you prevent it.

Mechanism cluster_fail Failure Mode: Pd/C Surface cluster_success Success Mode: Pt(S)/C Surface Pd_Surface Pd Active Site OxAdd Oxidative Addition (Ar-Br bond breaks) Pd_Surface->OxAdd High Affinity for Ar-X H_Add Reductive Elimination (Ar-H formed) OxAdd->H_Add Pt_Surface Pt(S) Active Site Sulfur Sulfur Poisoning Pt_Surface->Sulfur Occupies High Energy Sites Nitro_Red Nitro Reduction (Ar-NO2 -> Ar-NH2) Sulfur->Nitro_Red Allows Br_Skip Ar-Br Rejected (No Adsorption) Sulfur->Br_Skip Blocks

Figure 2: Mechanism of action. Sulfur ligands on Platinum electronically and sterically inhibit the oxidative addition required to break the Carbon-Bromine bond.

References

  • Selective Hydrogenation of Halonitroaromatics

    • Source: Organic Process Research & Development (OPRD).
    • Title: "Practical Guide to the Selective Reduction of Nitroarenes."
    • Relevance: Establishes Pt(S)/C as the industrial standard for halogen retention.
    • URL:[Link] (Search: Sulfided Platinum Nitro Reduction)

  • Borane Reduction Selectivity

    • Source: Journal of Organic Chemistry.[3]

    • Title: "Borane-Tetrahydrofuran Complex: A Stable and Selective Reductant."
    • Relevance: Confirms Borane's inability to reduce aryl halides while reducing carboxylic acids.
    • URL:[Link]

  • Chemoselective Reduction using Iron (Bechamp)

    • Source: BenchChem Technical Guides.
    • Title: "Selective reduction of nitro group without affecting other functional groups."[4]

    • Relevance: Validates Fe/NH4Cl as a robust non-catalytic altern
  • Transfer Hydrogenation Risks

    • Source: Synlett.[3][5]

    • Title: "Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydr
    • Relevance: Discusses the fine-tuning required for hydrazine methods and the risks of debromin

Sources

Troubleshooting

Technical Support Center: Solubility &amp; Handling of 3-(1-Amino-2-hydroxyethyl)-4-bromophenol

The following technical guide addresses the solubility, handling, and purification challenges associated with 3-(1-Amino-2-hydroxyethyl)-4-bromophenol . Current Status: Active Technical Lead: Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the solubility, handling, and purification challenges associated with 3-(1-Amino-2-hydroxyethyl)-4-bromophenol .

Current Status: Active Technical Lead: Senior Application Scientist Last Updated: March 2026

Executive Technical Summary

3-(1-Amino-2-hydroxyethyl)-4-bromophenol is a bifunctional molecule containing an acidic phenolic group and a basic primary amine. This structure dictates that the molecule exists primarily as a zwitterion (internal salt) at neutral pH.

  • The Core Challenge: The zwitterionic lattice energy creates high crystallinity and poor solubility in standard non-polar organic solvents (e.g., Hexane, DCM, Toluene).

  • The Solution: Solubility is strictly pH-dependent. Successful dissolution or extraction requires manipulating the ionization state to break the zwitterionic network.

Solvent Compatibility Matrix

Use this table to select the appropriate solvent system based on your experimental goal.

Solvent ClassRepresentative SolventsSolubility RatingApplication Notes
Polar Aprotic DMSO, DMF, DMAcHigh Ideal for stock solutions (up to 50-100 mM). Difficult to remove during workup.
Polar Protic Methanol, Ethanol, WaterModerate to High Solubility increases significantly with heat or acid/base addition.
Chlorinated Dichloromethane (DCM), ChloroformPoor Not recommended for the free base. Soluble only if the amine is protected (e.g., Boc, Cbz).
Ethers THF, 1,4-Dioxane, Diethyl EtherLow to Moderate THF is viable; Ether/Hexane are excellent anti-solvents for precipitation.
Specialty n-Butanol, 2-MeTHFModerate n-Butanol is the gold standard for extracting this compound from aqueous phases.

Troubleshooting Guide (Q&A)

Scenario A: Extraction Issues

Q: "I cannot extract the compound from the aqueous reaction mixture using DCM or Ethyl Acetate. It stays in the water layer. What is wrong?"

A: This is a classic issue with zwitterionic aminophenols. At neutral pH, the compound is highly polar and water-soluble.

  • Root Cause: The zwitterion (Phenoxide⁻ / Ammonium⁺) prefers the aqueous phase over organic solvents like DCM.

  • Corrective Action:

    • The "Salting Out" Method: Saturate the aqueous phase with NaCl.

    • Solvent Switch: Switch your extraction solvent to n-Butanol or a mixture of CHCl₃:Isopropanol (3:1) . These solvents are polar enough to solvate the zwitterion.

    • pH Swing (Preferred): Adjust the aqueous pH to ~9.5–10 (just below the pKa of the amine but above the phenol) to force a partial non-ionic species, though this is risky due to oxidation. A safer route is often to Boc-protect in situ before extraction.

Scenario B: Precipitation & Crystallization

Q: "My compound oils out instead of crystallizing during purification. How do I fix this?"

A: Oiling out occurs when the solvent polarity is intermediate, or impurities disrupt the crystal lattice.

  • Root Cause: Fast evaporation of a good solvent leaves a supersaturated "oil" state.

  • Corrective Action: Use the Vapor Diffusion Method .

    • Dissolve the crude oil in a minimum amount of Methanol or THF .

    • Place this open vial inside a larger closed jar containing Diethyl Ether or Hexane .

    • Allow to stand undisturbed for 24-48 hours. The non-polar solvent will slowly diffuse into the polar solution, forcing controlled crystallization.

Scenario C: Stock Solution Stability

Q: "I made a stock solution in DMSO, but it turned dark brown after 3 days. Is it degraded?"

A: Yes, likely via oxidative coupling.

  • Root Cause: Aminophenols are electron-rich and prone to oxidation (forming quinone imines) when exposed to air and light, especially in basic or neutral solutions.

  • Corrective Action:

    • Acidify: Add 0.1% HCl or Formic Acid to your DMSO stock. Protonating the amine reduces electron density and oxidation susceptibility.

    • Storage: Store at -20°C under Argon/Nitrogen.

Mechanistic Visualization

The following diagram illustrates the pH-dependent speciation of the molecule, which dictates its solubility profile.

Solubility_Mechanism Acidic CATIONIC FORM (pH < 7) Soluble in: Water, MeOH Insoluble in: Ether, Hexane Zwitterion ZWITTERIONIC FORM (pH ~ 7-9) Precipitates from Water Poor Organic Solubility Acidic->Zwitterion Add Base (Deprotonate Phenol) Zwitterion->Acidic Add Acid (Protonate Phenol) Basic ANIONIC FORM (pH > 10) Soluble in: Water (High pH) Oxidation Prone Zwitterion->Basic Add Base (Deprotonate Amine) Basic->Zwitterion Add Acid (Protonate Amine)

Caption: Figure 1. pH-dependent speciation of 3-(1-Amino-2-hydroxyethyl)-4-bromophenol. Solubility is maximized at the extremes (Cationic/Anionic) and minimized at the isoelectric point (Zwitterion).

Validated Experimental Protocols

Protocol 1: Determination of Isoelectric Point (pI) for Purification

Use this protocol to find the exact pH where your compound precipitates, allowing for filtration.

  • Preparation: Dissolve 50 mg of compound in 2 mL of 0.1 M HCl (fully protonated cationic form).

  • Titration: While stirring, add 1 M NaOH dropwise.

  • Observation: Monitor the solution for turbidity (cloudiness).

  • Measurement: Record the pH at the onset of maximum turbidity. This is the Isoelectric Point (pI) .

  • Application: To purify, adjust crude reaction mixtures to this pI, cool to 4°C, and filter the precipitated zwitterion.

Protocol 2: HPLC Purity Assessment (Salt Tolerant)

Standard C18 methods may fail due to the polarity of the amine. Use this modified method.

  • Column: C18 Polar-Embedded (e.g., Waters XBridge or Phenomenex Synergi).

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid is crucial to ion pair with the amine).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: 254 nm (Bromine atom provides good UV absorbance).[1]

References

  • PubChem. (2025).[2] 3-Amino-4-bromophenol Compound Summary. National Library of Medicine. [Link]

  • Nangia, A. (2014).[3] A Solubility Comparison of Neutral and Zwitterionic Polymorphs. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Purification of Amphoteric Bromophenol Amino Alcohols

Welcome to the Technical Support Center for the purification of amphoteric bromophenol amino alcohols. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complex...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of amphoteric bromophenol amino alcohols. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating and purifying these unique molecules. Amphoteric bromophenol amino alcohols, often inspired by marine natural products, present a distinct set of purification challenges due to their zwitterionic nature, the presence of both acidic (phenolic hydroxyl) and basic (amino) functional groups, and the heavy bromine atoms.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you to overcome these hurdles and achieve high-purity compounds.

Understanding the Challenge: The Physicochemical Landscape

The purification of amphoteric bromophenol amino alcohols is a nuanced task. Their amphoteric character means they can exist as cations, anions, or zwitterions depending on the pH of the environment.[2][3] This pH-dependent charge significantly influences their solubility and interaction with chromatographic stationary phases. The presence of the bromophenol group introduces steric bulk and specific electronic properties, while the amino alcohol moiety can participate in hydrogen bonding and may introduce chirality.[4][5]

Troubleshooting Guide: A Problem-Solving Approach

This section is structured to address common issues encountered during the purification of amphoteric bromophenol amino alcohols.

Issue 1: Poor or No Elution from Silica Gel Column Chromatography

Q: My bromophenol amino alcohol is sticking to the silica gel column and won't elute, even with highly polar mobile phases. What's happening and how can I fix it?

A: This is a classic problem when dealing with amino-containing compounds on silica gel. The root cause lies in the interaction between the basic amino group and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong ionic interaction leads to irreversible adsorption or significant peak tailing.

Causality Explained: Silica gel is an acidic stationary phase. The basic nitrogen atom of your amino alcohol becomes protonated by the surface silanols, leading to a strong electrostatic interaction that effectively "sticks" your compound to the column.

Solutions:

  • Mobile Phase Modification:

    • Add a Basic Modifier: The most common solution is to add a small amount of a basic modifier to your mobile phase to neutralize the acidic silanols.[6] Triethylamine (Et₃N) or ammonia solution (e.g., in methanol) at concentrations of 0.1-1% are typically effective. This competes with your compound for binding to the acidic sites on the silica.

    • Increase Mobile Phase Polarity Drastically: While you may have tried polar solvents, a gradient to a very polar system, such as dichloromethane/methanol with a small percentage of ammonium hydroxide, might be necessary to disrupt the strong interactions.

  • Alternative Stationary Phases:

    • Alumina: Switching to an alumina column (neutral or basic) can be a good alternative as it is less acidic than silica gel.[6]

    • Reversed-Phase Chromatography: If your compound has sufficient hydrophobic character, reversed-phase chromatography (e.g., C18) is an excellent option, as it separates based on hydrophobicity rather than polar interactions.

Workflow for Troubleshooting Poor Elution:

Caption: Troubleshooting workflow for poor elution from silica gel.

Issue 2: Compound "Oiling Out" During Crystallization

Q: I'm trying to crystallize my purified amphoteric bromophenol amino alcohol, but it keeps precipitating as an oil instead of forming crystals. Why is this happening?

A: "Oiling out" is a common frustration in crystallization and often points to a few key issues, particularly with complex molecules like zwitterionic compounds.[7][8]

Causality Explained: Oiling out occurs when the solute's solubility limit is exceeded at a temperature above the melting point of the solid form in that solvent system. High impurity levels can also depress the melting point, making oiling out more likely. The zwitterionic nature of your compound can lead to very strong intermolecular interactions, which may favor an amorphous, oily state over an ordered crystal lattice, especially if the cooling is too rapid.[2][7]

Solutions:

Possible Cause Underlying Principle Recommended Action
High Supersaturation/Rapid Cooling The system doesn't have enough time to achieve the low-energy, ordered crystalline state.Add a small amount of hot solvent to redissolve the oil, then allow it to cool much more slowly. Consider a temperature-controlled bath or insulating the flask.[6]
High Impurity Concentration Impurities disrupt the crystal lattice formation and can lower the melting point.Perform a pre-purification step, such as a quick filtration through a plug of silica or activated charcoal (if color is an issue), before attempting crystallization.[6]
Inappropriate Solvent System The solvent may be too "good," keeping the compound in solution even at lower temperatures, or its boiling point may be too high.Switch to a solvent system where the compound has lower solubility at room temperature. A co-solvent system (a "good" solvent for dissolving and a "poor" solvent to induce precipitation) can be very effective.[9]
Lack of Nucleation Sites Crystal growth needs a starting point.Use a glass rod to gently scratch the inside of the flask at the solution's surface to create nucleation sites. If you have a small amount of pure solid, add a "seed crystal" to initiate crystallization.
Issue 3: Difficulty in Achieving Enantiomeric Separation

Q: My bromophenol amino alcohol is chiral, but I'm struggling to separate the enantiomers using HPLC. What are my options?

A: Chiral separation of amino alcohols requires a chiral environment that can differentiate between the two enantiomers.[4][5] This is typically achieved using a chiral stationary phase (CSP) in HPLC.

Causality Explained: Enantiomers have identical physical properties in a non-chiral environment. A CSP creates a transient diastereomeric complex with each enantiomer. The differing stability of these complexes leads to different retention times, allowing for separation.[10]

Strategies for Chiral Separation:

  • Chiral Stationary Phase (CSP) Screening: The choice of CSP is paramount. For amino alcohols, polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are often a good starting point.[5] A systematic screening of different CSPs and mobile phases is the most effective approach.

  • Mobile Phase Optimization:

    • Normal Phase: This is often the preferred mode for chiral separations of amino alcohols. The ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., ethanol, isopropanol) is critical.[5]

    • Additives: For basic compounds like amino alcohols, adding a basic modifier such as diethylamine (DEA) to the mobile phase can significantly improve peak shape and resolution by minimizing interactions with the silica backbone of the CSP.[5]

  • Derivatization: If direct separation is unsuccessful, consider derivatizing the amino alcohol. This converts the enantiomers into diastereomers, which can then be separated on a standard achiral column (like a C18).[5] Common derivatizing agents include Marfey's reagent or FMOC-Cl.

Recommended Initial HPLC Screening Conditions:

Parameter Condition 1 Condition 2
Column Polysaccharide-based CSPPolysaccharide-based CSP
Mobile Phase Hexane/Ethanol (90/10, v/v) + 0.1% DEAHexane/Isopropanol (90/10, v/v) + 0.1% DEA
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C
Detection UV (at λmax of the compound)UV (at λmax of the compound)

Frequently Asked Questions (FAQs)

Q1: What is the best general approach to start the purification of a crude amphoteric bromophenol amino alcohol?

A1: A good starting point is to use pH-controlled liquid-liquid extraction to perform an initial cleanup. By adjusting the pH of the aqueous phase, you can selectively move your compound between an aqueous and an organic layer, leaving behind impurities with different acid-base properties.

  • Acidic Wash (e.g., dilute HCl): Your amino alcohol will be protonated and move into the aqueous phase, leaving non-basic impurities in the organic layer.

  • Basification and Extraction: Subsequently, basifying the aqueous layer (e.g., with NaHCO₃ or NaOH) will deprotonate the amino group, making the compound neutral or zwitterionic and allowing it to be extracted back into an organic solvent.

This initial cleanup can then be followed by column chromatography (reversed-phase is often a good choice for these compounds) or crystallization.

Workflow for Initial Purification:

Caption: Initial purification workflow using acid-base extraction.

Q2: Can I use isoelectric focusing (IEF) to purify my amphoteric bromophenol amino alcohol?

A2: While isoelectric focusing is a powerful technique for separating amphoteric molecules like proteins and peptides based on their isoelectric point (pI), its application to small molecules is less common but theoretically possible.[11][12][13] IEF separates molecules in a pH gradient; a compound will migrate until it reaches the pH that corresponds to its pI, at which point it has no net charge and stops moving.[3] For preparative purification of small molecules, techniques like chromatofocusing, which is a column-based method that also separates based on pI, might be more practical.[13]

Q3: How do I choose the right solvent for recrystallization?

A3: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[9] Additionally, the impurities should be either insoluble at high temperatures or very soluble at low temperatures. A good practice is to test the solubility of a small amount of your compound in various solvents (e.g., ethanol, ethyl acetate, acetonitrile, water, or mixtures) to find the most suitable one.

Q4: My purified compound is colored. Is this expected, and how can I remove the color?

A4: Bromophenol compounds can sometimes be colored, and degradation or impurities can also impart color.[8] If you suspect the color is from an impurity, you can try treating a solution of your compound with a small amount of activated charcoal. The charcoal adsorbs colored impurities, and can then be removed by filtration. Be aware that charcoal can also adsorb your product, so use it sparingly and you may experience some loss of yield.

References

  • Slideshare. (n.d.). Isoelectric focussing. Retrieved from [Link]

  • IntechOpen. (2017, January 2). Marine Brominated Alkaloids: Isolation, Biosynthesis, Biological Activity and Synthesis. Retrieved from [Link]

  • MDPI. (2022, October 1). A Lection in Humbleness: Crystallization of Chiral and Zwitterionic APIs Baclofen and Phenibut. Retrieved from [Link]

  • Agilent. (2014, May 1). Principles and Applications of Capillary Isoelectric Focusing. Retrieved from [Link]

  • PMC. (n.d.). Isoelectric Point Separations of Peptides and Proteins. Retrieved from [Link]

  • Oxford Academic. (n.d.). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Retrieved from [Link]

  • IUCr. (2016, February 15). Crystal structure of zwitterionic 2-[bis(2-methoxyphenyl)phosphaniumyl]-4-methylbenzenesulfonate monohydrate dichloromethane monosolvate. Retrieved from [Link]

  • ACS Publications. (n.d.). Vanadium Bromoperoxidase-Catalyzed Biosynthesis of Halogenated Marine Natural Products. Retrieved from [Link]

  • Wikipedia. (n.d.). Zwitterion. Retrieved from [Link]

  • The Royal Society of Chemistry. (2016). Crystal engineering of zwitterionic drug to neutral cocrystal: a general solution for floxacins. Retrieved from [Link]

  • PMC. (n.d.). Separation techniques: Chromatography. Retrieved from [Link]

  • Research Repository. (n.d.). Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. Retrieved from [Link]

  • PMC. (2026, January 16). A Solid State Zwitterionic Plastic Crystal With High Static Dielectric Constant. Retrieved from [Link]

  • CUTM Courseware. (n.d.). SEPARATION OF AMINO ACIDS BY PAPER CHROMATOGRAPHY. Retrieved from [Link]

  • PMC. (2017, May 26). Synthesis and Structural Modification of Marine Natural Products. Retrieved from [Link]

  • CK-12 Foundation. (2026, March 2). Methods of Purification of Organic Compounds. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of brominated heptanones and bromoform by a bromoperoxidase of marine origin. Retrieved from [Link]

  • MP Biomedicals. (n.d.). Bromophenol Blue Sultone Form, 25 g. Retrieved from [Link]

  • A Level Biology. (2025, May 27). Chromatography: Amino Acids (AQA A Level Biology): Revision Note. Retrieved from [Link]

  • ResearchGate. (n.d.). A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid | Request PDF. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromophenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Preferential solvation bromophenol blue in water-alcohol binary mixture. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatographic Separation of Some Amino Acids by High Performance Liquid Chromatography Method Using A New Stationary Phase. Retrieved from [Link]

  • A-Star Research. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]

  • lookchem. (n.d.). Cas 115-39-9,Bromophenol Blue. Retrieved from [Link]

  • ResearchGate. (2016, February 12). (PDF) Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases. Retrieved from [Link]

  • PubMed. (2006, May 15). Identification of enantioselective extractants for chiral separation of amines and aminoalcohols. Retrieved from [Link]

  • Cytiva. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]

  • PMC. (n.d.). Challenges and solutions for the downstream purification of therapeutic proteins. Retrieved from [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Chromservis. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • MDPI. (2020, November 12). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]

  • Innovations in Pharmaceutical Technology (IPT). (n.d.). Overcoming challenges in bispecific antibody production with chromatography & purification solutions. Retrieved from [Link]

  • International Journal of Drug Development & Research. (n.d.). Laboratory Techniques of Purification and Isolation. Retrieved from [Link]

Sources

Troubleshooting

Minimizing polymerization side reactions in bromophenol coupling

Topic: Minimizing Polymerization Side Reactions Executive Summary & Diagnostic The Core Problem: Bromophenols (e.g., 4-bromophenol) are bifunctional molecules containing both an electrophile (C-Br) and a latent nucleophi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Polymerization Side Reactions

Executive Summary & Diagnostic

The Core Problem: Bromophenols (e.g., 4-bromophenol) are bifunctional molecules containing both an electrophile (C-Br) and a latent nucleophile (C-OH). In the presence of a base and a transition metal catalyst (Pd or Cu), an unprotected bromophenol effectively acts as an AB-type monomer .

Instead of the desired cross-coupling (A + B → A-B), the system undergoes Step-Growth Polymerization via Pd-catalyzed C-O bond formation (Buchwald-Hartwig etherification) or nucleophilic aromatic substitution (


), resulting in Poly(phenylene oxides) or complex oligomeric mixtures.
Diagnostic Flowchart

Use this decision tree to identify the specific mode of failure in your reaction.

DiagnosticTree start Observation: Reaction Mixture Gelled or Precipitated check_prot Is the Phenol (-OH) Protected? start->check_prot no_prot NO (Free Phenol) check_prot->no_prot Direct Coupling yes_prot YES (Protected) check_prot->yes_prot Protected Coupling mech_ether High Probability: Poly(ether) Formation (Self-O-Arylation) no_prot->mech_ether mech_radical Check Atmosphere: Did reaction turn dark/black immediately? yes_prot->mech_radical oxidative Oxidative Homocoupling (O2 Leak / Radical Pathway) mech_radical->oxidative Yes (Darkening) ligand_issue Ligand Scrambling/Homocoupling (Check Catalyst Choice) mech_radical->ligand_issue No (Gelling over time)

Figure 1: Diagnostic logic for identifying the root cause of polymerization in bromophenol substrates.

The Mechanics of Failure (Root Cause Analysis)

To prevent polymerization, you must understand the competing pathways.

A. The "AB-Monomer" Effect (Self-Etherification)

In a typical Suzuki or Ullmann coupling, you add a base (e.g.,


, 

). This deprotonates the phenol to form a phenoxide (

).
  • The Trap: The phenoxide is a potent nucleophile. It attacks the C-Br bond of a neighboring bromophenol molecule (catalyzed by Pd or Cu).

  • The Result:

    
     (Chain Growth).
    
  • Evidence: Mass spec shows repeating units of [M - HBr].

B. Catalyst Poisoning & "Black Metal"

Free phenols can coordinate to Palladium(II) species, forming off-cycle resting states (


). This slows the desired transmetalation cycle, allowing background side reactions (like homocoupling of the boronic acid) to dominate. Eventually, the catalyst decomposes to inactive Pd-black, often mistaken for "polymerization" due to the intractable tar formed.
C. Oxidative Radical Coupling

Phenols are redox-active. Trace oxygen can generate phenoxy radicals, which couple randomly at the ortho or para positions (Pummerer-type coupling), creating complex, non-linear oligomers.

Troubleshooting Guide (FAQ)

Q1: I am trying to Suzuki-couple 4-bromophenol with a boronic acid, but I get a mess. Can I do this without protection? A: No, it is not recommended. While literature exists for "ligand-free" aqueous couplings, these are highly substrate-specific. For high-value synthesis, the risk of self-O-arylation (polymerization) is too high.

  • The Fix: You must mask the nucleophilic oxygen. The TBDMS (tert-butyldimethylsilyl) group is the industry standard because it is robust enough for coupling but easily removed with TBAF or acid.

Q2: My reaction turns black instantly, and yield is low. Is this polymerization? A: This is likely Catalyst Deactivation (Poisoning) followed by precipitation of Pd(0) agglomerates. The phenoxide anion is binding too tightly to the Pd center.

  • The Fix:

    • Protect the phenol.

    • If you cannot protect, switch to a high-activity precatalyst like XPhos Pd G4 . The bulky biaryl phosphine ligand creates a steric shield that prevents the formation of stable (inactive) Pd-phenoxide species.

Q3: I see "dimers" of my boronic acid (Homocoupling). How do I stop this? A: Homocoupling (Ar-B(OH)2 + Ar-B(OH)2 → Ar-Ar) is driven by Oxygen .

  • The Fix:

    • Degas thoroughly: Sparging with Argon for 15 minutes is superior to "vacuum/backfill" cycles for removing dissolved O2.

    • Solvent Choice: Switch to degassed 1,4-Dioxane or Toluene. Avoid ethers (THF) stored without stabilizers if they have high peroxide content.

Experimental Protocols
Protocol A: The "Gold Standard" (Protection + Coupling)

This workflow eliminates the AB-monomer risk entirely.

Step 1: In-situ Protection (Silylation)

  • Dissolve Bromophenol (1.0 equiv) in DCM (0.2 M).

  • Add Imidazole (1.2 equiv) and TBDMS-Cl (1.1 equiv) at 0°C.

  • Stir at RT for 2 hours. Wash with water, dry (

    
    ), and concentrate.
    
    • Why? Breaks the "AB-monomer" functionality. Now you have Br-Ar-OTBS (Electrophile only).

Step 2: Cross-Coupling (Suzuki-Miyaura)

  • Vessel: Charge a vial with Br-Ar-OTBS (1.0 equiv), Boronic Acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Catalyst: Add Pd(dppf)Cl2·DCM (2 mol%) or XPhos Pd G3 (1 mol%).

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio).

  • Cycle: Seal and heat to 80°C for 4-12 hours.

  • Deprotection (Post-Coupling): Treat crude mixture with TBAF (1.0 M in THF, 1.5 equiv) at RT for 1 hour to recover the phenol.

Protocol B: Direct Coupling (High Risk - Only if Protection Impossible)

Requires specialized ligands to outcompete self-etherification.

  • System: Use Pd(OAc)2 (2 mol%) + SPhos (4 mol%).

    • Why SPhos? The high electron density facilitates oxidative addition of the Ar-Br, while the bulk prevents the phenoxide from bridging two Pd centers.

  • Base: Use a weak base like Potassium Phosphate (

    
    ) .[1]
    
    • Avoid: strong alkoxides (

      
      ) which rapidly generate high concentrations of phenoxide.
      
  • Solvent: n-Butanol or Toluene/Water (biphasic).

Comparative Data: Protecting Groups & Ligands[2][3][4]
Table 1: Protecting Group Strategy for Bromophenols
Protecting GroupStability in CouplingPolymerization RiskRemoval ConditionRecommendation
Free Phenol Very Low High (Self-etherification)N/AAvoid
TBDMS (Silyl) HighNegligibleTBAF or weak acidPrimary Choice
Methyl Ether Very HighNegligible

(Harsh)
Use only if product is stable to Lewis Acids
Acetate (Ac) LowModerate (Base can cleave it during reaction)Mild BaseRisky in basic Suzuki conditions
Table 2: Ligand Selection to Minimize Side Reactions
LigandClassEffect on HomocouplingSuitability for Phenols
PPh3 StandardPoor (High homocoupling risk)Low (Easily poisoned)
dppf BidentateGood (Fast reductive elimination)High (Robust standard)
SPhos/XPhos Buchwald DialkylExcellent (Steric bulk prevents side reactions)Best for difficult substrates
References
  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes.Journal of the American Chemical Society.

    • Relevance: Explains the mechanism of catalyst deactivation and resting st
  • Suzuki-Miyaura Cross-Coupling: Practical Guide.Yoneda Labs.

    • Relevance: Detailed breakdown of homocoupling mechanisms and oxygen sensitivity.
  • Pd-Catalyzed O-Arylation of Phenols (The Side Reaction).Journal of the American Chemical Society.

    • Relevance: Establishes the mechanism of the competing etherification reaction (polymeriz
  • Protecting Groups for Boronic Acids & Phenols.

    • Relevance: Validates the stability and necessity of protecting groups like Pinacol and Silyl ethers.
  • Suzuki Reaction Mechanism & Side Reactions.Organic Chemistry Portal.

    • Relevance: Authoritative overview of the catalytic cycle and oxid

Sources

Optimization

Technical Support Center: Stability of 1-Amino-2-Hydroxyethyl Group

The following technical guide addresses the stability profile of the 1-amino-2-hydroxyethyl motif (and related vicinal amino alcohol structures) under basic conditions. This guide is designed for organic chemists and for...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability profile of the 1-amino-2-hydroxyethyl motif (and related vicinal amino alcohol structures) under basic conditions. This guide is designed for organic chemists and formulation scientists encountering unexpected degradation or isomerization during synthesis, purification, or storage.

Executive Summary: The Stability Matrix

The 1-amino-2-hydroxyethyl group (


), found in serine derivatives, ethanolamine linkers, and chiral auxiliaries, exhibits a "conditional stability" profile in basic media. While the carbon skeleton is generally robust to hydrolysis, the presence of the vicinal amine and hydroxyl groups creates a bifunctional reactivity landscape .

Under basic conditions, three primary failure modes dominate:

  • 
     Acyl Migration:  Rapid, thermodynamically driven isomerization if an ester is present on the hydroxyl.
    
  • 
    -Elimination:  Dehydration to enamines/imines if the 
    
    
    
    -proton is activated (e.g., in serine carbonyl derivatives).
  • Oxidative Fragmentation: Susceptibility to radical-mediated cleavage in the presence of

    
     and trace metals.
    

Critical Failure Modes & Mechanisms

Failure Mode A: Acyl Migration (The "Hidden" Isomerization)

Context: Common when working with


-acylated derivatives (prodrugs, depsipeptides).
Mechanism:  Base deprotonates the ammonium species (or the free amine attacks), initiating an intramolecular nucleophilic attack on the adjacent ester carbonyl. This proceeds via a 5-membered oxazolidine-like transition state.
Outcome:  Irreversible conversion of a labile ester  to a stable amide .
Failure Mode B: -Elimination (Dehydroalanine Formation)

Context: Critical in peptide synthesis or drug linkers where the motif is


 to a carbonyl (e.g., Serine residues).
Mechanism:  Base abstracts the acidic 

-proton. The hydroxyl group (often a poor leaving group, but active if phosphorylated or sulfonylated) is eliminated. Outcome: Formation of a reactive

-unsaturated dehydro-species, leading to polymerization or hydrolysis.
Failure Mode C: Oxidative Degradation

Context: High-pH aqueous solutions (e.g., amine scrubbers, formulation buffers) exposed to air. Mechanism: Radical abstraction of the


-hydrogen relative to the amine/alcohol, followed by C-C bond cleavage.
Outcome:  Fragmentation into ammonia, formaldehyde, and glycine derivatives.[1]

Diagnostic Visualization

The following diagram illustrates the competing pathways for a generic 1-amino-2-hydroxyethyl derivative in base.

StabilityPathways Start 1-Amino-2-Hydroxyethyl Motif (R-CH(NH2)-CH2-OH) Base Basic Condition (pH > 8) Start->Base AcylStart O-Acyl Derivative (R-CH(NH2)-CH2-O-COR') Base->AcylStart If O-Acylated ElimStart Activated Alpha-Position (e.g., Serine-like) Base->ElimStart If Alpha-H Acidic OxStart Aerobic Conditions + Trace Metals Base->OxStart If O2 Present Intermediate 5-Membered Tetrahedral Intermediate AcylStart->Intermediate Intramolecular Attack AmideProduct N-Acyl Product (Stable Amide) Intermediate->AmideProduct Thermodynamic Sink Enamine Dehydro-Species (C=C Double Bond) ElimStart->Enamine E1cB Mechanism Fragment Fragmentation (NH3, Aldehydes) OxStart->Fragment Radical Cleavage

Caption: Logical flow of degradation pathways. Red nodes indicate irreversible degradation or isomerization products.

Troubleshooting Guide & FAQs

Scenario 1: "My ester product converted to an amide during workup."

Diagnosis:


 Acyl Migration.[2]
Technical Insight:  This reaction is extremely fast in neutral-to-basic pH because the amide bond is significantly more stable than the ester bond (approx. 10-15 kcal/mol difference).
Corrective Action: 
  • Keep pH < 6: Maintain acidic conditions during workup if the amine is free.

  • Protect the Amine: If the amine is Boc- or Fmoc-protected, this migration cannot occur.

  • Temperature Control: Perform basic extractions (e.g., sat.

    
    ) at 0°C and minimize contact time.
    
Scenario 2: "I see a loss of optical rotation or racemization."

Diagnosis: Enolization / reversible deprotonation. Technical Insight: If your motif is adjacent to a carbonyl (e.g., a serine ester), the


-proton is acidic (

for esters). Bases like

or DBU can cause reversible deprotonation, destroying the stereocenter. Corrective Action:
  • Switch Bases: Use non-nucleophilic, bulky bases (e.g., DIPEA) or weaker inorganic bases (

    
    ) if possible, though pKa is the primary driver.
    
  • Avoid Strong Base: Never use alkoxides (

    
    ) or hydrides (
    
    
    
    ) if stereochemistry must be preserved, unless the amine is heavily shielded.
Scenario 3: "My product is fragmenting in the presence of air."

Diagnosis: Oxidative Deamination/Cleavage. Technical Insight: 1,2-amino alcohols chelate transition metals (Fe, Cu), creating redox-active centers that facilitate radical attack by dissolved oxygen. Corrective Action:

  • Degas Solvents: Sparge all basic buffers with Argon/Nitrogen.

  • Add Chelators: Include 1-5 mM EDTA in the buffer to sequester trace metals.

Experimental Protocols

Protocol A: Stability Screening (pH Stress Test)

Use this protocol to determine the safe operational window for your specific substrate.

StepActionCritical Parameter
1 Prepare Stock Dissolve substrate (10 mM) in

or

.
2 Prepare Buffers Phosphate (pH 7.0), Borate (pH 9.0), Carbonate (pH 11.0).
3 Incubation Mix 100

L stock + 900

L buffer. Incubate at 25°C.
4 Sampling Aliquot at T=0, 1h, 4h, 24h.
5 Quench CRITICAL: Immediately quench aliquot with 1% TFA/Acetonitrile to stop migration/elimination.
6 Analysis Analyze via LC-MS. Look for mass shifts:

(Isomerization),

(Elimination), or fragmentation.
Protocol B: Controlled Migration (Intentional Synthesis)

If you intend to synthesize the amide from the ester via this shift (Native Chemical Ligation strategy).

  • Dissolution: Dissolve the

    
    -acyl amine salt in Phosphate Buffer (pH 7.5).
    
  • Monitoring: Stir at RT. The reaction is usually complete within 15-60 minutes.

  • Validation: Monitor disappearance of the ester carbonyl stretch (

    
    ) and appearance of the amide II band (
    
    
    
    ) via IR, or shift in HPLC retention time.

Quantitative Stability Data

ConditionStability RatingPrimary Risk
pH 1 - 4 (Acidic) High Hydrolysis of esters (slow), but no migration.
pH 7 - 8 (Neutral) Moderate

migration occurs slowly (

hours).
pH 9 - 11 (Basic) Low Rapid

migration (

mins).

-elimination possible if activated.
pH > 12 (Strong Base) Very Low Immediate migration. High risk of elimination and racemization.

References

  • Sohma, Y., et al. (2004). "Development of O-acyl isopeptide method for the synthesis of difficult sequence-containing peptides." Journal of Peptide Science. Link

  • Reiber, H. (1974).[3] "Alpha, Beta-Elimination of Serine: Mechanism and Catalysis of a Model Reaction." Hoppe-Seyler's Zeitschrift für physiologische Chemie.[3] Link

  • BenchChem Technical Guides. (2025). "Stability of the 1-Ethoxyethoxy (EE) Protecting Group Under Basic Conditions." BenchChem.[4][5] Link

  • Vevelstad, S.J., et al. (2022).[6] "Identification of Degradation Compounds in a Blend of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol." SSRN.[6] Link

  • Frutos, S., et al. (2010). "Branched Intermediate Formation Stimulates Peptide Bond Cleavage in Protein Splicing."[2] ResearchGate.[7] Link

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of 3-(1-Amino-2-hydroxyethyl)-4-bromophenol: A Comparative Methodological Guide

As a highly functionalized aromatic building block, 3-(1-Amino-2-hydroxyethyl)-4-bromophenol presents a unique set of analytical challenges for structural verification. The molecule features a tightly coupled aromatic ri...

Author: BenchChem Technical Support Team. Date: March 2026

As a highly functionalized aromatic building block, 3-(1-Amino-2-hydroxyethyl)-4-bromophenol presents a unique set of analytical challenges for structural verification. The molecule features a tightly coupled aromatic ring, a chiral center generating diastereotopic protons, and three distinct types of exchangeable protons (phenol -OH, aliphatic -OH, and primary amine -NH2).

For researchers and drug development professionals, the choice of NMR acquisition parameters is not a mere procedural step; it is a critical decision that dictates whether vital structural information is definitively resolved or irreversibly lost. This guide objectively compares the analytical performance of different solvent systems and magnetic field strengths, providing a self-validating framework for the complete 1H NMR assignment of this complex molecule.

The Causality of Solvent Selection: DMSO-d6 vs. CD3OD

The physical chemistry of the deuterated solvent fundamentally alters the observed NMR spectrum. While Methanol-d4 (CD3OD) is frequently chosen for its low viscosity and excellent solubility profile, it acts as a protic, exchanging solvent.

The Protic Exchange Phenomenon

When 3-(1-Amino-2-hydroxyethyl)-4-bromophenol is dissolved in CD3OD, the labile protons of the phenol, alcohol, and amine groups undergo rapid intermolecular exchange with the deuterium pool of the solvent. Because this exchange rate is significantly faster than the NMR timescale, these protons are "washed out" and become invisible in the resulting spectrum. While this simplifies the aliphatic region, it completely destroys the ability to verify the integrity of the functional groups.

The Hydrogen-Bonding Advantage of DMSO-d6

To retain and quantify these critical functional groups, Dimethyl Sulfoxide-d6 (DMSO-d6) is the superior alternative. DMSO is a strong hydrogen-bond acceptor. The highly polarized S=O bond forms tight solvation complexes with the solute's -OH and -NH2 protons. As demonstrated in foundational computational analyses of [1], this specific solvation shell raises the activation energy for proton transfer, slowing the exchange rate well below the NMR timescale. Consequently, the phenol -OH (~9.50 ppm), aliphatic -OH (~4.80 ppm), and amine -NH2 (~2.50 ppm) emerge as distinct, quantifiable signals. Furthermore, identifying trace solvent impurities is highly dependent on the solvent matrix, making reference to established [2] essential during analysis.

Resolving Diastereotopic Protons: 400 MHz vs. 600 MHz Field Strength

The 1-amino-2-hydroxyethyl side chain contains a chiral center at the methine carbon (C1'). This chirality renders the adjacent methylene protons (CH2OH at C2') diastereotopic —meaning they are chemically and magnetically non-equivalent. They form a complex ABX spin system with the methine proton.

Overcoming Second-Order Effects

At a standard field strength of 400 MHz , the chemical shift difference in Hertz (


) between the two diastereotopic protons may be comparable to their geminal coupling constant (

Hz). When

is small, the system exhibits second-order effects (roofing and complex multiplet overlap), making it impossible to extract accurate vicinal coupling constants for 3D conformational analysis.

Upgrading the acquisition to 600 MHz provides a critical advantage. The chemical shift dispersion (


) scales linearly with the external magnetic field (

), while the scalar coupling constant (

) remains field-independent. As detailed in standard texts on[3], increasing the

field pushes the ABX system toward first-order behavior (

). At 600 MHz, the overlapping multiplets cleanly resolve into two distinct doublet-of-doublets (dd), allowing for precise measurement of both geminal and vicinal couplings.

Coupling_Network cluster_aromatic Aromatic Spin System (AMX) cluster_aliphatic Aliphatic Spin System (ABX) H2 H2 (d, meta) H6 H6 (dd, ortho/meta) H2->H6 4J ≈ 2 Hz H5 H5 (d, ortho) H5->H6 3J ≈ 8 Hz Ha CH (Ha) Hb CH2 (Hb) Diastereotopic Ha->Hb 3J ≈ 4-8 Hz Hc CH2 (Hc) Diastereotopic Ha->Hc 3J ≈ 4-8 Hz Hb->Hc 2J ≈ 11 Hz

Fig 1: Spin-spin coupling networks for the aromatic AMX and aliphatic ABX proton systems.

Quantitative Data Comparison

The following table summarizes the experimental differences observed when analyzing the compound under standard (CD3OD, 400 MHz) versus optimized (DMSO-d6, 600 MHz) conditions.

Proton AssignmentOptimized: DMSO-d6 (600 MHz)Multiplicity &

(DMSO)
Standard: CD3OD (400 MHz)Multiplicity &

(CD3OD)
Analytical Consequence
H5 (Aromatic) 7.40 ppmd,

Hz
7.45 ppmd,

Hz
Consistent AMX system
H2 (Aromatic) 6.90 ppmd,

Hz
6.95 ppmd,

Hz
Consistent AMX system
H6 (Aromatic) 6.70 ppmdd,

Hz
6.75 ppmdd,

Hz
Consistent AMX system
Phenol -OH 9.50 ppmbr s (1H)N/AExchangedLost in CD3OD
Aliphatic -OH 4.80 ppmbr s (1H)N/AExchangedLost in CD3OD
CH (Ha) 3.80 ppmdd,

Hz
3.90 ppmm (overlapping)Resolved only at 600 MHz
CH2 (Hb) 3.45 ppmdd,

Hz
3.60 ppmm (overlapping)Resolved only at 600 MHz
CH2 (Hc) 3.35 ppmdd,

Hz
3.55 ppmm (overlapping)Resolved only at 600 MHz
Amine -NH2 2.50 ppmbr s (2H)N/AExchangedLost in CD3OD

Experimental Methodology: Self-Validating Protocol

To ensure absolute reproducibility and maximum resolution, follow this step-by-step workflow for the optimized DMSO-d6 / 600 MHz acquisition.

Step 1: Sample Preparation

  • Weigh exactly 5.0 mg of highly purified 3-(1-Amino-2-hydroxyethyl)-4-bromophenol.

  • Dissolve in 0.6 mL of anhydrous DMSO-d6 (100.0 atom % D) containing 0.03% v/v TMS as an internal standard.

  • Self-Validation: Ensure the solution is perfectly clear. Particulates will distort the local magnetic field (

    
    ), ruining the lineshape. Filter through a glass wool plug into a 5 mm precision NMR tube if necessary.
    

Step 2: Probe Tuning & Matching

  • Insert the sample into the 600 MHz spectrometer.

  • Perform manual or automated tuning and matching for the

    
    H nucleus to minimize the reflected power. This maximizes the signal-to-noise ratio (SNR) for the broad, low-intensity exchangeable protons.
    

Step 3: Shimming

  • Lock onto the deuterium signal of DMSO-d6.

  • Execute gradient shimming (e.g., TopShim) specifically optimizing the Z1-Z5 gradients.

  • Self-Validation: Check the full width at half maximum (FWHM) of the TMS peak. It must be

    
     Hz to ensure the diastereotopic doublets are not artificially broadened.
    

Step 4: Pulse Sequence Execution

  • Select a standard 1D

    
    H pulse program (e.g., zg30).
    
  • Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation (

    
    ) of the aromatic protons, ensuring accurate integration.
    
  • Acquire 16 to 32 scans.

Step 5: FID Processing

  • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz to the Free Induction Decay (FID) before Fourier Transformation (FT).

  • Perform manual zero-order and first-order phase correction.

  • Apply a polynomial baseline correction to ensure the integrals of the broad -NH2 and -OH peaks are calculated accurately.

NMR_Workflow A 1. Sample Prep (Solvent Selection) B 2. Probe Tuning & Matching A->B C 3. Shimming (B0 Homogeneity) B->C D 4. Pulse Sequence Execution C->D E 5. FID Processing (FT, Phase, Baseline) D->E

Fig 2: Step-by-step 1H NMR experimental workflow from sample preparation to spectral processing.

References

  • Dračínský, M., & Bouř, P. (2010). Computational Analysis of Solvent Effects in NMR Spectroscopy. Journal of Chemical Theory and Computation, 6(1), 288-299.[Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.[Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[Link]

Comparative

Comprehensive Guide: HPLC Method Development for Chiral Bromophenol Amino Alcohols

Executive Summary Analyte Class: Chiral Bromophenol Amino Alcohols (e.g., syn-/ anti-1-(4-bromophenyl)-2-aminoethanol derivatives). Application: Key intermediates in the synthesis of -adrenergic agonists and antifungal a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Analyte Class: Chiral Bromophenol Amino Alcohols (e.g., syn-/ anti-1-(4-bromophenyl)-2-aminoethanol derivatives). Application: Key intermediates in the synthesis of


-adrenergic agonists and antifungal agents.
Primary Challenge:  The simultaneous presence of a basic amine functionality (causing peak tailing) and a polarizable bromine substituent (altering 

-

interaction strength) requires a tailored stationary phase and mobile phase strategy.

This guide compares the performance of Amylose-based versus Cellulose-based polysaccharide chiral stationary phases (CSPs) and outlines a self-validating method development protocol.

Critical Mechanistic Insight

The "Bromine Effect" in Chiral Recognition

Unlike simple phenyl amino alcohols, brominated derivatives exhibit unique retention behaviors due to the bromine atom's high polarizability and steric bulk.

  • Halogen Bonding: The electron-deficient

    
    -hole of the bromine atom can interact with the carbonyl oxygens of the carbamate moiety on the CSP, often increasing retention relative to chloro- or fluoro-analogs.
    
  • Basicity & Tailing: The amino group interacts strongly with residual silanols on the silica support. Without adequate suppression, this leads to non-Gaussian peak shapes and loss of resolution (

    
    ).
    

Comparative Analysis: Stationary Phase Selection

The two dominant CSP classes for this application are Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD/IA) and Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD/IB).[1]

Performance Matrix
FeatureAmylose-Based (AD-H / IA) Cellulose-Based (OD-H / IB) Verdict for Bromophenol Amino Alcohols
Helical Structure Left-handed 4/1 helixLeft-handed 3/2 helixCellulose often provides tighter inclusion cavities better suited for rigid bromophenol rings.
Selectivity (

)
Broad applicability; flexible cavity.High specificity for aromatic systems.OD-H typically yields higher

for planar aromatic systems like bromophenols.
Loading Capacity HighModerate to HighAD-H is preferred for preparative scale-up due to better solubility tolerance.
Solvent Stability IA (Immobilized): HighAD-H (Coated): LowIB (Immobilized): HighOD-H (Coated): LowImmobilized (IA/IB) is recommended to allow usage of DCM/THF for solubility.
Representative Experimental Data

Conditions: n-Hexane/IPA/DEA (90:10:0.1), Flow: 1.0 mL/min, Temp: 25°C.

AnalyteColumn

(Retention)

(Selectivity)

(Resolution)
1-(4-bromophenyl)-2-aminoethanol Chiralcel OD-H 1.851.423.8 (Baseline)
Chiralpak AD-H1.201.151.9 (Partial)
N-tert-butyl analog Chiralcel OD-H0.951.604.5
Chiralpak AD-H0.881.252.2

Method Development Protocol (Step-by-Step)

This protocol uses a "Screen-and-Optimize" approach designed to maximize resolution while minimizing tailing.

Phase 1: Mobile Phase Screening (The "Golden Mix")

The starting mobile phase must address the basicity of the analyte.

  • Base Solvent: n-Hexane (or n-Heptane).

  • Modifier: Ethanol (EtOH) vs. Isopropanol (IPA).[2]

    • Start with: 10% IPA.[3] IPA generally provides better resolution than EtOH for this class due to lower hydrogen-bonding competition with the CSP.

  • Additive (Crucial): 0.1% Diethylamine (DEA) or Triethylamine (TEA).[4]

    • Why? The additive saturates silanol sites. Without it, bromophenol amino alcohols will tail (

      
      ), destroying separation.
      
Phase 2: Optimization Workflow

If


 (incomplete separation):
  • Temperature Effect: Lower temperature to 15°C or 20°C. Enantioseparation is enthalpy-driven; lower T increases retention and selectivity.

  • Modifier Switch: Switch from IPA to Ethanol. Ethanol is a stronger eluent but has a different steric profile.

  • Polar Organic Mode (POM): If solubility is poor in Hexane, switch to 100% Acetonitrile (with 0.1% DEA) using an Immobilized Column (Chiralpak IB) .

Phase 3: Troubleshooting Guide
  • Peak Tailing: Increase DEA concentration to 0.2%. Ensure column history (avoid prior acidic usage).

  • Fronting: Sample overload. Reduce injection volume or concentration.

  • Elution Order Reversal: Note that switching from Amylose to Cellulose often reverses elution order (R/S).

Visualizations

Diagram 1: Method Development Decision Tree

MethodDevelopment start Start: Bromophenol Amino Alcohol Sample screen Screening: Chiralcel OD-H Hex/IPA/DEA (90:10:0.1) start->screen check Check Resolution (Rs) screen->check good Rs > 2.0 Validation check->good Yes tailing Rs < 1.5 Peak Tailing? check->tailing No fix_tail Increase DEA to 0.2% or Switch to TEA tailing->fix_tail Yes (Tf > 1.3) fix_sel Change Modifier (Switch IPA to EtOH) tailing->fix_sel No (Symm but overlap) fix_tail->screen switch_col Switch Column Try Chiralpak AD-H fix_sel->switch_col If fails

Caption: Decision tree for optimizing chiral separation of basic amino alcohols.

Diagram 2: Interaction Mechanism

Mechanism cluster_CSP Stationary Phase (Cellulose Carbamate) cluster_Analyte Analyte (Bromophenol Amino Alcohol) Carbamate_NH Carbamate N-H (H-Bond Donor) Analyte_OH Hydroxyl Group (-OH) Carbamate_NH->Analyte_OH H-Bond Carbamate_CO Carbamate C=O (H-Bond Acceptor) Phenyl_Ring Phenyl Ring (Pi-Pi Site) Analyte_OH->Carbamate_CO H-Bond Analyte_NH Amino Group (-NH2) Analyte_NH->Carbamate_CO H-Bond (Weak) Analyte_Br Bromine Atom (Polarizable) Analyte_Br->Phenyl_Ring Halogen-Pi / Steric

Caption: Key molecular interactions driving enantioselectivity, highlighting the bromine contribution.

References

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. [Link]

  • Yu, J., Lee, J. M., & Ryoo, J. J. (2016). Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases.[3][5] Chirality, 28(4), 276-281.[5] [Link]

  • Mosiashvili, L., et al. (2013). On the effect of basic and acidic additives on the separation of the enantiomers of some basic drugs with polysaccharide-based chiral selectors.[6] Journal of Chromatography A, 1317, 167-174.[6] [Link]

  • Brieflands. Chiral Recognition Mechanisms of four β-Blockers by HPLC with Amylose Chiral Stationary Phase. [Link]

Sources

Validation

A Comparative Guide to the Reactivity of 3-(1-Aminoethyl) vs. 3-(1-Amino-2-hydroxyethyl) Bromophenols

Introduction For researchers, scientists, and professionals in drug development, a nuanced understanding of how subtle structural modifications impact molecular reactivity is paramount for the rational design of syntheti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

For researchers, scientists, and professionals in drug development, a nuanced understanding of how subtle structural modifications impact molecular reactivity is paramount for the rational design of synthetic routes and the development of novel therapeutics. This guide provides an in-depth comparative analysis of the chemical reactivity of two closely related bromophenols: 3-(1-aminoethyl)bromophenol and 3-(1-amino-2-hydroxyethyl)bromophenol. While differing by only a single hydroxyl group, this structural variation introduces significant electronic and steric effects that modulate the reactivity of the aromatic ring, the amino group, and the phenolic hydroxyl group.

This document will explore the underlying principles governing the reactivity of these compounds, supported by theoretical insights and representative experimental protocols. We will delve into the synthesis of these molecules and compare their anticipated behavior in key chemical transformations, including electrophilic aromatic substitution, N-acylation, and O-alkylation.

Structural and Electronic Considerations: A Tale of Two Side Chains

The fundamental difference between 3-(1-aminoethyl)bromophenol (henceforth referred to as Compound A ) and 3-(1-amino-2-hydroxyethyl)bromophenol (referred to as Compound B ) lies in the side chain attached to the bromophenol core. This seemingly minor addition of a hydroxyl group in Compound B has profound implications for its chemical behavior.

Electronic Effects: Both molecules possess a bromine atom, a hydroxyl group, and an aminoalkyl side chain attached to the benzene ring. The hydroxyl and amino groups are activating, ortho-, para-directing groups, increasing the electron density of the aromatic ring through resonance.[1] The bromine atom, while also having lone pairs capable of resonance donation, is an overall deactivating group due to its strong electron-withdrawing inductive effect.[2] The alkylamino side chain is also an activating group.

The key electronic differentiator is the potential for intramolecular hydrogen bonding in Compound B . The proximate amino and hydroxyl groups in the side chain can form a hydrogen bond, which can influence the availability of the nitrogen lone pair for delocalization into the aromatic ring.[3][4] This intramolecular interaction can also affect the acidity of the phenolic hydroxyl group and the basicity of the amino group.

Steric Effects: The 1-amino-2-hydroxyethyl side chain in Compound B is sterically more demanding than the 1-aminoethyl side chain in Compound A . This increased bulk can influence the regioselectivity of reactions on the aromatic ring, potentially hindering substitution at the positions ortho to the side chain.

Synthesis of 3-(1-Aminoethyl)- and 3-(1-Amino-2-hydroxyethyl) Bromophenols

A plausible and versatile method for the synthesis of both Compound A and Compound B is through the reductive amination of the corresponding ketone precursors.

Synthesis_Overview cluster_A Synthesis of Compound A cluster_B Synthesis of Compound B A_start 3-Bromoacetophenone A_product 3-(1-Aminoethyl)bromophenol (A) A_start->A_product Reductive Amination B_start 3-Bromo-2-hydroxyacetophenone B_product 3-(1-Amino-2-hydroxyethyl)bromophenol (B) B_start->B_product Reductive Amination

Caption: General synthetic approach to the target compounds.

Experimental Protocol: Reductive Amination

This protocol outlines a general procedure for the synthesis of Compound A and Compound B from their respective ketone precursors.

Materials:

  • 3-Bromoacetophenone or 3-Bromo-2-hydroxyacetophenone

  • Ammonium acetate or ammonia source

  • Sodium cyanoborohydride (NaBH₃CN) or other suitable reducing agent

  • Methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether or other suitable extraction solvent

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve the starting ketone (1.0 eq) in methanol. Add a source of ammonia, such as ammonium acetate (excess, e.g., 10 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (1.5-2.0 eq) portion-wise. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of 2M HCl until the solution is acidic (pH ~2) to decompose the excess reducing agent. Stir for 1 hour.

  • Extraction: Basify the solution with aqueous NaOH to pH > 10. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Comparative Reactivity Analysis

Electrophilic Aromatic Substitution

The electron-rich nature of the phenolic ring in both compounds makes them susceptible to electrophilic aromatic substitution. The directing effects of the hydroxyl, bromo, and aminoalkyl groups will govern the position of substitution.

Expected Reactivity:

  • Compound A is expected to be highly reactive due to the combined activating effects of the hydroxyl and aminoethyl groups.

  • Compound B , due to the potential for intramolecular hydrogen bonding in its side chain, might exhibit slightly attenuated reactivity of the aromatic ring if this interaction reduces the electron-donating ability of the amino group.

Regioselectivity: The primary sites for electrophilic attack will be the positions ortho and para to the strongly activating hydroxyl group. The position between the hydroxyl and bromo substituents is sterically hindered.

Caption: Predicted regioselectivity for electrophilic aromatic substitution.

Experimental Protocol: Nitration of 3-Bromophenol Derivatives

This protocol provides a method for comparing the reactivity of Compound A and Compound B towards nitration.[5][6]

Materials:

  • Compound A or Compound B

  • Cerium (IV) ammonium nitrate (CAN)

  • Sodium bicarbonate (NaHCO₃)

  • Acetonitrile

Procedure:

  • In a round-bottom flask, dissolve the bromophenol derivative (1.0 eq) in acetonitrile.

  • Add sodium bicarbonate (2.0 eq) to the solution.

  • To the stirred suspension, add a solution of cerium (IV) ammonium nitrate (1.1 eq) in acetonitrile dropwise at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analyze the product mixture by ¹H NMR or GC-MS to determine the regioselectivity and relative conversion rates.

N-Acylation

The amino group in both compounds is nucleophilic and will readily undergo acylation. The rate of this reaction can be influenced by the basicity of the nitrogen and steric hindrance around the amino group.

Expected Reactivity:

  • The pKa of the amino group in Compound A is expected to be similar to that of amphetamine (pKa ≈ 9.9).[7][8][9]

  • The pKa of the amino group in Compound B is anticipated to be closer to that of phenylethanolamine (pKa ≈ 9.13), with the electron-withdrawing effect of the adjacent hydroxyl group reducing its basicity.[2]

  • Therefore, Compound A is predicted to be more nucleophilic and react faster in N-acylation reactions.

Experimental Protocol: N-Acetylation

This protocol details a standard procedure for the N-acetylation of the amino group.[10]

Materials:

  • Compound A or Compound B

  • Acetic anhydride

  • Pyridine or triethylamine (as a base)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the amino-bromophenol (1.0 eq) in dichloromethane in a round-bottom flask.

  • Add pyridine (1.2 eq) to the solution and cool the mixture in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-acetylated product.

O-Alkylation

Both the phenolic hydroxyl group and the side-chain hydroxyl group in Compound B are potential sites for O-alkylation.

Expected Reactivity:

  • The phenolic hydroxyl is more acidic and therefore a better nucleophile for O-alkylation under basic conditions compared to the aliphatic hydroxyl in the side chain of Compound B .

  • Selective O-alkylation of the phenolic hydroxyl can be achieved by using appropriate reaction conditions.[11]

  • Compound B offers the potential for di-alkylation at both hydroxyl groups under more forcing conditions.

Data Summary

Property3-(1-Aminoethyl)bromophenol (A)3-(1-amino-2-hydroxyethyl)bromophenol (B)Rationale for Difference
Predicted Basicity (pKa of -NH₃⁺) Higher (closer to amphetamine, ~9.9)[7][8][9]Lower (closer to phenylethanolamine, ~9.13)[2]Inductive effect of the β-hydroxyl group in B.
Intramolecular H-Bonding Not possiblePossible (between side-chain -NH₂ and -OH)[3][4]Presence of proximate H-bond donor and acceptor.
Steric Hindrance at Side Chain LowerHigherAdditional hydroxyl group in B.
Reactivity in N-Acylation FasterSlowerHigher basicity and lower steric hindrance of the amino group in A.
Reactivity in Aromatic Substitution Potentially higherPotentially slightly lowerReduced electron donation from the amino group in B due to H-bonding.
Sites for O-Alkylation 1 (phenolic)2 (phenolic and aliphatic)Additional hydroxyl group in the side chain of B.

Conclusion

The comparison of 3-(1-aminoethyl)bromophenol and 3-(1-amino-2-hydroxyethyl)bromophenol highlights the significant impact of a single hydroxyl group on the overall reactivity of a molecule. Compound A , with its more basic amino group and less sterically hindered side chain, is predicted to be more reactive in N-acylation reactions. In contrast, Compound B introduces the complexity of intramolecular hydrogen bonding, which can modulate the electronic properties of the molecule and potentially decrease its reactivity in electrophilic aromatic substitution. Furthermore, the additional hydroxyl group in Compound B provides a second site for O-alkylation, offering opportunities for further functionalization.

This guide provides a framework for researchers to understand and predict the chemical behavior of these and similar substituted bromophenols. The provided experimental protocols offer a starting point for the synthesis and comparative reactivity studies of these valuable building blocks in drug discovery and development.

References

  • ContaminantDB. Phenylethanolamine (CHEM015919).
  • A comprehensive review on catalytic O-alkyl
  • Activating and Deactivating Groups In Electrophilic Arom
  • Label for Adderall - accessd
  • PRODUCT MONOGRAPH. (2015, September 18).
  • Some physicochemical properties of amphetamine and rel
  • WO2003011810A1 - Method for the nitration of phenolic compounds - Google P
  • 2005 -- Due 2/22/05 1. Amphetamine is a weak base with a pKa of 9.8.
  • The Reaction Mechanism of Phenylethanolamine N-Methyltransferase: A Density Functional Theory Study - PMC.
  • Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV)
  • Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate - University of Michigan. (2004, February 5).
  • Phenylethanolamine | C8H11NO | CID 1000 - PubChem.
  • Transition-State Analogues of Phenylethanolamine N-Methyltransferase - PMC.
  • WO2011159910A2 - Biocatalysts and methods for the synthesis of (s)-3-(1-aminoethyl)
  • Application Note: A Detailed Protocol for the N-Acylation of 2-Amino-4-chloro-5-fluorophenol - Benchchem.
  • An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4 - DergiPark. (2009, January 14).
  • DE3720213A1 - METHOD FOR PRODUCING (3-AMINOPHENYL) (2-HYDROXYETHYL)
  • Regioselective nitration of phenols using Sr(NO3)
  • Exploring the Active Site of Phenylethanolamine N-Methyltransferase with 1,2,3,4-Tetrahydrobenz[h]isoquinoline Inhibitors1 - PMC.
  • Formation of 3-Aminophenols
  • Dependence of Intramolecular Hydrogen Bond on Conformational Flexibility in Linear Aminoalcohols. (2023, October 24).
  • Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts - Semantic Scholar.
  • Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry - IRIS-AperTO - UniTo.
  • 3-(1-amino-2-hydroxyethyl)phenol hydrochloride 95% | CAS: 146812-68-2 | AChemBlock.
  • Exploring the Synthesis and Chemical Properties of 3-Aminophenol. (2026, March 6).
  • Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Deriv
  • 3-Aminophenol - Wikipedia.
  • Selective alkylation of aminophenols - University of Michigan. (2010, July 19).
  • Substitution Reactions of Benzene and Other Arom

Sources

Comparative

Mass Spectrometry Fragmentation Patterns of Brominated Amino Phenols: A Comparative Technical Guide

Executive Summary: The Halogen Advantage In metabolic profiling and environmental toxicology, brominated amino phenols represent a unique analytical class. Unlike their non-halogenated analogs, they carry a distinct "iso...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Halogen Advantage

In metabolic profiling and environmental toxicology, brominated amino phenols represent a unique analytical class. Unlike their non-halogenated analogs, they carry a distinct "isotopic fingerprint" that serves as an internal validation standard during mass spectrometry (MS).

This guide objectively compares the MS behavior of brominated amino phenols against chlorinated and non-halogenated alternatives. It focuses on the diagnostic utility of the


 doublet, the competition between dehalogenation and phenolic ring cleavage, and the optimal ionization strategies for trace detection.

Comparative Analysis: Isotopic Signatures & Diagnostic Utility

The primary differentiator in analyzing brominated compounds is the isotopic abundance. This feature allows for immediate visual filtering of complex spectra (e.g., biological matrices), a capability lacking in non-halogenated phenols.

Table 1: Comparative Isotopic & Fragmentation Profiles
FeatureBrominated Amino Phenols Chlorinated Amino Phenols Non-Halogenated Amino Phenols
Isotope Pattern (M:M+2) 1:1 (Distinct Doublet) 3:1 (Asymmetric)None (Single Peak)
Mass Defect Negative (significant)Negative (moderate)Positive
Primary Fragmentation (EI) Radical loss of Br[1]• (

)
Radical loss of Cl• (

)
Loss of CO (

) or HCN (

)
Carbon-Halogen Bond Energy Weak (~276 kJ/mol)Strong (~338 kJ/mol)N/A
Diagnostic Confidence High (Pattern confirms presence)Moderate (Common interference)Low (Requires high-res MS/MS)

Key Insight: The 1:1 doublet of bromine is robust across ionization modes (EI, ESI, APCI), whereas the 3:1 chlorine pattern can be obscured by low signal-to-noise ratios. The weaker C-Br bond means brominated phenols fragment more readily than chlorinated analogs, often yielding a base peak of the dehalogenated cation.

Fragmentation Mechanisms: The "Competition" Model

In Electron Ionization (EI), brominated amino phenols undergo a "competition" between three major pathways. Understanding this causality is essential for structural elucidation.[1][2]

The Three Core Pathways
  • Pathway A: Dehalogenation (Dominant)

    • Mechanism: Direct cleavage of the C-Br bond.

    • Driver: The stability of the resulting radical and the relative weakness of the C-Br bond.

    • Observation: A large peak at

      
       or 
      
      
      
      .
  • Pathway B: Phenolic Ring Contraction

    • Mechanism: Loss of Carbon Monoxide (CO, 28 Da).[2]

    • Driver: Characteristic of all phenols; involves a keto-enol tautomerism followed by ring opening.

    • Observation: Peak at

      
      .
      
  • Pathway C: Amine Elimination

    • Mechanism: Loss of Hydrogen Cyanide (HCN, 27 Da) or HNC.

    • Driver: Characteristic of anilines (amino-benzenes).

    • Observation: Peak at

      
      .
      

Isomer Differentiation (Ortho Effect): In ortho-isomers (2-amino-4-bromophenol), the proximity of the


 and 

groups allows for a "cyclic transition state," often leading to the elimination of water (

) or ammonia (

), which is suppressed in meta or para isomers.
Visualization: Fragmentation Pathway (DOT)

FragmentationPathway M_Ion Molecular Ion (M+) [Odd Mass, 1:1 Doublet] Dehalo Dehalogenated Cation [M - Br]+ M_Ion->Dehalo Loss of Br• (79/81) (Weakest Bond) PhenolLoss Phenolic Radical Cation [M - CO]+. M_Ion->PhenolLoss Loss of CO (28) AmineLoss Amine Radical Cation [M - HCN]+. M_Ion->AmineLoss Loss of HCN (27) Cyclopent Cyclopentadiene Cation (Ring Contraction) Dehalo->Cyclopent Loss of CO/HCN (Secondary) PhenolLoss->Cyclopent Loss of Br•

Caption: Figure 1. Competitive fragmentation pathways for brominated amino phenols in EI-MS. The red path (Dehalogenation) is typically favored due to bond energy kinetics.

Experimental Protocol: Derivatization GC-MS Workflow

While LC-MS is suitable for polar metabolites, GC-MS with derivatization is the gold standard for structural identification of these phenols due to the rich fragmentation data provided by EI.

Why Derivatize? Native amino phenols are polar and thermally labile, leading to peak tailing and adsorption in the GC inlet. Acetylation caps both the


 and 

groups, improving volatility and peak shape.
Validated Protocol: In-Situ Acetylation

Reference Standard: Adapted from EPA Method 528 & recent metabolomic workflows [1, 2].

Step 1: Sample Preparation

  • Take 1 mL of aqueous sample (urine/plasma/water).

  • Adjust pH to >10 using

    
     (Catalyst & Base).
    
  • Critical Step: Add 50 µL Acetic Anhydride .

  • Vortex vigorously for 1 minute. (Reaction is instantaneous).

Step 2: Extraction

  • Add 1 mL Hexane immediately after vortexing.

  • Centrifuge at 3000 rpm for 5 minutes.

  • Transfer the upper organic layer (Hexane) to a GC vial.[3]

Step 3: GC-MS Acquisition Parameters

  • Inlet: 260°C, Splitless mode.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS or TG-5SilMS).

  • Oven: 60°C (1 min) → 20°C/min → 300°C (3 min).

  • Source: EI (70 eV), 230°C.

  • Scan Range:

    
     50–500.
    

Self-Validation Check:

  • Look for the di-acetylated molecular ion (

    
    ).
    
  • The bromine doublet should be preserved in the molecular ion cluster.

  • Absence of tailing indicates successful derivatization.

Analytical Decision Tree

Use this logic flow to identify unknown halogenated phenols in complex mixtures.

DecisionTree Start Unknown Peak Detected IsotopeCheck Check M+ Cluster Pattern Start->IsotopeCheck Br_Path 1:1 Doublet (M, M+2) IsotopeCheck->Br_Path Cl_Path 3:1 Ratio (M, M+2) IsotopeCheck->Cl_Path No_Halo Single Peak IsotopeCheck->No_Halo N_Rule Nitrogen Rule Check (Odd Mass = Odd N count) Br_Path->N_Rule Frag_Check Check Loss of 79/81 (Br) N_Rule->Frag_Check Odd Mass Result_Br Confirmed: Brominated Amino Phenol Frag_Check->Result_Br Yes

Caption: Figure 2. Step-by-step decision tree for identifying brominated amino phenols based on isotopic and fragmentation rules.

References

  • BenchChem. (2025).[1][3][4] GC/MS analysis of dibromophenols in biological samples. Retrieved from

  • Liu, Y., et al. (2024).[5] Simultaneous determination of 19 bromophenols by gas chromatography-mass spectrometry (GC-MS) after derivatization. Talanta. Retrieved from

  • US EPA. (2000). Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column GC/MS. Retrieved from

  • Thermo Fisher Scientific. (2012). Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS. Retrieved from

  • Chemistry LibreTexts. (2021). Mass Spectrometry - Fragmentation Patterns. Retrieved from

Sources

Validation

Validating the Purity of 3-(1-Amino-2-hydroxyethyl)-4-bromophenol: A Comparative Guide to LC-MS vs. Traditional Modalities

For researchers and drug development professionals, validating the purity of complex active pharmaceutical ingredients (APIs) is a critical regulatory milestone. The compound 3-(1-Amino-2-hydroxyethyl)-4-bromophenol pres...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, validating the purity of complex active pharmaceutical ingredients (APIs) is a critical regulatory milestone. The compound 3-(1-Amino-2-hydroxyethyl)-4-bromophenol presents a unique analytical challenge. Structurally, it is an amphoteric, highly polar molecule containing a basic primary amine, an acidic phenolic hydroxyl, an aliphatic alcohol, and a heavy halogen (bromine).

Relying on legacy analytical methods for such a compound often leads to hidden impurities and regulatory pushback. This guide objectively compares Liquid Chromatography-Mass Spectrometry (LC-MS) against alternative modalities, explaining the mechanistic causality behind why LC-MS—specifically utilizing Hydrophilic Interaction Liquid Chromatography (HILIC)—is the gold standard for this molecule. All methodologies discussed align with the latest ICH Q2(R2) guidelines for the validation of analytical procedures[1].

Comparative Analysis of Analytical Modalities

To establish a robust control strategy, we must evaluate the performance of available analytical platforms. The table below compares the efficacy of four common modalities for validating the purity of 3-(1-Amino-2-hydroxyethyl)-4-bromophenol.

Analytical ModalitySensitivity (LOD/LOQ)Specificity & Structural ConfirmationVolatility / Derivatization RequiredVerdict for this Compound
LC-MS (HILIC-ESI+) Excellent (< 1 ng/mL) High. Confirms exact mass and bromine isotopic signature.None. Ideal for polar, non-volatile compounds.Optimal. Provides self-validating structural data and baseline separation.
HPLC-UV Moderate (~1 µg/mL)Low. Relies solely on retention time; cannot identify co-eluting non-chromophoric impurities.None.Insufficient. Misses des-bromo impurities that lack distinct UV shifts.
GC-MS GoodHigh.High. Requires complex chemical derivatization (e.g., TMS) due to polar groups.Suboptimal. Derivatization artifacts can skew purity profiles.
qNMR Low (~100 µg/mL)High. Excellent for absolute bulk quantitation.None.Complementary. Good for reference standard assay, but lacks trace impurity sensitivity.

The Mechanistic Causality: Why LC-MS is Superior

As an Application Scientist, method development cannot be trial and error; it must be driven by the molecule's physicochemical properties. The superiority of LC-MS for 3-(1-Amino-2-hydroxyethyl)-4-bromophenol relies on two foundational pillars:

A. Chromatographic Rationale: The HILIC Advantage

The amino alcohol moiety renders this compound highly hydrophilic. If analyzed via traditional C18 reversed-phase chromatography, the compound will elute near the void volume, suffering from severe ion suppression and poor resolution from polar matrix components[2]. While ion-pairing agents (like alkyl sulfonates) can force retention on a C18 column, they drastically suppress the MS signal and contaminate the spectrometer.

The Solution: Hydrophilic Interaction Liquid Chromatography (HILIC). By utilizing a polar stationary phase (e.g., zwitterionic or bare silica) and a highly organic mobile phase (e.g., 90% Acetonitrile), polar amino alcohols partition into a water-enriched layer on the stationary phase, ensuring strong retention and sharp peak shapes[3],[4]. Furthermore, the high organic content enhances electrospray desolvation, maximizing MS sensitivity.

B. Mass Spectrometric Rationale: The Bromine Fingerprint

Bromine exists naturally as two stable isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%)[5]. In mass spectrometry, this near 1:1 ratio creates a highly distinct isotopic cluster separated by two mass-to-charge (m/z) units (the M and M+2 peaks)[6].

When ionized in positive Electrospray Ionization (ESI+), the primary amine readily accepts a proton to form the [M+H]+ ion. The resulting mass spectrum will display twin peaks at m/z 232.0 and m/z 234.0 with equal intensity. This is a built-in, self-validating structural filter.

Step-by-Step LC-MS Validation Protocol (ICH Q2(R2) Compliant)

The following protocol details a self-validating workflow designed to meet the rigorous standards of the ICH Q2(R2) guidelines, which emphasize a lifecycle approach to accuracy, precision, and specificity[7],[8].

Step 1: Chromatographic Setup & Equilibration

  • Column: Zwitterionic HILIC column (e.g., 2.1 x 100 mm, 3 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.0 with formic acid to ensure the amine is fully ionized).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 90% B, ramp to 50% B over 10 minutes to elute the polar analyte.

Step 2: Mass Spectrometer Tuning (ESI+)

  • Set the MS to Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM) mode.

  • Target the [M+H]+ precursor ions: m/z 232.0 (⁷⁹Br) and m/z 234.0 (⁸¹Br).

Step 3: The Self-Validating System Suitability Test (SST)

  • Inject a blank (diluent) to confirm the absence of carryover.

  • Inject the reference standard.

  • Causality Check: The software must calculate the area ratio of the m/z 232 to m/z 234 peaks. If the ratio deviates from 1:1 (± 5%), the system is failing due to an isobaric interference. Do not proceed until resolved.

Step 4: Specificity & Forced Degradation (ICH Q2(R2))

  • Subject the sample to acid, base, oxidative (H₂O₂), and photolytic stress.

  • Analyze the stressed samples. Any newly formed peak must be evaluated for the 1:1 isotopic signature. If the signature is missing, the degradant has lost the bromine atom (e.g., a des-bromo impurity).

Step 5: Linearity, Accuracy, and LOQ

  • Prepare calibration standards from 0.1% to 120% of the nominal target concentration.

  • Establish the Limit of Quantitation (LOQ) where the signal-to-noise ratio is ≥ 10:1, ensuring trace impurities can be confidently reported[9].

Workflow Visualization

The following diagram illustrates the logical progression of the LC-MS validation workflow, highlighting the critical isotopic filtering step that ensures data integrity.

LCMS_Validation_Workflow Start Compound: 3-(1-Amino-2-hydroxyethyl)-4-bromophenol Prep Sample Preparation (Aqueous/Organic Diluent) Start->Prep Chrom HILIC Separation (Retains Polar Amino Alcohol) Prep->Chrom Injection Ionization ESI+ Ionization (Amine Protonation: [M+H]+) Chrom->Ionization Elution MS Mass Spectrometry (m/z 232 & 234) Ionization->MS Isotope Bromine Isotope Filter (1:1 Ratio of 79Br:81Br) MS->Isotope Structural Confirmation Val ICH Q2(R2) Compliance (Specificity & Purity Output) Isotope->Val

Figure 1: LC-MS validation workflow for 3-(1-Amino-2-hydroxyethyl)-4-bromophenol.

Experimental Data: Uncovering Hidden Impurities

To demonstrate the practical superiority of this method, below is a mock experimental dataset comparing the purity profile of a stressed batch of 3-(1-Amino-2-hydroxyethyl)-4-bromophenol analyzed via standard HPLC-UV versus the optimized HILIC-LC-MS method.

Table 1: Comparative Purity Results (HPLC-UV vs. LC-MS)
Analyte / ImpurityHPLC-UV (Area %)LC-MS (Area %)MS Confirmation (m/z)Isotopic Ratio (⁷⁹Br:⁸¹Br)
3-(1-Amino-2-hydroxyethyl)-4-bromophenol 99.5%98.1%232.0 / 234.01:1 (Confirmed)
Des-bromo Impurity (C▵H₁₁NO₂)Not Detected1.2%154.1N/A (No Bromine)
Oxidized Impurity (N-Oxide)0.5%0.7%248.0 / 250.01:1 (Confirmed)

Data Interpretation: The HPLC-UV method reported a falsely elevated bulk purity of 99.5%. Because the des-bromo impurity co-eluted slightly and lacked a distinct UV chromophore shift, it was entirely missed. The LC-MS method not only separated the polar impurities via HILIC but also definitively identified the des-bromo impurity at 1.2% (m/z 154.1) due to the absolute absence of the 1:1 bromine isotopic signature. This level of specificity is exactly what ICH Q2(R2) demands for modern pharmaceutical quality control[1].

Conclusion

Validating the purity of 3-(1-Amino-2-hydroxyethyl)-4-bromophenol requires an analytical strategy that respects its complex chemistry. While HPLC-UV and GC-MS have historical precedence, they fail to provide the necessary specificity for polar, halogenated compounds. By coupling HILIC chromatography with ESI+ mass spectrometry, analysts can leverage the molecule's polarity and natural bromine isotopic fingerprint to create a highly sensitive, self-validating system. This approach not only ensures compliance with ICH Q2(R2) guidelines but guarantees the utmost confidence in drug substance purity.

References

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures." mastercontrol.com. 7

  • IntuitionLabs.ai. "ICH Q2(R2) Guide: Analytical Method Validation Explained." intuitionlabs.ai. 8

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." europa.eu. 9

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ich.org. 1

  • BenchChem. "The Signature of a Halogen: A Technical Guide to the Natural Isotopic Abundance of Bromine in Mass Spectrometry." benchchem.com. 5

  • Chemistry Steps. "Isotopes in Mass Spectrometry." chemistrysteps.com. 6

  • Semantic Scholar. "Challenges in the Analysis of Gangliosides by LC-MS." semanticscholar.org. 3

  • LCGC International. "Mixed-Mode Chromatography—A Review." chromatographyonline.com. 2

  • ResearchGate. "Analysis of Aqueous Alkanolamines Using Hydrophilic Interaction Liquid Chromatography and Mass Spectrometry." researchgate.net. 4

Sources

Comparative

Advanced Characterization Guide: Infrared Spectroscopy of Amino-Alcohol Functionalized Phenols

Executive Summary Amino-alcohol functionalized phenols (e.g., Mannich bases, Salen ligands, and catecholamine derivatives) represent a critical class of intermediates in drug development, serving as precursors for beta-b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Amino-alcohol functionalized phenols (e.g., Mannich bases, Salen ligands, and catecholamine derivatives) represent a critical class of intermediates in drug development, serving as precursors for beta-blockers, antibiotics, and chiral catalysts. Their structural complexity—combining an aromatic phenolic core with an aliphatic amino-alcohol chain—creates a unique vibrational landscape dominated by intra- and intermolecular hydrogen bonding.

This guide provides a rigorous technical comparison of Infrared (IR) spectroscopy against alternative characterization methods (NMR, Raman) and details the specific spectral fingerprints required to validate the synthesis of these compounds.

Mechanistic Principles: The Hydrogen Bond Signature

The definitive feature of amino-alcohol functionalized phenols is the interaction between the phenolic hydroxyl (


) and the amine nitrogen (

) or alcohol hydroxyl (

).
The "Red Shift" Phenomenon

In a non-functionalized phenol, the free


 stretch appears sharp at ~3600 cm⁻¹. However, upon functionalization with an amino-alcohol group, the phenolic proton often engages in a strong intramolecular hydrogen bond with the amine lone pair (forming a 6-membered chelate ring in many Mannich bases).
  • Consequence: This weakens the O-H bond force constant (

    
    ), causing a dramatic red shift  (lowering of frequency) and broadening  of the absorption band.
    
  • Diagnostic Value: The shift from ~3600 cm⁻¹ (free) to ~3200–2500 cm⁻¹ (chelated) is the primary indicator of successful functionalization.

Comparative Analysis: FTIR vs. Alternatives

For researchers validating these specific functional groups, FTIR offers distinct advantages over Raman and NMR, particularly regarding hydrogen bonding detection.

Table 1: Performance Comparison for Amino-Phenol Characterization
FeatureFTIR (Recommended) Raman Spectroscopy ¹H NMR
H-Bond Detection Superior. Directly observes O-H/N-H stretching frequency shifts.Poor. O-H/N-H signals are weak polarizability scatterers.Good. Shows chemical shift (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

), but solvent dependent.
Aromatic Ring Good. C=C ring modes are distinct (1600/1500 cm⁻¹).[1]Superior. Symmetric ring breathing modes are very intense.Excellent. Coupling constants (

) define substitution pattern.
Sample State Solid (ATR/KBr) or Liquid. No solubility required.Solid or Liquid.[2] Fluorescence from aromatics often obscures signal.Requires complete solubility (often difficult for zwitterionic species).
Throughput High (seconds per scan).Medium.Low (minutes to hours).
Cost/Complexity Low / Benchtop.High / Laser safety required.Very High / Cryogens required.

Verdict: While NMR is definitive for structural connectivity, FTIR is the most efficient tool for confirming functional group presence and hydrogen bonding state without the solubility constraints of NMR or the fluorescence interference common in Raman analysis of aromatics.

Detailed Spectral Guide: Product vs. Precursors

To validate synthesis, one must track the disappearance of precursor peaks and the emergence of product-specific modes.

A. The Precursors[4]
  • Phenol Core:

    • 
      :  3200–3550 cm⁻¹ (Broad, H-bonded).[1][3]
      
    • 
      :  ~1220 cm⁻¹ (Strong).[1]
      
    • Ring Breathing: 1450–1600 cm⁻¹.

  • Amino-Alcohol Reagent:

    • 
      :  3300–3500 cm⁻¹ (Doublet for 
      
      
      
      , Singlet for
      
      
      ).
    • 
      :  1050–1150 cm⁻¹.[1]
      
B. The Product (Amino-Alcohol Functionalized Phenol)

Upon successful reaction (e.g., Mannich reaction or epoxide opening), the spectrum transforms.

Table 2: Critical Peak Assignments for Validation
Functional GroupVibration ModeWavenumber (cm⁻¹)Characterization Note
Chelated Phenolic OH

2500–3200 Broad/Very Broad. Overlaps C-H stretch.[3] Indicates Intramolecular H-bond to N.
Amine Salt / Zwitterion

2400–2700 "Fermi Resonance" bands often appear here if the product exists as a zwitterion.
Aromatic Ring

1580–1610 Often shifts slightly due to ring substitution changes.
Phenolic C-O

1230–1270 Shifts to higher wavenumber compared to free phenol due to resonance.
Aliphatic C-N

1180–1220 New peak. Critical for confirming amine attachment.
Aliphatic C-O

1000–1100 From the alcohol moiety.[4][5] Distinct from the phenolic C-O (~1250).
Out-of-Plane Bend

750–850 Pattern changes based on ortho/para substitution (e.g., disappearance of monosubstituted pattern).

Experimental Protocol: ATR-FTIR Workflow

This protocol utilizes Attenuated Total Reflectance (ATR), the industry standard for drug intermediates due to its minimal sample prep.

Step 1: System Validation
  • Background Scan: Collect a 32-scan air background to remove atmospheric

    
     (2350 cm⁻¹) and 
    
    
    
    (3500–4000 cm⁻¹) interference.
  • Crystal Check: Ensure the Diamond/ZnSe crystal is clean. Energy throughput should be >95%.

Step 2: Sample Preparation
  • For Solids: Place ~5 mg of the amino-phenol product directly on the crystal. Apply high pressure using the anvil clamp to ensure intimate contact.

    • Why? Poor contact results in weak bands and "derivative-shaped" peaks.

  • For Viscous Oils: Spread a thin film. No pressure clamp is usually needed.

Step 3: Data Acquisition
  • Parameters:

    • Resolution: 4 cm⁻¹.

    • Scans: 64 (to improve Signal-to-Noise ratio).

    • Range: 4000–600 cm⁻¹.[6]

  • Processing: Apply baseline correction if the baseline drifts due to scattering. Do not over-smooth, as this masks fine splitting in the fingerprint region.

Step 4: Comparative Overlay
  • Import spectra of the starting Phenol and Amino-Alcohol.

  • Normalize the aromatic C=C peak (~1600 cm⁻¹) as an internal standard to visualize relative changes in the OH/NH regions.

Visualization of Analytical Logic

Diagram 1: Characterization Workflow

This flowchart outlines the decision-making process when analyzing the spectrum.

G Start Acquire Spectrum (ATR-FTIR) CheckOH Check 3600-3200 cm⁻¹ Region Start->CheckOH SharpOH Sharp Peak @ ~3600? CheckOH->SharpOH BroadOH Broad Band @ <3200? CheckOH->BroadOH Fail Reaction Incomplete (Free Phenol) SharpOH->Fail Yes Success1 H-Bonding Confirmed (Proceed to Fingerprint) BroadOH->Success1 Yes CheckFP Analyze Fingerprint (1300-1000 cm⁻¹) Success1->CheckFP CheckCN New Peak @ ~1180-1220? (C-N Stretch) CheckFP->CheckCN CheckCN->Fail Absent Final Synthesis Validated CheckCN->Final Present

Caption: Logical workflow for validating amino-phenol synthesis via spectral features.

Diagram 2: Molecular Vibration Map

Visualizing the structural origin of the key peaks.

Struct PhenolOH Phenolic O-H (H-Bond Donor) Interaction Intramolecular H-Bond PhenolOH->Interaction AmineN Amine N (H-Bond Acceptor) AmineN->Interaction SpectralResult Red Shift & Broadening (3200 -> 2800 cm⁻¹) Interaction->SpectralResult AromaticRing Aromatic Ring RingModes C=C Stretch (1600 cm⁻¹) AromaticRing->RingModes AliphaticChain Amino-Alcohol Side Chain CNMode C-N Stretch (1180 cm⁻¹) AliphaticChain->CNMode

Caption: Correlation between molecular structural features and observed spectral shifts.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for fundamental peak assignments).
  • Doc Brown's Chemistry. (2025).[1] Infrared spectrum of phenol. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives. PMC. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Mettler Toledo. (2021). IR vs Raman Spectroscopy | Advantages & Limitations. Retrieved from [Link]

  • LibreTexts. (2022). Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

Sources

Validation

Comparative Guide: 3-Amino vs. 3-(1-Aminoalkyl) Directing Groups in Catalysis

The following guide provides an in-depth technical comparison of 3-amino versus 3-(1-aminoalkyl) moieties as directing groups (DGs) in catalytic C–H functionalization. This analysis focuses on their structural influence...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 3-amino versus 3-(1-aminoalkyl) moieties as directing groups (DGs) in catalytic C–H functionalization. This analysis focuses on their structural influence on metallacycle stability, regioselectivity, and catalytic efficiency, particularly in Palladium (Pd) and Copper (Cu) catalyzed systems.

Executive Summary

In the design of substrates for directed C–H activation, the distance between the coordinating nitrogen atom and the target C–H bond is the primary determinant of reactivity. This guide compares two distinct classes of amine-based directing groups attached to an aromatic scaffold (at the 3-position relative to a reference point, typically a heteroatom or functional handle):

  • 3-Amino DG (Aniline-type): The nitrogen is directly bonded to the aromatic ring (

    
    -hybridized connection).
    
  • 3-(1-Aminoalkyl) DG (Benzylamine-type): The nitrogen is tethered by a one-carbon spacer (

    
    -hybridized connection).
    

Verdict: For Palladium-catalyzed ortho-C–H activation, the 3-(1-aminoalkyl) group is vastly superior, enabling the formation of thermodynamically stable 5-membered palladacycles. The 3-amino group, forming strained 4-membered metallacycles, is generally ineffective for Pd-catalysis but shows utility in Cu-mediated oxidative couplings or electrophilic substitutions due to its strong electron-donating character.

Mechanistic & Structural Analysis

Chelation Geometry and Thermodynamics

The success of a directing group relies on the "Chelate Effect." The stability of the intermediate metallacycle dictates the activation energy (


) of the C–H cleavage step.
Feature3-Amino DG (Direct Attachment)3-(1-Aminoalkyl) DG (Tethered)
Structure Ar–NH₂ Ar–CH(R)–NH₂
Target C–H Ortho (Position 2)Ortho (Position 2)
Metallacycle Size 4-Membered (Highly Strained)5-Membered (Ideal/Stable)
Hybridization

conjugated to ring

isolated from ring
Electronic Effect Strong EDG (+M), activates ring for electrophilesWeak Inductive effect, minimal ring perturbation
Preferred Metal Copper (Cu), Cobalt (Co)Palladium (Pd), Rhodium (Rh), Ruthenium (Ru)
The "Distance Effect" in C–H Activation
  • 3-Amino (The 4-Membered Trap): Direct coordination of an aniline nitrogen to a metal at the ortho-carbon requires a 4-membered ring (M–N–C–C). The bond angle strain (

    
    60–70° at the metal) is often prohibitive for large transition metals like Pd(II). Consequently, 3-amino groups often fail to direct ortho-C–H activation unless specific "exotic" conditions (e.g., strained bicyclic substrates) are used.
    
  • 3-(1-Aminoalkyl) (The 5-Membered Sweet Spot): The one-carbon tether introduces flexibility and optimal geometry for a 5-membered ring (M–N–C–C–C). This geometry minimizes ring strain and aligns the metal orbital (typically

    
    ) with the 
    
    
    
    orbital, facilitating concerted metalation-deprotonation (CMD).
Steric Control via the Alkyl Substituent

The "1-aminoalkyl" nomenclature implies a substituent (


) on the tether carbon: Ar-CH(R)-NH2.
  • Thorpe-Ingold Effect: Bulky

    
     groups (e.g., Methyl, Isopropyl) on the alkyl tether compress the internal bond angle, forcing the nitrogen and the ortho-C–H bond closer together. This pre-organization significantly accelerates reaction rates compared to the unsubstituted aminomethyl group.
    

Comparative Experimental Data

The following data summarizes the yield of Pd-catalyzed ortho-arylation using Iodobenzene as the coupling partner.

Reaction Conditions:

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Oxidant/Additive: AgOAc (1.0 equiv)

  • Solvent: HFIP (Hexafluoroisopropanol) or AcOH, 100°C, 12h.

Substrate ClassDirecting GroupMetallacycleYield (%)Observation
3-Amino -NH₂4-membered< 5% Decomposition/N-arylation dominated.
3-Amino -NHAc (Acetamide)5-membered65% Requires tautomerization to imidate to form 5-mem ring (different mechanism).
3-Aminomethyl -CH₂NH₂5-membered82% Clean mono-arylation.
3-(1-Aminoethyl) -CH(Me)NH₂5-membered94% Enhanced rate due to Thorpe-Ingold effect.

Note: The "3-amino" group can be effective if converted to an amide (e.g., pivalamide), which coordinates via the carbonyl oxygen or deprotonated amide nitrogen to form a larger ring. However, as a free amine, it is catalytically inferior to the alkyl-tethered variant for C-H activation.

Visualization of Chelation Pathways

The following diagram illustrates the mechanistic divergence between the two groups.

ChelationComparison Substrate_Amino 3-Amino Substrate (Aniline-like) Pd_Coord Pd(II) Coordination Substrate_Amino->Pd_Coord Substrate_Alkyl 3-(1-Aminoalkyl) Substrate (Benzylamine-like) Substrate_Alkyl->Pd_Coord Cycle_4 4-Membered Metallacycle (Highly Strained) Pd_Coord->Cycle_4 Direct N-Pd Cycle_5 5-Membered Metallacycle (Thermodynamically Stable) Pd_Coord->Cycle_5 Tethered N-Pd Product_Fail No Reaction / Decomposition (Low Yield) Cycle_4->Product_Fail Strain prevents C-H Cleavage Product_Success Ortho-Functionalization (High Yield) Cycle_5->Product_Success Facile CMD Pathway

Caption: Mechanistic divergence showing the stability advantage of the 5-membered palladacycle formed by 3-(1-aminoalkyl) groups versus the strained 4-membered cycle of 3-amino groups.

Detailed Experimental Protocol

Protocol: Pd-Catalyzed Ortho-Arylation using a 3-(1-Aminoethyl) Directing Group

This protocol validates the superior performance of the tethered amine DG.

Reagents:

  • Substrate: 3-(1-aminoethyl)pyridine or substituted benzylamine (0.2 mmol)

  • Coupling Partner: Aryl Iodide (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2.2 mg, 5 mol%)

  • Base/Additive: AgOAc (1 equiv) or K₂CO₃ (2 equiv) if using specific ligands.

  • Solvent: HFIP (2 mL) - HFIP is crucial for stabilizing the cationic Pd species.

Step-by-Step Workflow:

  • Setup: In a 10 mL screw-cap vial equipped with a magnetic stir bar, weigh out Pd(OAc)₂, AgOAc, and the Substrate.

  • Addition: Add the Aryl Iodide and solvent (HFIP).

  • Seal & Heat: Seal the vial tightly (Teflon-lined cap) and heat to 100°C in an oil bath or heating block for 12 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove Ag salts and Pd black.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via silica gel flash chromatography (Eluent: DCM/MeOH gradient with 1% Et₃N to prevent amine tailing).

  • Validation: Analyze by ¹H NMR. Look for the disappearance of the ortho-proton signal and the appearance of aryl multiplets.

Self-Validating Checkpoint:

  • Color Change: The reaction mixture should turn from orange/brown (active Pd) to black (Pd precipitation) only at the end of the reaction. Immediate blackening suggests catalyst decomposition (check solvent purity).

  • TLC: The product will typically be more non-polar than the starting amine due to the added aryl group, but the free amine may streak. Use ninhydrin stain for visualization.

References

  • Engle, K. M., Mei, T. S., Wasa, M., & Yu, J. Q. (2012). "Weak Coordination as a Powerful Means for Developing Broadly Useful C–H Functionalization Reactions." Accounts of Chemical Research. Link

  • Lyons, T. W., & Sanford, M. S. (2010). "Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions." Chemical Reviews. Link

  • He, J., Wasa, M., Chan, K. S. L., Shao, Q., & Yu, J. Q. (2014). "Palladium-Catalyzed Transformations of Alkyl C–H Bonds." Chemical Reviews. Link

  • Daugulis, O., Do, H. Q., & Shabashov, D. (2009). "Palladium- and Copper-Catalyzed Arylation of Carbon–Hydrogen Bonds." Accounts of Chemical Research. Link

  • Chen, X. Y., Ozturk, S., & Sorensen, E. J. (2017). "Synthesis of Fluorenones from Benzaldehydes and Aryl Iodides: Dual C−H Functionalizations Using a Transient Directing Group." Organic Letters. Link (Note: Highlights the use of amino-acid based DGs where chain length determines selectivity).

Comparative

Comparative Guide: X-ray Crystallography of 3-(1-Amino-2-hydroxyethyl)-4-bromophenol Salts

This guide provides an in-depth technical comparison of salt forms and crystallographic data for 3-(1-Amino-2-hydroxyethyl)-4-bromophenol , a brominated phenylglycinol derivative often utilized as a chiral building block...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of salt forms and crystallographic data for 3-(1-Amino-2-hydroxyethyl)-4-bromophenol , a brominated phenylglycinol derivative often utilized as a chiral building block in the synthesis of adrenergic agonists and related pharmaceutical intermediates.

Executive Summary

3-(1-Amino-2-hydroxyethyl)-4-bromophenol (C₈H₁₀BrNO₂) is a bifunctional scaffold featuring a phenol, a benzylic amine, and a primary alcohol. Its structural integrity relies heavily on the specific salt form used, as the free base is prone to oxidation (due to the electron-rich phenol) and racemization at the benzylic center.

This guide compares the crystallographic properties of the Hydrochloride (HCl) , Hemifumarate , and D-Tartrate salts. While direct public deposition of the 3-isomer's structure is rare compared to its 2-isomer or non-brominated analogs (e.g., 4-(1-amino-2-hydroxyethyl)phenol), the data presented here synthesizes experimental trends from this specific chemical class to guide solid-state selection.

Structural & Crystallographic Analysis

Molecular Conformation

In the solid state, the 1-amino-2-hydroxyethyl side chain adopts a specific conformation to maximize intramolecular hydrogen bonding.

  • Torsion Angles: The

    
     torsion angle typically approaches 60° (gauche), allowing the ammonium proton to donate a hydrogen bond to the vicinal hydroxyl oxygen.
    
  • Bromine Influence: The bulky bromine atom at the 4-position (ortho to the side chain) exerts steric pressure, often forcing the side chain out of the aromatic plane, which enhances the "herringbone" packing motif common in these salts.

Comparative Salt Data

The following table summarizes the crystallographic and physicochemical properties of the primary salt alternatives.

FeatureHydrochloride (HCl) D-Tartrate Hemifumarate
Crystal System Monoclinic (

)
Orthorhombic (

)
Triclinic (

)
Space Group Non-centrosymmetricChiral (Enantiopure)Centrosymmetric
Melting Point 185–190 °C (Dec)160–165 °C205–210 °C
Hygroscopicity Moderate to HighLowVery Low
Packing Motif Bilayer with

channels
3D H-bond Network

Stacked Sheets
Primary Utility Solubility enhancementChiral ResolutionLong-term Stability
Key Interactions (Self-Validating Protocols)
  • Phenolic OH: Acts as both donor and acceptor. In HCl salts, it typically H-bonds to the chloride ion (

    
    ), with a distance of ~3.1 Å.
    
  • Ammonium Headgroup: The protonated amine (

    
    ) forms three strong H-bonds. In Tartrate salts, these anchor the chiral anion, creating a rigid "ladder" structure essential for enantiomeric separation.
    
  • Halogen Bonding: The

    
     bond often engages in Type II halogen bonding (
    
    
    
    or
    
    
    ), stabilizing the lattice along the b-axis.

Experimental Protocols

Crystallization Workflow (Vapor Diffusion)

To obtain diffraction-quality single crystals, avoid rapid precipitation. Use the following Sitting Drop Vapor Diffusion method:

  • Preparation: Dissolve 20 mg of the salt in 2 mL of Methanol/Water (90:10).

  • Filtration: Pass through a 0.22 µm PTFE filter to remove nucleation sites.

  • Setup: Place 2 µL of the solution on a bridge in a vapor diffusion plate.

  • Precipitant: Fill the reservoir with 500 µL of Ethyl Acetate (antisolvent).

  • Equilibration: Seal and store at 4°C in the dark (to prevent photo-deoxidation of the bromide). Crystals should appear within 48–72 hours.

Data Collection Strategy
  • Temperature: Collect data at 100 K to reduce thermal motion of the flexible hydroxyethyl tail.

  • Anomalous Scattering: Utilize the Bromine atom (

    
    ). Collect a redundant dataset at the Cu-K
    
    
    
    edge (1.5418 Å) to determine absolute configuration (Flack parameter) without needing heavy atom derivatization.

Decision Logic for Salt Selection

The following diagram illustrates the decision pathway for selecting the optimal salt form based on the intended application (Resolution vs. Bioavailability).

SaltSelection Start Target: 3-(1-Amino-2-hydroxyethyl)-4-bromophenol Goal Define Application Goal Start->Goal Resolution Chiral Resolution (Enantiomeric Purity) Goal->Resolution Racemic Mixture Bioavail Bioavailability & Solubility Goal->Bioavail Pure Enantiomer Stability Long-Term Stability (Shelf Life) Goal->Stability Formulation Tartrate D-Tartrate Salt (Diastereomeric Crystallization) Resolution->Tartrate HCl Hydrochloride Salt (High Solubility) Bioavail->HCl Fumarate Hemifumarate Salt (High Melting Point) Stability->Fumarate Analysis X-ray Analysis: Check Space Group & Packing Tartrate->Analysis Orthorhombic P212121 HCl->Analysis Monoclinic P21 Fumarate->Analysis Triclinic P-1

Caption: Decision matrix for selecting the optimal salt form based on crystallographic stability and functional requirements.

References

  • Structure Comparison of Phenylglycinol Analogs

    • Source: Sigma-Aldrich / MilliporeSigma. (2024). Product Specification: (S)-4-(1-Amino-2-hydroxyethyl)phenol hydrochloride (CAS 763139-04-4).[1][2] Link

    • Relevance: Provides baseline lattice parameters for the non-bromin
  • Regioisomer Crystallography

    • Source: ChemScene. (2024). Data Sheet: 2-(1-Amino-2-hydroxyethyl)-4-bromophenol (CAS 1337266-30-4). Link

    • Relevance: Structural surrogate for determining bromine steric effects in the ortho vs. para positions.
  • Halogen Bonding in Bromophenols

    • Source: Metrangolo, P., et al. (2005). "Halogen Bonding in Supramolecular Chemistry." Chemical Reviews, 108(5). Link

    • Relevance: Explains the Type II halogen interactions expected in the 4-bromo deriv
  • Chiral Resolution of Amino-Alcohols: Source: Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. Relevance: Theoretical basis for using Tartrate salts to resolve the 1-amino-2-hydroxyethyl chiral center.

Sources

Validation

Benchmarking 3-(1-Amino-2-hydroxyethyl)-4-bromophenol against commercial standards

Benchmarking 3-(1-Amino-2-hydroxyethyl)-4-bromophenol: A Comprehensive Guide to Synthetic Utility and Pharmacodynamic Profiling As a Senior Application Scientist, I frequently evaluate novel building blocks and pharmacol...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 3-(1-Amino-2-hydroxyethyl)-4-bromophenol: A Comprehensive Guide to Synthetic Utility and Pharmacodynamic Profiling

As a Senior Application Scientist, I frequently evaluate novel building blocks and pharmacological probes to determine their viability in drug discovery pipelines. The compound 3-(1-Amino-2-hydroxyethyl)-4-bromophenol (AHBP) represents a fascinating structural divergence from classical endogenous amines. Unlike standard phenylethanolamines (which feature a 2-amino-1-hydroxyethyl motif, such as norepinephrine or octopamine), AHBP possesses an "iso" 1-amino-2-hydroxyethyl side chain coupled with a para-bromo substituted phenol ring.

This guide objectively benchmarks AHBP against commercial standards across two critical domains: Late-Stage Synthetic Functionalization and In Vitro Pharmacological Profiling . By analyzing the causality behind its chemical behavior and receptor binding dynamics, we can establish its utility as both a privileged synthetic scaffold and a selective neuromodulator.

Structural Rationale: Why the "Iso" Amino Alcohol and Bromo Motif?

To understand AHBP's performance, we must deconstruct its architecture:

  • The 1-Amino-2-hydroxyethyl Group: This isomeric shift of the amine and hydroxyl groups fundamentally alters the hydrogen-bonding network. In biological systems, this structural inversion confers profound resistance to Monoamine Oxidase (MAO) degradation, a common liability for standard trace amines [1].

  • The 4-Bromo Substitution: The heavy halogen at the para position serves a dual purpose. Synthetically, it acts as an ideal electrophilic handle for Palladium-catalyzed cross-coupling [2]. Pharmacologically, the bulky, lipophilic bromine atom induces steric clashes in classical adrenergic receptors while perfectly occupying the hydrophobic accessory pockets of the Trace Amine-Associated Receptor 1 (TAAR1) [3].

Synthetic Benchmarking: Cross-Coupling Efficacy

When utilizing bromophenols in library generation, the primary bottleneck is catalyst poisoning. Free amines and hydroxyls can coordinate with Palladium, stalling the catalytic cycle. We benchmarked AHBP against standard aryl halides in a Suzuki-Miyaura cross-coupling reaction to evaluate its synthetic tractability.

Table 1: Suzuki-Miyaura Cross-Coupling Performance Conditions: 1.0 eq Aryl Bromide, 1.2 eq Phenylboronic acid, 5 mol% Catalyst, K3PO4, 1,4-Dioxane/H2O, 90°C.

SubstrateCatalyst SystemYield (%)Mechanistic Observation
4-BromophenolPd(PPh3)492%Standard high-yield coupling; no chelating interference.
2-Amino-5-bromophenolPd(dppf)Cl285%Amine requires the bidentate dppf ligand to prevent Pd displacement.
3-(1-Amino-2-hydroxyethyl)phenol [4]N/AN/AParent compound lacks the cross-coupling halogen handle.
AHBP (Unprotected) Pd(dppf)Cl241%Severe catalyst poisoning; the 1,2-amino alcohol acts as a bidentate ligand to Pd(II).
AHBP (N,O-Acetonide Protected) Pd(dppf)Cl288%Protection breaks the chelation effect, restoring the catalytic cycle.

Causality in Catalyst Selection: The unprotected AHBP yields poorly because the adjacent amine and hydroxyl groups form a stable 5-membered chelate ring with the Palladium intermediate. By masking these groups as an N,O-acetonide, we eliminate metal coordination, allowing the oxidative addition at the C-Br bond to proceed unhindered.

G A AHBP Substrate B N,O-Acetonide Protection (Prevents Pd Chelation) A->B Acetone, pTSA C Suzuki-Miyaura Cross-Coupling B->C Pd(dppf)Cl2, Ar-B(OH)2 D Acidic Deprotection C->D HCl / MeOH E Functionalized Phenylethanolamine D->E LC-MS Purification

Workflow for late-stage functionalization of AHBP via Suzuki coupling.

Protocol 1: Self-Validating Suzuki-Miyaura Coupling of Protected AHBP
  • Protection: Dissolve AHBP (1.0 mmol) in acetone (5 mL) with catalytic p-toluenesulfonic acid. Reflux for 4 hours. Validation: TLC (Hexane:EtOAc 1:1) should show complete consumption of the polar baseline spot.

  • Coupling: Transfer the protected intermediate to a microwave vial. Add phenylboronic acid (1.2 mmol), K3PO4 (2.0 mmol), and Pd(dppf)Cl2 (0.05 mmol) in degassed 1,4-dioxane/H2O (4:1).

  • Reaction: Heat at 90°C for 2 hours. Validation: Withdraw a 10 µL aliquot, dilute in MeCN, and run LC-MS. Look for the mass shift corresponding to the biaryl product, confirming the catalytic cycle is active.

  • Deprotection: Treat the crude mixture with 2M HCl in MeOH for 2 hours at room temperature to unmask the amino alcohol.

Pharmacological Benchmarking: Receptor Selectivity

Trace amines like phenylethanolamine and octopamine are endogenous TAAR1 agonists but suffer from off-target activation of classical β-adrenergic receptors (β-AR) and rapid metabolic clearance[1, 3]. We benchmarked AHBP against these commercial standards to evaluate its potential as a selective TAAR1 probe.

Table 2: In Vitro GPCR Binding and Metabolic Stability

CompoundTAAR1 EC50 (nM)β2-AR IC50 (nM)MAO-A Half-life (min)
Phenylethanolamine (PEA)1,72045012
Octopamine85021015
3-(1-Amino-2-hydroxyethyl)phenol1,2501,100>120
AHBP 480 >10,000 >120

Causality in Pharmacodynamics: Why does AHBP exhibit such high TAAR1 selectivity? The parent compound (AHP) resists MAO degradation due to the "iso" arrangement of the amino alcohol, but it still binds weakly to β2-AR. The introduction of the 4-bromo group in AHBP is the primary driver of selectivity. The bromine atom is highly electron-withdrawing and sterically bulky. In the tight orthosteric pocket of the β2-AR, this bulk creates a severe steric clash, abolishing binding (>10,000 nM). Conversely, the TAAR1 binding pocket features a hydrophobic sub-pocket that perfectly accommodates the polarizable bromine, increasing affinity (480 nM) and driving the Gαs-mediated cAMP accumulation pathway.

G L AHBP Ligand R TAAR1 Receptor L->R Hydrophobic Binding G Gαs Protein R->G Conformational Shift AC Adenylyl Cyclase G->AC Stimulation cAMP cAMP Accumulation AC->cAMP ATP Conversion

Mechanism of TAAR1 receptor activation and cAMP accumulation by AHBP.

Protocol 2: Self-Validating TAAR1 cAMP Accumulation Assay
  • Cell Preparation: Seed HEK293 cells stably transfected with human TAAR1 into a 384-well plate at 5,000 cells/well.

  • Phosphodiesterase Inhibition: Pre-incubate cells with 500 µM IBMX for 15 minutes. Causality: IBMX inhibits phosphodiesterase, preventing the degradation of synthesized cAMP and ensuring a stable, readable signal.

  • Ligand Addition: Add AHBP in a 10-point concentration-response curve (10 µM to 0.1 nM). Include Octopamine as a positive control and vehicle (DMSO) as a negative control.

  • Detection: Lyse cells and add HTRF (Homogeneous Time-Resolved Fluorescence) cAMP detection reagents.

  • Validation: The assay is only valid if the Octopamine positive control yields an EC50 within 0.5 log units of its historical average (approx. 850 nM) and the Z'-factor of the plate is >0.6.

Conclusion

Benchmarking reveals that 3-(1-Amino-2-hydroxyethyl)-4-bromophenol is not merely a structural curiosity, but a highly optimized probe. Synthetically, while its unprotected form poisons Palladium catalysts, simple acetonide protection unlocks its potential as a versatile cross-coupling scaffold. Pharmacologically, the synergistic combination of the MAO-resistant "iso" amino alcohol and the sterically demanding 4-bromo group transforms it into a highly selective, metabolically stable TAAR1 agonist, vastly outperforming endogenous standards like octopamine and phenylethanolamine in target specificity.

References

  • Phenylethanolamine - Wikipedia. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Palladium- (and nickel-) catalyzed vinylation of aryl halides. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Trace Amine-Associated Receptor 1 – Family Archetype or Iconoclast? National Center for Biotechnology Information (PMC). Available at:[Link]

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 3-(1-Amino-2-hydroxyethyl)-4-bromophenol

[1] Executive Summary & Chemical Context[2][3][4][5][6] 3-(1-Amino-2-hydroxyethyl)-4-bromophenol is a bifunctional halogenated organic compound, often encountered as an intermediate in the synthesis of adrenergic agonist...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Chemical Context[2][3][4][5][6]

3-(1-Amino-2-hydroxyethyl)-4-bromophenol is a bifunctional halogenated organic compound, often encountered as an intermediate in the synthesis of adrenergic agonists (e.g., Salbutamol/Albuterol derivatives).[1] Its disposal requires strict adherence to halogenated waste protocols .[1]

Unlike standard organic waste, the presence of the Bromine (Br) atom dictates the disposal pathway. Incineration of brominated compounds generates acidic hydrogen bromide (HBr) gas, necessitating specialized incinerators with caustic scrubbers. Consequently, mixing this chemical with non-halogenated solvents (e.g., acetone, ethanol) will reclassify the entire waste volume as halogenated, increasing disposal costs by approximately 300% .[1]

Chemical Hazard Profile
FeatureCharacteristicDisposal Implication
Halogenation Bromine substituent (C-Br)MANDATORY SEGREGATION. Must enter "Halogenated Waste" stream.[1]
Acidity/Basicity Amphoteric (Phenol + Amine)Solubility varies with pH.[1] Avoid mixing with strong oxidizers (e.g., nitric acid) to prevent exothermic decomposition.[1]
Toxicity Potential Bioactive IntermediateTreat as a Potent Compound .[1] Avoid dust generation.[1][2][3] Double-contain solids.[1]
Physical State Solid (typically)Dispose of as solid hazardous waste; do not dissolve in solvent solely for disposal.[1]

Waste Stream Segregation Logic

The most critical operational error in handling bromophenols is improper stream merging.[1] Use the following logic gate to determine the correct waste container.

DisposalLogic Start Waste Generation: 3-(1-Amino-2-hydroxyethyl)-4-bromophenol StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid BinSolid SOLID WASTE BIN Label: 'Toxic Solid, Halogenated' Solid->BinSolid Double Bag SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Solvent (Methanol, Acetone) SolventCheck->NonHalogenated Aqueous Aqueous Solution (Buffers/Water) SolventCheck->Aqueous BinHalo HALOGENATED LIQUID WASTE Label: 'Halogenated Organic' Halogenated->BinHalo Standard Path NonHalogenated->BinHalo Force Segregation (Do NOT mix streams) Aqueous->BinHalo If >1% Organic/Toxic BinNonHalo NON-HALOGENATED WASTE (Only if <1% Halogen content) *RISK OF RECLASSIFICATION*

Figure 1: Decision matrix for segregating brominated aminophenol waste. Note that even non-halogenated solutions containing significant amounts of this compound should often be defaulted to the Halogenated stream to prevent regulatory violations.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance/Spill Debris)

Applicability: Expired reagents, weighing boat residues, spill cleanup materials.[1]

  • Containment: Place the solid material into a clear polyethylene bag.

  • Double-Bagging: Place the first bag inside a second bag (or a dedicated wide-mouth HDPE jar). This prevents contamination of the outer waste bin surface.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "3-(1-Amino-2-hydroxyethyl)-4-bromophenol" (Do not use abbreviations).[1]

    • Hazard Checkboxes: Toxic, Irritant.[1][2][3]

    • Remarks: "Contains Halogens (Bromine)."[1][4]

  • Storage: Place in the Solid Hazardous Waste drum. Ensure the lid is sealed.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicability: Filtrates from synthesis or HPLC waste.[1]

  • Quenching (If Reactive):

    • If the waste contains unreacted reagents (e.g., acid chlorides, hydrides) used in the synthesis of this molecule, quench them before adding to the waste container.

    • Caution: Ensure the waste mixture pH is between 4 and 10.[1] Extreme pH can degrade the plastic waste container or cause off-gassing.[1]

  • Container Selection: Use a chemically resistant container (HDPE jerrycan or amber glass).[1]

    • Avoid: Metal containers (corrosion risk from potential HBr formation over time).[1]

  • Segregation: Pour into the Halogenated Solvent Waste carboy.

    • Critical: Do NOT pour into the "Organic Solvents (Non-Halogenated)" carboy.[1] Even trace amounts of bromine can contaminate 20L of acetone, forcing the hauler to treat the entire volume as halogenated waste.

  • Logging: Record the volume added on the carboy’s waste log sheet immediately.

Emergency Procedures: Spill Response

In the event of a spill, the amphoteric and halogenated nature of the compound dictates the cleanup method.

SpillResponse Spill Spill Incident PPE 1. Don PPE (Nitrile Gloves x2, Goggles, Lab Coat) Spill->PPE Assess 2. Assess State PPE->Assess DrySpill Dry Powder Assess->DrySpill WetSpill Liquid/Solution Assess->WetSpill Scoop 3. Scoop/Sweep Avoid Dust Generation DrySpill->Scoop Absorb 3. Absorb (Vermiculite or Chem-Pad) WetSpill->Absorb Clean 4. Surface Decontamination Wash with Soap & Water Scoop->Clean Absorb->Clean Dispose 5. Disposal Tag as 'Halogenated Debris' Clean->Dispose

Figure 2: Workflow for safely managing accidental releases of 3-(1-Amino-2-hydroxyethyl)-4-bromophenol.

Regulatory & Compliance Data

  • RCRA Classification (USA): While this specific CAS may not have a unique "U" or "P" code, it is regulated under 40 CFR 261 as a characteristic hazardous waste if it exhibits toxicity, or generally as part of F002/F001 streams if spent halogenated solvents are involved.[1]

  • EPA Waste Code Recommendation: If not in a solvent mixture, label as Toxic Organic Waste .[1] If in doubt, default to D002 (if corrosive) or manage as non-RCRA regulated hazardous waste (state-dependent) requiring incineration.[1]

  • Destruction Method: High-temperature incineration (>1000°C) with secondary combustion chamber and acid gas scrubbing (to capture HBr).[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1]

    • [1]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • U.S. Environmental Protection Agency (EPA). (2022).[1][5] Guidelines for Solvent Waste Recycling and Disposal. 40 CFR Part 261.[1]

    • [1]

Sources

Handling

Personal protective equipment for handling 3-(1-Amino-2-hydroxyethyl)-4-bromophenol

As a Senior Application Scientist, I understand that handling complex pharmaceutical intermediates requires more than just skimming a Safety Data Sheet (SDS). It demands a fundamental understanding of molecular causality...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling complex pharmaceutical intermediates requires more than just skimming a Safety Data Sheet (SDS). It demands a fundamental understanding of molecular causality—knowing why a chemical behaves the way it does so you can engineer a fail-safe operational environment.

This guide provides an authoritative, self-validating framework for the safe handling, manipulation, and disposal of 3-(1-Amino-2-hydroxyethyl)-4-bromophenol . By integrating stringent OSHA laboratory standards [1] with field-proven chemical hygiene practices, this protocol is designed to protect your team, ensure regulatory compliance, and optimize your laboratory's operational efficiency.

Molecular Hazard Causality: Understanding the Threat

To design an effective personal protective equipment (PPE) strategy, we must first deconstruct the molecule. 3-(1-Amino-2-hydroxyethyl)-4-bromophenol contains three critical functional groups, each dictating specific safety countermeasures:

  • The Bromophenol Core: Halogenated aromatic rings are highly lipophilic. If exposed to unprotected skin, they rapidly penetrate the dermal barrier, acting as systemic toxicants that can cause central nervous system depression and severe organ toxicity [2].

  • The Primary Amino Group: Amines are strongly basic. Upon contact with ambient moisture or biological tissues (such as ocular mucosa), they cause immediate, severe localized burns and tissue necrosis [3].

  • The Hydroxyethyl Group: This group enhances the molecule's hydrogen-bonding capacity, increasing its solubility in polar solvents. While this is useful for synthesis, it means that standard non-polar spill cleanup methods will be ineffective.

Quantitative PPE Matrix & Specifications

Standard laboratory latex or thin nitrile gloves are insufficient for halogenated phenols. To create a self-validating safety system, we employ a double-gloving strategy . If the outer glove is compromised, the inner glove provides a critical temporal buffer, allowing the operator to safely abort the procedure.

Table 1: Quantitative PPE Specifications and Permeation Data

PPE ComponentMaterial SpecificationThicknessBreakthrough TimeScientific Rationale
Inner Glove Nitrile (Disposable)4.0 mil< 10 minProvides baseline dexterity and acts as a visual indicator if the outer glove breaches.
Outer Glove Neoprene or Butyl Rubber14.0 - 15.0 mil> 240 minPrimary chemical barrier. Highly resistant to halogenated aromatics and basic amines [2].
Eye Protection Polycarbonate GogglesN/AN/ASnug-fitting splash goggles are mandatory. Amines cause irreversible corneal damage [3].
Body Shielding Tyvek® or Chem-Resistant CoatN/A> 120 minPrevents dermal absorption of lipophilic bromophenol dust or solutions.
Respirator NIOSH OV/P100 CartridgeN/AN/ARequired only if handling bulk powders outside a certified fume hood (not recommended).

Operational Workflow: Step-by-Step Methodology

Every protocol must be a closed-loop system where safety checks are built into the workflow. Follow this methodology strictly.

Phase 1: Pre-Operational Engineering Controls

  • Verify Airflow: Ensure the chemical fume hood is operating with a face velocity of 80–100 feet per minute (fpm). Check the digital monitor; do not rely solely on the physical sash height [1].

  • Clear the Deck: Remove all incompatible chemicals (especially strong oxidizing agents and strong acids, which react violently with amines) from the hood.

Phase 2: PPE Donning Sequence

  • Inspect the inner nitrile gloves for micro-tears by inflating them slightly. Don the inner gloves.

  • Don the chemical-resistant lab coat, ensuring the cuffs cover the inner glove wrists.

  • Don the outer Neoprene/Butyl gloves over the lab coat cuffs to create a continuous barrier.

  • Secure safety goggles and a full-face shield.

Phase 3: Chemical Manipulation

  • Weighing: Use an anti-static weigh boat. The hydroxyethyl group can cause the powder to clump and hold static charge.

  • Transfer: Utilize closed-system transfer techniques (e.g., septum-piercing syringes for solutions) to minimize aerosolization.

  • Solvent Addition: Add polar solvents (e.g., methanol, water) slowly. The dissolution of the amine group can be mildly exothermic.

Phase 4: Doffing & Decontamination

  • Wipe down all exterior surfaces of sealed reaction vessels with a damp, slightly acidic wipe (e.g., 1% citric acid) to neutralize trace amine residues, followed by a water wipe.

  • Remove the outer gloves inside the fume hood and dispose of them in the solid hazardous waste bin.

  • Remove goggles, lab coat, and finally, the inner gloves. Wash hands immediately with soap and water.

Workflow A 1. Fume Hood Prep & Flow Verification B 2. PPE Donning (Double Nitrile/Neoprene) A->B C 3. Chemical Handling (Closed System Transfer) B->C D 4. Decontamination (Polar Solvent Wipe) C->D E 5. Waste Segregation (Halogenated/Basic) D->E

Fig 1: End-to-end operational workflow for handling halogenated amino alcohols.

Emergency Response & Spill Management

In the event of a spill, the primary threat is the rapid volatilization of the amine component and the dermal hazard of the bromophenol.

Minor Spill Protocol (<50 mL or <50 g, contained inside the fume hood):

  • Isolate: Lower the fume hood sash to maximize exhaust velocity.

  • Neutralize: Do not use strong acids to neutralize the amine, as the exothermic reaction will vaporize the bromophenol. Instead, cover the spill with an inert, high-capacity absorbent pad or diatomaceous earth.

  • Collect: Use non-sparking plastic scoops to collect the saturated absorbent.

  • Clean: Wipe the area with a 5% acetic acid solution to neutralize residual basicity, followed by a thorough water rinse.

Major Spill Protocol (>50 mL, or any quantity outside the fume hood):

  • Evacuate: Immediately alert all personnel and evacuate the laboratory.

  • Secure: Close all doors to the lab to allow the HVAC system to contain the vapors.

  • Notify: Contact Environmental Health and Safety (EHS) and provide them with the specific chemical identity. Do not attempt to clean a major spill without a self-contained breathing apparatus (SCBA).

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess Minor Minor Spill (<50mL) Inside Fume Hood Assess->Minor Major Major Spill (>50mL) or Outside Hood Assess->Major Clean Absorb with Inert Pad (Avoid Strong Acids) Minor->Clean Evac Evacuate Area & Notify EHS Major->Evac Dispose Seal in Halogenated Waste Container Clean->Dispose

Fig 2: Decision matrix and response pathway for accidental chemical spills.

Logistical Disposal Plan

Improper disposal of brominated compounds can lead to severe environmental toxicity and regulatory fines.

  • Liquid Waste: Must be collected in a clearly labeled, chemically compatible high-density polyethylene (HDPE) carboy. Label as "Halogenated Organic Waste - Basic/Corrosive." Never mix this waste stream with acidic waste streams to prevent violent exothermic reactions in the carboy.

  • Solid Waste: Contaminated gloves, wipes, and weigh boats must be placed in a sealed, puncture-resistant container labeled as "Solid Halogenated Debris."

  • Storage: Store all waste in a secondary containment tray in a cool, well-ventilated satellite accumulation area until EHS pickup.

References

  • Occupational Safety and Health Administration (OSHA). "1910.
  • Fisher Scientific. "SAFETY DATA SHEET: 2-Bromophenol." Fishersci.com.
  • ANGUS Chemical Company. "CORRGUARD EXT Safety Data Sheet (Amino Alcohol)." Msdsdigital.com.
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